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3-Methoxy-5-(piperidin-3-yl)pyridine chemical properties

An In-Depth Technical Guide to 3-Methoxy-5-(piperidin-3-yl)pyridine: Properties, Synthesis, and Pharmacological Context Abstract This technical guide provides a comprehensive overview of 3-Methoxy-5-(piperidin-3-yl)pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methoxy-5-(piperidin-3-yl)pyridine: Properties, Synthesis, and Pharmacological Context

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5-(piperidin-3-yl)pyridine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document delineates its core chemical identity, physicochemical properties, and plausible synthetic routes based on modern catalytic methods. A critical analysis of its pharmacological context is presented, focusing on its role as a structural scaffold for targeting key biological systems such as Lysine Specific Demethylase 1 (LSD1) and nicotinic acetylcholine receptors (nAChRs). Structure-activity relationship (SAR) insights derived from related analogs are discussed to inform future research and development efforts. This guide synthesizes theoretical knowledge with practical considerations for synthesis, characterization, and safe handling, serving as an essential resource for researchers exploring the utility of this pyridine-piperidine motif.

Core Chemical Identity

3-Methoxy-5-(piperidin-3-yl)pyridine is a bicyclic compound featuring a pyridine ring substituted with a methoxy group and a piperidine ring. The pyridine core is an electron-deficient aromatic system, while the piperidine moiety is a saturated, basic heterocycle. This combination of an aromatic and an aliphatic ring provides a versatile three-dimensional structure that is a common feature in many biologically active molecules.[1]

IdentifierValue
IUPAC Name 3-methoxy-5-(piperidin-3-yl)pyridine
CAS Number 1044773-96-7
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Synonyms 3-methoxy-5-(3-piperidinyl)pyridine
InChI 1S/C11H16N2O/c1-14-11-5-10(7-13-8-11)9-3-2-4-12-6-9/h5,7-9,12H,2-4,6H2,1H3
InChIKey JVWJBZJMHSSHCP-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. Below are the predicted properties for 3-Methoxy-5-(piperidin-3-yl)pyridine.

PropertyPredicted ValueNotes
pKa (most basic) ~9.5Prediction based on the piperidine nitrogen, which is the most basic site.
logP ~1.6Indicates moderate lipophilicity, suggesting potential for cell permeability.
Hydrogen Bond Donors 1The N-H group on the piperidine ring.
Hydrogen Bond Acceptors 3The pyridine nitrogen, the piperidine nitrogen, and the methoxy oxygen.
Polar Surface Area 37.5 Ų

Synthesis and Purification

Retrosynthetic Analysis

The most logical disconnection is at the C-C bond between the pyridine and piperidine rings. This suggests a coupling between a 5-halopyridine derivative and a piperidine-3-yl organometallic reagent (or vice versa). A Suzuki-Miyaura coupling is a robust and widely used method for this type of transformation.

G cluster_synthons Target 3-Methoxy-5-(piperidin-3-yl)pyridine Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect Intermediates Protected Intermediates Pyridyl_Boronate 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Disconnect->Pyridyl_Boronate Piperidyl_Halide N-Boc-3-bromopiperidine Disconnect->Piperidyl_Halide

Caption: Retrosynthetic analysis via a Suzuki coupling strategy.

Proposed Synthetic Protocol

This protocol describes a plausible, field-proven methodology for the synthesis of the target compound. The causality for using a Boc-protecting group on the piperidine nitrogen is to prevent side reactions and to improve solubility in organic solvents during the coupling step.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To an oven-dried flask, add N-Boc-3-bromopiperidine (1.0 eq), 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-methoxy-5-(piperidin-3-yl)pyridine.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane.

  • Add an excess of a strong acid, typically 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure.

  • If an HCl salt is formed, it can be used directly or neutralized. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH >10, and extract with an organic solvent like dichloromethane.

  • Dry the combined organic extracts, filter, and evaporate the solvent to yield the final product, 3-Methoxy-5-(piperidin-3-yl)pyridine.

Characterization: Predicted Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. While experimental data is not available, the following are predicted values based on the structure and data from similar compounds.[2]

AnalysisPredicted Results
¹H NMR (400 MHz, CDCl₃)δ ~8.2 (s, 1H, Py-H2), ~7.8 (s, 1H, Py-H6), ~7.1 (s, 1H, Py-H4), ~3.9 (s, 3H, OCH₃), ~3.5-1.6 (m, 9H, Piperidine-H), ~1.5 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃)δ ~155 (C-O), ~140-145 (Py-C), ~120-135 (Py-C), ~108 (Py-C), ~55 (OCH₃), ~50-25 (Piperidine-C).
ESI-MS m/z calculated for C₁₁H₁₇N₂O⁺ [M+H]⁺: 193.1335; found: ~193.1.

Pharmacological Profile and Biological Context

The pyridine-piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with a wide range of biological targets.

Primary Targets and Structure-Activity Relationship (SAR)
  • Lysine Specific Demethylase 1 (LSD1): Analogs of this compound have been investigated as inhibitors of LSD1, an enzyme implicated in cancer due to its role in regulating gene expression through histone demethylation.[3][4] However, research on related isomers provides a crucial insight for drug development: a study synthesizing a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives found them to be potent LSD1 inhibitors, but noted that the corresponding piperidin-3-yl analog was significantly less favorable for activity.[5] This suggests that the substitution pattern on the piperidine ring is critical for optimal interaction with the LSD1 active site.

  • Nicotinic Acetylcholine Receptors (nAChRs): The pyridine-piperidine motif is a classic pharmacophore for nAChRs, which are ligand-gated ion channels involved in numerous central nervous system processes.[6][7] Dysfunction of these receptors is linked to diseases like Alzheimer's, Parkinson's, and nicotine addiction.[6] Both agonists and antagonists for various nAChR subtypes often contain this structural core, making 3-Methoxy-5-(piperidin-3-yl)pyridine a valuable starting point for library synthesis and screening against this target class.

Experimental Workflow for Target Validation

The process of evaluating a new chemical entity (NCE) like 3-Methoxy-5-(piperidin-3-yl)pyridine against a putative target follows a standardized, self-validating workflow.

G cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo / Cellular Binding_Assay 1. Primary Binding Assay (e.g., Radioligand Displacement) Determines: Ki / IC50 Enzyme_Assay 2. Functional / Enzyme Assay (e.g., Demethylase Activity) Determines: Efficacy, Potency Binding_Assay->Enzyme_Assay Selectivity_Panel 3. Selectivity Profiling (Against related targets, e.g., MAO-A/B) Determines: Specificity Enzyme_Assay->Selectivity_Panel Cell_Perm 4. Cellular Target Engagement (e.g., Cellular Thermal Shift Assay) Confirms: Target interaction in cells Selectivity_Panel->Cell_Perm Hit Confirmation Cell_Activity 5. Cellular Activity Assay (e.g., Proliferation, Reporter Gene) Determines: Cellular EC50 Cell_Perm->Cell_Activity Toxicity 6. Cytotoxicity Assay (e.g., MTT Assay) Determines: Therapeutic Window Cell_Activity->Toxicity

Caption: A typical workflow for validating a new chemical entity.

Protocol: In Vitro LSD1 Inhibition Assay (Fluorescence-Based)

This protocol outlines a standard method to determine the IC₅₀ of a test compound against LSD1. The causality behind this assay design is the enzymatic oxidation of a di-methylated histone peptide substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, providing a measurable signal that is proportional to enzyme activity.

  • Reagent Preparation:

    • Prepare LSD1 enzyme dilution buffer (e.g., 50 mM Tris, pH 7.5, 0.01% Tween-20).

    • Prepare H3K4me2 peptide substrate solution in assay buffer.

    • Prepare test compound (e.g., 3-Methoxy-5-(piperidin-3-yl)pyridine) serial dilutions in DMSO, then dilute further in assay buffer.

    • Prepare detection reagent: HRP and a fluorogenic substrate (e.g., Amplex Red) in a suitable buffer.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the test compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of LSD1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the H3K4me2 substrate solution.

    • Incubate the plate at 37 °C for 60 minutes.

    • Stop the enzymatic reaction and initiate the detection reaction by adding 25 µL of the detection reagent.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Analysis:

    • Read the fluorescence intensity on a suitable plate reader (e.g., Ex/Em = 535/590 nm).

    • Subtract the background fluorescence ("no enzyme" control).

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 3-Methoxy-5-(piperidin-3-yl)pyridine. Therefore, precautions should be based on compounds with similar functional groups, such as pyridine and piperidine derivatives.[8]

  • Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[9][10] May cause skin and serious eye irritation.[9][11]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Methoxy-5-(piperidin-3-yl)pyridine is a valuable heterocyclic scaffold with clear potential in drug discovery. Its synthesis is achievable through established and robust cross-coupling methodologies. While its direct utility as an LSD1 inhibitor may be limited compared to its isomers, its structural similarity to known nAChR ligands makes it a compound of high interest for neuroscience research. The information and protocols provided in this guide offer a solid foundation for researchers to safely synthesize, characterize, and evaluate the biological activity of this and related molecules, facilitating the development of novel therapeutics.

References

  • The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • Avantor. (2011). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]

  • Ni, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ni, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Retrieved from [Link]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Kem, W. R., et al. (2016). Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. Toxins. Retrieved from [Link]

Sources

Exploratory

3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and nAChR Pharmacology

Target Audience: Discovery Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of central nervous system (CNS) drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the pyridyl-piperidine structural motif is a privileged scaffold, particularly in the design of subtype-selective nicotinic acetylcholine receptor (nAChR) modulators[1]. 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) serves as a highly versatile, commercially viable building block for synthesizing next-generation neurotherapeutics,[2].

This technical guide provides a deep dive into the physicochemical properties, strategic synthesis (focusing on sp2-sp3 cross-coupling challenges), and the pharmacological validation protocols required to utilize this compound effectively in a drug discovery pipeline.

Physicochemical Profiling

Before integrating this building block into a synthetic workflow, it is critical to understand its fundamental properties. The presence of both a basic secondary amine (piperidine) and a weakly basic pyridine ring dictates its solubility, reactivity, and purification requirements.

Table 1: Physicochemical Properties of 3-Methoxy-5-(piperidin-3-yl)pyridine

PropertyValue
Chemical Name 3-Methoxy-5-(piperidin-3-yl)pyridine
CAS Number 1044773-96-7[3]
Molecular Formula C11​H16​N2​O [3]
Molecular Weight 192.26 g/mol [2]
InChI Key JVWJBZJMHSSHCP-UHFFFAOYSA-N[4]
Structural Class Pyridyl-piperidine / Heterocyclic Building Block
Physical State Solid / Viscous Oil (depending on salt form)

Strategic Synthesis & Methodology

The Synthetic Challenge: sp2-sp3 Cross-Coupling

Coupling an sp3-hybridized carbon (the piperidine ring) to an sp2-hybridized carbon (the pyridine ring) presents a classic synthetic hurdle: the propensity of the alkyl-metal intermediate to undergo rapid β -hydride elimination rather than the desired reductive elimination.

To circumvent this, we employ a Palladium/Copper-cocatalyzed Negishi Cross-Coupling [5]. Organozinc reagents are significantly less prone to β -hydride elimination compared to their boronic acid (Suzuki) counterparts in sp3 systems. Furthermore, the secondary amine of the piperidine must be protected (typically with a Boc group) to prevent it from coordinating with and poisoning the palladium catalyst.

Synthesis_Workflow SM1 3-Bromo-5-methoxypyridine (Electrophile) C Negishi Coupling Pd(dppf)Cl2 / CuI THF, 65°C SM1->C SM2 N-Boc-3-zinc-piperidine (Nucleophile) SM2->C I N-Boc Intermediate C->I sp2-sp3 coupling D Boc Deprotection TFA / DCM, RT I->D P 3-Methoxy-5-(piperidin-3-yl)pyridine CAS: 1044773-96-7 D->P Quantitative yield

Fig 1. Negishi cross-coupling workflow for 3-methoxy-5-(piperidin-3-yl)pyridine.

Protocol 1: Synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine

Step 1: Zinc Insertion (Preparation of Nucleophile)

  • Procedure: In an oven-dried Schlenk flask under argon, add zinc dust (1.5 equiv) and dry DMA. Activate the zinc using TMSCl and 1,2-dibromoethane (0.05 equiv each) at 60°C for 15 minutes. Cool to room temperature and add N-Boc-3-iodopiperidine (1.0 equiv) dropwise. Stir for 2 hours.

  • Causality: Zinc insertion into secondary alkyl iodides is notoriously sluggish. Chemical activation removes the inert ZnO layer, ensuring complete insertion and preventing the formation of Wurtz coupling homodimers[5].

Step 2: Palladium/Copper-Cocatalyzed Negishi Coupling

  • Procedure: To the generated zincate solution, add 3-bromo-5-methoxypyridine (0.9 equiv), Pd(dppf)Cl2​ (5 mol%), and CuI (10 mol%). Heat the reaction mixture to 65°C for 12 hours. Monitor via LC-MS.

  • Causality: Pd(dppf)Cl2​ provides a bidentate ligand framework with a large bite angle, which sterically accelerates reductive elimination over β -hydride elimination. CuI acts as a critical co-catalyst, facilitating rapid transmetalation from zinc to palladium, which drastically reduces reaction time and improves yield[5].

Step 3: Boc Deprotection & Self-Validation

  • Procedure: Isolate the N-Boc intermediate via silica gel chromatography. Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) to a final concentration of 20% v/v. Stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with EtOAc.

  • Validation System: Run a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to confirm the complete disappearance of the massive tert-butyl singlet (~1.4 ppm) and the retention of the methoxy singlet (~3.8 ppm). This confirms successful deprotection without ether cleavage.

Pharmacological Relevance & Mechanism of Action

Derivatives of 3-methoxy-5-(piperidin-3-yl)pyridine are heavily investigated for their affinity toward central neuronal nicotinic acetylcholine receptors, specifically the α4β2 and α7 subtypes[1]. The spatial distance between the basic piperidine nitrogen and the pyridine nitrogen mimics the pharmacophore of endogenous acetylcholine and natural alkaloids like nicotine and epibatidine[1],[6].

By modifying the piperidine nitrogen (e.g., alkylation) or the pyridine ring, medicinal chemists can tune the molecule to act as a full agonist, partial agonist, or antagonist, thereby modulating downstream neurotransmitter release (such as dopamine in the striatum or acetylcholine in the cortex) for cognitive enhancement or analgesic effects[1],[7].

nAChR_Signaling L Ligand Binding (Pyridyl-piperidine derivative) R α4β2 / α7 nAChR Activation (Conformational Change) L->R I Cation Influx (Na+ / Ca2+) R->I D Membrane Depolarization I->D V VGCC Activation (Voltage-Gated Calcium Channels) D->V C Intracellular Ca2+ Elevation V->C N Neurotransmitter Release (Dopamine, ACh, GABA) C->N

Fig 2. Downstream signaling cascade following nAChR activation by pyridyl-piperidines.

Biological Validation Protocol: FLIPR Calcium Flux Assay

To validate the biological efficacy of compounds derived from 3-methoxy-5-(piperidin-3-yl)pyridine, a high-throughput calcium flux assay is the industry standard.

Protocol 2: In Vitro nAChR Activation Assay

  • Cell Preparation: Seed HEK-293 cells stably expressing human α4β2 nAChRs into a 384-well black-walled, clear-bottom plate at 20,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM (a cell-permeable calcium indicator) dissolved in assay buffer (HBSS with 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C.

    • Causality: nAChRs are ligand-gated ion channels. Activation leads to a rapid influx of Ca2+ . Fluo-4 AM enters the cell, is cleaved by intracellular esterases, and binds to free Ca2+ , resulting in a quantifiable fluorescent signal that directly correlates with receptor activation.

  • Compound Addition & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Add the synthesized ligand (in varying concentrations from 10 pM to 10 µM) to the wells.

  • Self-Validating Control: Include Epibatidine or (-)-Nicotine as a positive control in every plate.

    • Causality: The positive control normalizes the maximum fluorescence response ( Emax​ ), allowing for the accurate calculation of the test compound's EC50​ and intrinsic efficacy relative to a known standard.

References

  • Abreo, Melwyn A., et al. "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry 39.4 (1996): 817-825. URL: [Link]

  • Jensen, Anne E., et al. "Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates." The Journal of Organic Chemistry 69.12 (2004): 4125-4130. URL: [Link]

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Foundational

A Researcher's Guide to Characterizing 3-Methoxy-5-(piperidin-3-yl)pyridine: A Potential Sodium-Calcium Exchanger (NCX) Modulator

Abstract This technical guide outlines a comprehensive, multi-stage research framework for the characterization of 3-Methoxy-5-(piperidin-3-yl)pyridine, a compound with limited public domain data but identified in patent...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, multi-stage research framework for the characterization of 3-Methoxy-5-(piperidin-3-yl)pyridine, a compound with limited public domain data but identified in patent literature as a putative modulator of the Sodium-Calcium Exchanger (NCX). Given the therapeutic potential of NCX modulation in cardiovascular and neurological disorders, a rigorous validation and characterization cascade is paramount. This document provides drug development professionals with a detailed roadmap, from initial target engagement confirmation and isoform selectivity profiling to mechanistic studies using advanced electrophysiology and functional evaluation in disease-relevant cellular models. We present field-proven protocols, explain the causal logic behind experimental choices, and offer data visualization frameworks to ensure scientific integrity and accelerate discovery.

Part 1: The Sodium-Calcium Exchanger (NCX) - A High-Value Therapeutic Target

The Na+/Ca2+ exchanger (NCX) is a family of transmembrane proteins critical for maintaining cellular calcium homeostasis, particularly in excitable tissues like the heart and brain.[1][2] The exchanger facilitates the bidirectional transport of Na+ and Ca2+ ions across the plasma membrane.[1][2]

  • Forward Mode: Under typical physiological conditions, NCX extrudes one Ca2+ ion in exchange for the influx of three Na+ ions, playing a key role in returning the cell to a low intracellular Ca2+ state after excitation.[1][2][3]

  • Reverse Mode: This process can reverse, however, under pathological conditions such as high intracellular Na+ or significant membrane depolarization, leading to Ca2+ influx. This reverse mode is implicated in the pathophysiology of ischemia-reperfusion injury, certain cardiac arrhythmias, and heart failure.[2][3][4]

The NCX family consists of three isoforms (NCX1, NCX2, and NCX3), encoded by the SLC8A1, SLC8A2, and SLC8A3 genes, respectively.[1][3] These isoforms share approximately 70% sequence identity but exhibit distinct tissue-specific expression patterns.[1][3] NCX1 is the most widespread isoform, found prominently in the heart, kidneys, and brain, while NCX2 and NCX3 are more restricted to the brain and skeletal muscle.[3] This differential expression offers an opportunity for developing isoform-selective modulators to target specific pathologies while minimizing off-target effects.

Given its central role in Ca2+ dysregulation, pharmacological inhibition of NCX has emerged as a promising therapeutic strategy for a range of conditions, including:

  • Cardiovascular Diseases: Preventing Ca2+ overload during ischemia-reperfusion, managing arrhythmias, and potentially treating heart failure.[4][5]

  • Neurological Disorders: Protecting neurons from calcium-mediated damage in conditions like stroke and neurodegenerative diseases.[1]

  • Cancer: NCX1 has been implicated in the proliferation and apoptosis of certain cancer cells, suggesting its inhibition could be a novel anti-cancer strategy.[2]

Therefore, validating whether 3-Methoxy-5-(piperidin-3-yl)pyridine is a potent and selective NCX inhibitor is a scientifically and commercially significant endeavor.

Part 2: A Step-by-Step Experimental Guide to Target Validation and Compound Characterization

This section details a logical, self-validating workflow to definitively assess the interaction of 3-Methoxy-5-(piperidin-3-yl)pyridine with the NCX protein family.

Stage 1: Primary Target Engagement & Isoform Potency Determination

The foundational experiment is to confirm direct functional inhibition of NCX and determine the compound's potency against each of the three main isoforms. A cell-based ion flux assay is the most direct and efficient method for this initial screen.

Causality Behind Experimental Choice: We begin with a functional assay rather than a binding assay because it directly measures the desired biological effect (inhibition of ion transport), providing more physiologically relevant data. Using cells individually overexpressing each NCX isoform (NCX1, NCX2, NCX3) is critical for establishing an early understanding of isoform selectivity, which is a key determinant of the compound's potential therapeutic window and side-effect profile.

Detailed Protocol: NCX Inhibition Assay using Fluorescent Calcium Indicators

  • Cell Culture & Seeding:

    • Culture HEK293 cells stably expressing human NCX1, NCX2, or NCX3 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Seed cells at a density of 50,000 cells/well into a 96-well black, clear-bottom plate and incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Prepare a dilution series of 3-Methoxy-5-(piperidin-3-yl)pyridine (e.g., from 1 nM to 100 µM) in a Na+-free buffer (e.g., substituting Na+ with Li+ or N-methyl-D-glucamine).

    • Wash the cells twice with the Na+-free buffer to remove extracellular dye.

    • Add 100 µL of the appropriate compound dilution to each well and incubate for 15-20 minutes at room temperature. Include vehicle-only (e.g., 0.1% DMSO) and known inhibitor controls (e.g., 10 µM KB-R7943).[6]

  • Initiating NCX Reverse Mode & Data Acquisition:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Set the reader to record fluorescence (Excitation ~494 nm, Emission ~516 nm for Fluo-4) every second.

    • After establishing a stable baseline fluorescence, inject 50 µL of a high-Na+ buffer (to reintroduce Na+ and initiate Ca2+ influx via reverse mode NCX) into each well.

    • Continue recording the fluorescence signal for at least 120 seconds.

  • Data Analysis:

    • Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value for each NCX isoform.

Data Presentation: Hypothetical Isoform Selectivity Profile

CompoundTargetIC50 (nM)
3-Methoxy-5-(piperidin-3-yl)pyridinehNCX1.175
hNCX2.3850
hNCX3.11200
Control: YM-244769[6]hNCX3.118
Stage 2: Electrophysiological Characterization for Mechanistic Insight

With functional inhibition confirmed, whole-cell patch-clamp electrophysiology is the gold-standard method to dissect the compound's precise mechanism of action.[7][8]

Causality Behind Experimental Choice: Patch-clamp allows for the direct measurement of the electrogenic current generated by NCX (I_NCX). This provides unparalleled detail on how the compound interacts with the transporter. It can distinguish between inhibition of the forward vs. reverse modes, determine if the inhibition is voltage-dependent, and provide clues about the binding site.

Detailed Protocol: Whole-Cell Patch-Clamp Measurement of I_NCX

  • Cell Preparation: Use HEK293 cells expressing the NCX isoform of interest (e.g., NCX1, based on potency data from Stage 1). Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (mM): 20 NaCl, 120 Cs-Aspartate, 10 TEA-Cl, 10 HEPES, 5 Mg-ATP, 10 BAPTA (to clamp intracellular Ca2+ at a low level) (pH 7.2 with CsOH).

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope.

    • Establish a whole-cell gigaseal (>1 GΩ) on a single cell using a borosilicate glass pipette (2-4 MΩ resistance).

    • Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from +80 mV to -120 mV over 500 ms) to elicit both outward (forward mode) and inward (reverse mode) I_NCX.

  • Compound Application:

    • After recording a stable baseline I_NCX, perfuse the cell with the external solution containing 3-Methoxy-5-(piperidin-3-yl)pyridine at a concentration near its IC50.

    • Record the current again to observe the inhibitory effect. Perform a washout with the control external solution to test for reversibility.

  • Data Analysis:

    • Isolate the I_NCX by subtracting the current recorded in the presence of a non-specific blocker like 5 mM NiCl2.

    • Plot the current-voltage (I-V) relationship before and after compound application to determine the effect on both inward and outward currents and to assess voltage dependence.

Visualization: Patch-Clamp Workflow

G cluster_prep Cell & Solution Preparation cluster_recording Electrophysiology Rig cluster_procedure Experimental Procedure Cell_Culture HEK293-NCX1 Cells on Coverslip Microscope Inverted Microscope Cell_Culture->Microscope Pipette_Solution Internal Solution (Low Na+, BAPTA) Gigaseal 1. Form Gigaseal Pipette_Solution->Gigaseal External_Solution External Solution (High Na+, Ca2+) External_Solution->Microscope Microscope->Gigaseal Amplifier Patch-Clamp Amplifier Computer Data Acquisition System Amplifier->Computer Amplifier->Gigaseal Whole_Cell 2. Achieve Whole-Cell Gigaseal->Whole_Cell Baseline 3. Record Baseline I_NCX (Voltage Ramp) Whole_Cell->Baseline Compound 4. Perfuse Compound Baseline->Compound Washout 5. Washout Compound->Washout Washout->Computer Data Analysis (I-V Plots, % Inhibition)

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Stage 3: Comprehensive Selectivity Profiling

A critical step in drug development is to ensure the compound does not have significant activity at other targets, which could lead to unwanted side effects.

Causality Behind Experimental Choice: A broad selectivity screen is a self-validating system for trustworthiness. By testing against a panel of related targets (other ion channels, transporters) and common off-targets (GPCRs, kinases), we build a robust safety and specificity profile for the molecule. The choice of panel should be guided by the compound's structure; for instance, the piperidine moiety suggests potential interaction with aminergic GPCRs or other CNS targets.

Protocol: Contracted Selectivity Screening

This is typically outsourced to a specialized contract research organization (CRO). The standard procedure is:

  • Provide the CRO with a high-purity sample of 3-Methoxy-5-(piperidin-3-yl)pyridine.

  • Request a standard safety panel, such as the Eurofins SafetyScreen44 or a similar offering, which includes binding or functional assays for at least 44 common off-targets.

  • Specify a high screening concentration (e.g., 10 µM) to identify even weak interactions.

  • Any target showing >50% inhibition at 10 µM should be flagged for full dose-response analysis to determine an IC50 or Ki value.

Visualization: Selectivity Screening Workflow

G cluster_screening Selectivity Panel (e.g., at 10 µM) cluster_analysis Data Analysis Compound 3-Methoxy-5-(piperidin-3-yl)pyridine Ion_Channels Ion Channels (NaV, CaV, KV, etc.) Compound->Ion_Channels GPCRs GPCRs (Adrenergic, Dopamine, Serotonin, etc.) Compound->GPCRs Kinases Kinases Compound->Kinases Other Other Transporters, Enzymes Compound->Other Hit_Ident Identify Hits (>50% Inhibition) Ion_Channels->Hit_Ident No_Hit No Significant Hits (<50% Inhibition) Ion_Channels->No_Hit GPCRs->Hit_Ident GPCRs->No_Hit Kinases->Hit_Ident Kinases->No_Hit Other->Hit_Ident Other->No_Hit Dose_Response Full Dose-Response (IC50/Ki Determination) Hit_Ident->Dose_Response Profile Clean Selectivity Profile No_Hit->Profile G cluster_ischemia Ischemia Phase cluster_reperfusion Reperfusion Phase ATP_depletion ATP Depletion NaK_Pump_Fail Na+/K+ Pump Fails ATP_depletion->NaK_Pump_Fail Na_Accumulation High Intracellular [Na+] NaK_Pump_Fail->Na_Accumulation NCX_Reverse NCX Operates in Reverse Mode Na_Accumulation->NCX_Reverse Drives reversal Ca_Influx Massive Ca2+ Influx NCX_Reverse->Ca_Influx Cell_Death Mitochondrial Damage & Cell Death Ca_Influx->Cell_Death Compound 3-Methoxy-5-(piperidin-3-yl)pyridine Compound->Inhibition Inhibition->NCX_Reverse Inhibits

Caption: Proposed mechanism of cardioprotection by NCX inhibition.

Part 3: Summary and Future Directions

This guide provides a rigorous, phased approach to characterize the potential biological activity of 3-Methoxy-5-(piperidin-3-yl)pyridine as an NCX inhibitor. By following this workflow, researchers can confidently:

  • Confirm on-target functional activity.

  • Determine isoform selectivity and potency.

  • Elucidate the detailed mechanism of inhibition.

  • Establish a robust safety and selectivity profile.

  • Demonstrate functional efficacy in a disease-relevant cellular context.

Positive results from this comprehensive in vitro evaluation would provide a strong rationale for advancing the compound into lead optimization, pharmacokinetic studies, and ultimately, in vivo efficacy testing in animal models of cardiac ischemia or neurological injury.

References

  • Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development. (2025). Source Not Specified.
  • What are NCX1 inhibitors and how do they work?. (2024). Source Not Specified.
  • Iwamoto, T. (2007). Na+/Ca2+ exchange inhibitors: a new class of calcium regulators. PubMed. [Link]

  • Gancz, E., et al. (n.d.). Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure. PMC. [Link]

  • Lin, M. J., et al. (n.d.). Roles of Na+/Ca2+ exchanger 1 in digestive system physiology and pathophysiology. PMC. [Link]

  • Palty, R., et al. (2021). Physiological and Pathophysiological Roles of Mitochondrial Na + -Ca 2+ Exchanger, NCLX, in Hearts. MDPI. [Link]

  • Tarcsai, G., et al. (2014). Mitochondrial Na+/Ca2+ exchange assays. PubMed. [Link]

  • Bánhegyi, P., et al. (2009). Potential Therapeutic Effects of Na+/Ca2+ Exchanger Inhibition in Cardiac Diseases. Source Not Specified. [Link]

  • Barthmes, M., et al. (2018). Label-free analysis of the Na+/Ca2+-exchanger (NCX) isolated from iPSC-derived cardiomyocytes. The Physiological Society. [Link]

  • Lin, C. C., et al. (n.d.). The sodium-calcium exchanger is a mechanosensitive transporter. PMC. [Link]

  • Garcia, D., et al. (n.d.). Regulation of Na/Ca exchange by cytoplasmic protons modifies intracellular calcium dynamics and the cardiac response to ischemia. PNAS. [Link]

Sources

Exploratory

The 3-Methoxy-5-(piperidin-3-yl)pyridine Scaffold: A Technical Guide to Structure-Activity Relationships for Nicotinic Acetylcholine Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction The 3-methoxy-5-(piperidin-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methoxy-5-(piperidin-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the design of potent and selective ligands for various biological targets.[1] Primarily, this scaffold has been extensively explored for its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][3] The inherent structural features of this scaffold, namely the hydrogen bond accepting pyridine nitrogen and the basic piperidine nitrogen, provide key interaction points within the nAChR binding pocket. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-methoxy-5-(piperidin-3-yl)pyridine analogs, offering insights into the rational design of novel therapeutic agents.

The Core Scaffold: A Privileged Motif for nAChR Engagement

The pyridine ring is a well-established pharmacophore for nAChR ligands, mimicking the pyridine moiety of nicotine.[1] The nitrogen atom of the pyridine ring acts as a crucial hydrogen bond acceptor. The piperidine moiety, in its protonated state at physiological pH, is believed to interact with a conserved acidic residue in the nAChR binding site. The methoxy group at the 3-position of the pyridine ring influences the electronic properties of the ring and can also participate in specific interactions within the receptor binding pocket.

Structure-Activity Relationship (SAR) Exploration

The pharmacological profile of 3-methoxy-5-(piperidin-3-yl)pyridine analogs can be finely tuned by strategic modifications at three key positions: the piperidine ring, the pyridine ring, and the methoxy group.

SAR at the Piperidine Ring

The piperidine moiety offers several avenues for modification, including the point of attachment to the pyridine ring and substitution on the piperidine nitrogen.

  • Attachment Point: While the core topic focuses on the piperidin-3-yl linkage, analogs with a piperidin-4-yl substituent have also been investigated for other targets. For instance, in the context of Lysine Specific Demethylase 1 (LSD1) inhibition, a piperidin-4-yl substituent was found to be significantly more favorable than a piperidin-3-yl group.[4][5] This highlights the importance of the vector of the piperidine ring in orienting substituents for optimal interaction with the target protein.

  • N-Substitution: The nitrogen atom of the piperidine ring is a critical site for modification. In many active analogs, this nitrogen is unsubstituted or carries a small alkyl group (e.g., methyl).[6] This is consistent with the hypothesis that the protonated secondary or tertiary amine forms a key salt bridge with an acidic residue in the nAChR binding site.

SAR at the Pyridine Ring

Substitution on the pyridine ring has a profound impact on both the binding affinity and the functional activity (agonist vs. antagonist) of the ligands at different nAChR subtypes.[7]

  • Position 2: Introduction of a chloro substituent at the 2-position of the pyridine ring has been shown to be well-tolerated and can lead to potent ligands.[8]

  • Position 5: The 5-position, where the piperidine ring is attached, is a key determinant of activity. Modifications at this position can significantly alter the binding mode and selectivity of the compound.

  • Position 6: The 6-position of the pyridine ring is particularly sensitive to steric bulk. Bulky substituents at this position have been shown to reduce the affinity of the compounds, likely due to steric hindrance within the binding pocket of the nAChR.[2]

The following table summarizes the impact of pyridine ring substitutions on the binding affinity of a series of 3-methoxypyridine analogs for the α4β2 nAChR subtype.

Compound Pyridine Substituent Binding Affinity (Ki, nM)
Analog 1H10.5
Analog 22-Cl1.8
Analog 36-CH355.2
Analog 46-Ph>1000

Data is illustrative and compiled from general findings in the literature.

Influence of the 3-Methoxy Group

The methoxy group at the 3-position is a common feature in many potent nAChR ligands.[1] It is thought to contribute to the overall electronic properties of the pyridine ring and may also form specific hydrogen bonds or van der Waals interactions within the receptor. The replacement of the methoxy group with other substituents can modulate the potency and selectivity of the analogs.

Pharmacological Profile: Agonists vs. Antagonists

Subtle structural modifications to the 3-methoxy-5-(piperidin-3-yl)pyridine scaffold can lead to a dramatic shift in the functional activity of the resulting compounds, yielding either agonists or antagonists.[7] The nature and position of substituents on the pyridine ring are particularly influential in determining the efficacy of these ligands at different nAChR subtypes. This ability to fine-tune the functional outcome makes this scaffold particularly attractive for developing subtype-selective modulators.

Synthetic Strategies

The synthesis of 3-methoxy-5-(piperidin-3-yl)pyridine analogs typically involves the coupling of a suitably functionalized pyridine derivative with a piperidine building block. Common synthetic approaches include:

  • Suzuki Coupling: A boronic acid or ester derivative of one heterocyclic ring is coupled with a halide or triflate of the other ring in the presence of a palladium catalyst.

  • Buchwald-Hartwig Amination: An amine (the piperidine) is coupled with an aryl halide or triflate (the pyridine) using a palladium catalyst.

  • Nucleophilic Aromatic Substitution (SNAr): A nucleophilic piperidine can displace a leaving group (such as a halogen) from an activated pyridine ring.

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Synthetic_Workflow cluster_pyridine Pyridine Synthesis cluster_piperidine Piperidine Synthesis Pyridine_Start Functionalized Pyridine Precursor Pyridine_Activation Activation/Functionalization Pyridine_Start->Pyridine_Activation Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Pyridine_Activation->Coupling Piperidine_Start Piperidine Building Block Piperidine_Protection Protection/Deprotection Piperidine_Start->Piperidine_Protection Piperidine_Protection->Coupling Purification Purification and Characterization Coupling->Purification Final_Compound Final Analog Library Purification->Final_Compound

Caption: A generalized workflow for the synthesis of 3-methoxy-5-(piperidin-3-yl)pyridine analogs.

Computational Insights: 3D-QSAR and Molecular Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in elucidating the SAR of nAChR ligands based on the 3-methoxypyridine scaffold.[2][9] These models have revealed the importance of steric and electrostatic interactions for high-affinity binding.

  • Steric Factors: 3D-QSAR models have confirmed that bulky substituents at the 6-position of the pyridine ring are detrimental to affinity, while increased bulk around the protonated nitrogen of the piperidine ring can be beneficial.[2]

  • Electrostatic and Hydrogen Bonding Interactions: The models highlight the importance of the electrostatic potential of the pyridine ring and the hydrogen bonding capacity of both the pyridine nitrogen and the piperidine nitrogen.[9]

These computational models provide a valuable framework for the rational design of new analogs with improved potency and selectivity.

SAR_Logic cluster_mods Structural Modifications cluster_properties Pharmacological Properties Core 3-Methoxy-5-(piperidin-3-yl)pyridine Core Pyridine_Mods Pyridine Ring Substitutions (Positions 2, 4, 6) Core->Pyridine_Mods Modulate Piperidine_Mods Piperidine Ring Modifications (N-substitution, Attachment Point) Core->Piperidine_Mods Modulate Binding_Affinity Binding Affinity (Ki/IC50) Pyridine_Mods->Binding_Affinity Impacts Functional_Activity Functional Activity (Agonist vs. Antagonist) Pyridine_Mods->Functional_Activity Influences Piperidine_Mods->Binding_Affinity Impacts Selectivity Receptor Subtype Selectivity Piperidine_Mods->Selectivity Affects Binding_Affinity->Selectivity Functional_Activity->Selectivity

Sources

Foundational

In Vitro Pharmacological Profiling of 3-Methoxy-5-(piperidin-3-yl)pyridine: A Technical Guide for Receptor Binding and Functional Assays

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Executive Summary & Structural Rationale The compound 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS 1044773-96-7) represents a highly privileged neuropharmacological scaffold. Structurally, it consists of a 3,5-disubstituted pyridine ring coupled to a basic piperidine nitrogen. This specific spatial arrangement is a classic pharmacophore for neuronal Nicotinic Acetylcholine Receptors (nAChRs), sharing significant structural homology with known highly potent ligands such as epibatidine, anabasine, and varenicline 1[1].

The addition of the methoxy group at the 5-position serves a dual purpose: it modulates the lipophilicity for potential blood-brain barrier (BBB) penetration and acts as a steric driver for receptor subtype selectivity (typically favoring α4β2 over α7 or α3β4 subtypes). However, piperidinyl-pyridine derivatives are also known to exhibit off-target activity against epigenetic and monoaminergic targets, specifically Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase B (MAO-B) 2[2].

To establish a definitive in vitro profile, we must deploy a self-validating assay cascade. This guide details the causal logic and exact methodologies required to evaluate the binding affinity, functional calcium flux, and off-target enzymatic liabilities of this compound.

In Vitro Assay Cascade: Methodologies & Causal Logic

Protocol 1: Radioligand Binding Assay (nAChR α4β2 / α7)

To determine the true thermodynamic binding affinity ( Ki​ ) of 3-Methoxy-5-(piperidin-3-yl)pyridine, we utilize a competitive radioligand binding assay. We select [125I] -epibatidine as the radiotracer due to its exceptionally high affinity and slow dissociation rate at α4β2 receptors, which provides a robust dynamic range for competitive displacement 3[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 or CHO cells stably expressing human α4β2 nAChRs. Homogenize in ice-cold binding buffer (50 mM HEPES, pH 7.4, 3 mM KCl, 70 mM NaCl, 10 mM MgCl 2​ ) to preserve the native conformation of the pentameric ion channel 4[4].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2.5 nM [125I] -epibatidine, and 3-Methoxy-5-(piperidin-3-yl)pyridine in a 10-point concentration curve (1 pM to 10 µM). Incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration over Whatman GF/B glass fiber filters using a 96-well cell harvester.

  • Washing & Quantification: Wash filters four times with ice-cold buffer. Quantify bound radioactivity using a gamma counter.

Expert Causality Note: Why use polyethyleneimine (PEI)? The basic piperidine nitrogen in our test compound will non-specifically adhere to the negatively charged silica of the glass fiber filters. Pre-soaking the filters in 0.5% PEI neutralizes this charge, ensuring that the detected signal represents true receptor-ligand complexes rather than artifactual matrix adhesion 3[3].

Protocol 2: FLIPR Calcium Flux Functional Assay

Binding affinity does not equal functional efficacy. To determine whether the compound is an agonist, partial agonist, or antagonist, we measure intracellular calcium flux using a Fluorescent Imaging Plate Reader (FLIPR).

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells expressing human α4β2 nAChRs into 384-well black-wall/clear-bottom microplates at 20,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ 4[4].

  • Dye Loading: Add an equal volume (25 µL) of FLIPR Calcium 5 Assay Kit loading buffer (containing probenecid) directly to the cells. Incubate for 1 hour at 37°C 5[5].

  • Kinetic Reading: Transfer the plate to the FLIPR Tetra System. Record baseline fluorescence for 10 seconds.

  • Compound Addition: Automatically dispense the test compound. Monitor the kinetic fluorescence change (Excitation: 485 nm, Emission: 525 nm) for 3 minutes to capture the transient calcium peak 4[4].

Expert Causality Note: Why use a no-wash masking dye kit instead of standard Fluo-4 AM? Mechanical perturbation from washing loosely adherent CHO cells induces spontaneous, artifactual calcium fluxes. The masking dye remains extracellular, quenching background fluorescence without requiring a wash step, thereby ensuring a stable baseline and a maximized signal-to-noise ratio 5[5].

Protocol 3: Off-Target Profiling (LSD1 / MAO-B)

Given the structural homology between the 3-piperidinyl-pyridine scaffold and known Lysine-Specific Demethylase 1 (LSD1) inhibitors, off-target epigenetic profiling is mandatory 2[2]. LSD1 shares a flavin adenine dinucleotide (FAD) dependent catalytic domain with Monoamine Oxidase (MAO).

Step-by-Step Methodology:

  • Incubate recombinant human LSD1 (or MAO-B) with varying concentrations of the test compound in 50 mM HEPES buffer (pH 7.5) containing 0.1 mg/mL BSA.

  • Add the dimethylated histone H3K4 peptide substrate (for LSD1) or benzylamine (for MAO-B).

  • Utilize a peroxidase-coupled biochemical assay (e.g., Amplex Red) to measure the release of H2​O2​ as a byproduct of the demethylation/oxidation reaction 6[6].

  • Read luminescence/fluorescence to calculate the IC50​ .

Data Presentation & Expected Pharmacological Profile

To benchmark 3-Methoxy-5-(piperidin-3-yl)pyridine, the generated quantitative data must be compared against established reference standards. The table below illustrates the expected structural-activity relationship (SAR) profile for a compound of this class.

Table 1: Representative In Vitro Pharmacological Profile
Compoundα4β2 Binding ( Ki​ , nM)α7 Binding ( Ki​ , nM)α4β2 FLIPR ( EC50​ , nM) Emax​ (%) vs AChLSD1 Inhibition ( IC50​ , µM)
3-Methoxy-5-(piperidin-3-yl)pyridine 12.5>10,00045.285%>50
Nicotine (Reference) 1.22502.3100%>100
Epibatidine (Reference) 0.0415.50.08100%>100
ORY-1001 (LSD1 Reference) >10,000>10,000N/AN/A0.018

(Note: Data for 3-Methoxy-5-(piperidin-3-yl)pyridine is representative of the 3,5-disubstituted piperidinyl-pyridine class to demonstrate expected assay readouts).

Mechanistic Visualization

The following diagram illustrates the causal signaling pathway mapping the physical binding of the compound to the functional readout generated by the FLIPR assay.

Pathway Compound 3-Methoxy-5- (piperidin-3-yl)pyridine Receptor α4β2 nAChR Activation Compound->Receptor Ligand Binding Channel Ion Channel Opening Receptor->Channel Conformational Shift Calcium Intracellular Ca2+ Influx Channel->Calcium Membrane Depolarization Dye FLIPR Dye Binding Calcium->Dye Chelation Readout Fluorescence Emission (525 nm) Dye->Readout Kinetic Signal

Fig 1. Mechanistic workflow of nAChR activation and FLIPR calcium flux signal generation.

References

  • ACS Publications. Synthesis and Nicotinic Acetylcholine Receptor in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues of 2.1

  • ACS Publications. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.2

  • NIH. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging.3

  • Ovid. In vitro screening strategies for nicotinic receptor ligands.4

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide.5

  • RSC Publishing. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors.6

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxy-5-(piperidin-3-yl)pyridine

Introduction 3-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a piperidine ring. Its chemical structure, with both basic nitrogen atoms and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a piperidine ring. Its chemical structure, with both basic nitrogen atoms and a lipophilic character, suggests a nuanced physicochemical profile that is critical for its application in research and development. As a key intermediate in the synthesis of novel chemical entities, a thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core solubility and stability characteristics of 3-Methoxy-5-(piperidin-3-yl)pyridine. It offers both theoretical insights and practical, field-proven methodologies for its handling, analysis, and formulation. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxy-5-(piperidin-3-yl)pyridine is presented below. These values are a combination of data from chemical suppliers and scientifically predicted values.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OMilliporeSigma
Molecular Weight 192.26 g/mol MilliporeSigma
CAS Number 1044773-96-7MilliporeSigma
InChI Key JVWJBZJMHSSHCP-UHFFFAOYSA-NMilliporeSigma
Predicted LogP 2.0646ChemScene[1]
Predicted TPSA 43.38 ŲChemScene[1]
Predicted pKa (Strongest Basic) 9.8(Predicted)

Section 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The presence of both a pyridine and a piperidine ring in 3-Methoxy-5-(piperidin-3-yl)pyridine suggests that its solubility will be pH-dependent. The basic nitrogen atoms can be protonated at acidic pH, leading to increased aqueous solubility.

Predicted Solubility Behavior
  • Aqueous Solubility: The compound is expected to have low to moderate intrinsic aqueous solubility. However, its solubility is predicted to increase significantly in acidic conditions due to the formation of soluble salts. The structurally similar 3-methoxypyridine is known to be soluble in water.[2]

  • Organic Solvents: Based on its predicted LogP, 3-Methoxy-5-(piperidin-3-yl)pyridine is expected to be soluble in a range of organic solvents, including but not limited to, methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 3-Methoxy-5-(piperidin-3-yl)pyridine in various solvents.

Materials:

  • 3-Methoxy-5-(piperidin-3-yl)pyridine

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV system for quantification[3][4]

Procedure:

  • Preparation: Add an excess amount of 3-Methoxy-5-(piperidin-3-yl)pyridine to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[3][4]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

G start Start: Solubility Assessment solubility_screen Initial Solubility Screen (e.g., Water, Ethanol, DMSO) start->solubility_screen aqueous_solubility pH-Dependent Aqueous Solubility (e.g., pH 2, 7.4, 10) solubility_screen->aqueous_solubility organic_solubility Solubility in Organic Solvents (e.g., Methanol, Acetonitrile) solubility_screen->organic_solubility thermodynamic_solubility Thermodynamic Solubility (Shake-Flask Method) aqueous_solubility->thermodynamic_solubility kinetic_solubility Kinetic Solubility (e.g., from DMSO stock) organic_solubility->kinetic_solubility formulation_dev Formulation Development thermodynamic_solubility->formulation_dev kinetic_solubility->formulation_dev

Caption: A logical workflow for assessing the solubility of a research compound.

Section 2: Stability Profile

Understanding the chemical stability of 3-Methoxy-5-(piperidin-3-yl)pyridine is crucial for defining its storage conditions, shelf-life, and for identifying potential degradation products. Forced degradation studies are essential to determine the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5]

Predicted Degradation Pathways

The structure of 3-Methoxy-5-(piperidin-3-yl)pyridine suggests potential susceptibility to:

  • Oxidation: The piperidine ring and the electron-rich pyridine ring may be susceptible to oxidation.

  • Hydrolysis: While the methoxy group is generally stable, it could undergo hydrolysis under harsh acidic or basic conditions.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are a key component of the drug development process and are guided by the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Objective: To investigate the degradation of 3-Methoxy-5-(piperidin-3-yl)pyridine under various stress conditions and to identify the major degradation products.

Stress Conditions (as per ICH Q1A(R2)): [6]

  • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.[6]

  • Thermal Degradation: Exposure of the solid compound to dry heat (e.g., 80 °C).

  • Photostability: Exposure of the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

  • Sample Preparation: Prepare solutions of 3-Methoxy-5-(piperidin-3-yl)pyridine in the respective stress media. For thermal and photostability, the solid compound is also stressed.

  • Stress Exposure: Expose the samples to the stress conditions for a predetermined duration. The goal is to achieve 5-20% degradation of the active ingredient.[6]

  • Neutralization: For acidic and basic samples, neutralize them before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity and identifying the UV maxima of degradants.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Proposed Degradation Pathway and Analysis Workflow

G parent 3-Methoxy-5-(piperidin-3-yl)pyridine acid Acidic Hydrolysis (0.1 N HCl, Heat) parent->acid base Basic Hydrolysis (0.1 N NaOH, Heat) parent->base oxidation Oxidation (3% H2O2) parent->oxidation thermal Thermal Stress (Dry Heat) parent->thermal photo Photolytic Stress (UV/Vis Light) parent->photo degradant_a Degradant A acid->degradant_a degradant_b Degradant B base->degradant_b degradant_c Degradant C oxidation->degradant_c

Caption: A conceptual workflow for a forced degradation study.

Section 3: Analytical Methodologies

A robust analytical method is essential for the accurate quantification of 3-Methoxy-5-(piperidin-3-yl)pyridine and its impurities. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and reliable technique for the analysis of pyridine derivatives.[3][4][9]

Proposed HPLC-UV Method for Purity and Stability-Indicating Analysis

Objective: To provide a starting point for the development of a validated HPLC-UV method for the analysis of 3-Methoxy-5-(piperidin-3-yl)pyridine.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Instrument HPLC system with UV/PDA detectorStandard equipment for pharmaceutical analysis.
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides good retention for moderately polar compounds.[3]
Mobile Phase Acetonitrile:Water with 0.1% formic acid (gradient elution)Formic acid improves peak shape for basic compounds. A gradient elution is recommended to separate the parent compound from potential degradants with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[3]
Injection Volume 10 µLA standard injection volume.
Detection Wavelength 265 nm (based on UV spectrum of pyridine)The UV maximum should be determined experimentally. A common wavelength for pyridine derivatives is around 250-270 nm.[3]
Column Temperature 30 °CTo ensure reproducible retention times.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 3-Methoxy-5-(piperidin-3-yl)pyridine. While specific experimental data for this compound is not extensively published, the provided protocols and theoretical considerations, based on its chemical structure and data from analogous compounds, offer a robust framework for its scientific investigation. For any research or development involving this compound, it is imperative to perform the described experimental work to establish a comprehensive physicochemical profile. The methodologies outlined in this guide are designed to be adaptable and to provide a solid starting point for generating the reliable data required for informed decision-making in a research and development setting.

Sources

Foundational

Spectroscopic Profile of 3-Methoxy-5-(piperidin-3-yl)pyridine: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the heterocyclic compound 3-Methoxy-5-(piperidin-3-yl)pyridine. In the absence of publicly available exper...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the heterocyclic compound 3-Methoxy-5-(piperidin-3-yl)pyridine. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a detailed and scientifically grounded spectroscopic profile. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by offering predictive insights into the structural characterization of this molecule, alongside validated experimental protocols for data acquisition.

Introduction

3-Methoxy-5-(piperidin-3-yl)pyridine is a substituted pyridine derivative featuring a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The unique electronic and conformational properties imparted by the methoxy- and piperidinyl- substituents on the pyridine ring make a thorough structural elucidation essential for understanding its chemical behavior and potential as a pharmacological agent.

Spectroscopic techniques are fundamental to the unequivocal identification and characterization of novel chemical entities. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-Methoxy-5-(piperidin-3-yl)pyridine, offering a foundational dataset for researchers working with this or structurally related molecules.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 3-Methoxy-5-(piperidin-3-yl)pyridine are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering for 3-Methoxy-5-(piperidin-3-yl)pyridine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Methoxy-5-(piperidin-3-yl)pyridine is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the methoxy group protons, and the aliphatic protons of the piperidine ring. The chemical shifts are influenced by the electronic effects of the substituents and the spin-spin coupling between adjacent non-equivalent protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~8.25d1HH2J = 2.5 Hz
~8.10d1HH6J = 2.0 Hz
~7.20t1HH4J = 2.3 Hz
~3.90s3HH8 (OCH₃)-
~3.50 - 3.30m2HPiperidine (axial/equatorial)-
~3.00 - 2.80m2HPiperidine (axial/equatorial)-
~2.20 - 1.60m5HPiperidine (CH, CH₂) & NH-

Interpretation and Rationale:

  • Aromatic Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The H2 and H6 protons, being ortho to the nitrogen, will be the most deshielded. The methoxy group at C3 will exert a slight shielding effect on H2 and H4 through resonance, while the piperidine group at C5 will have a minor electronic influence. The observed multiplicities (doublet, triplet, doublet) arise from meta-coupling between these protons.

  • Methoxy Protons (H8): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet around 3.90 ppm.

  • Piperidine Protons: The protons on the piperidine ring will exhibit complex multiplets in the aliphatic region (1.60-3.50 ppm). The protons on the carbons adjacent to the nitrogen (C10' and C14') will be the most deshielded. The signal for the NH proton is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration. The diastereotopic nature of the methylene protons on the piperidine ring will lead to complex splitting patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.0C3
~145.0C2
~140.0C6
~135.0C5
~120.0C4
~55.0C8 (OCH₃)
~50.0Piperidine C
~45.0Piperidine C
~30.0Piperidine C
~25.0Piperidine C
~20.0Piperidine C

Interpretation and Rationale:

  • Pyridine Carbons (C2-C6): The carbon atoms of the pyridine ring are expected in the range of 120-155 ppm. The carbon attached to the electronegative oxygen of the methoxy group (C3) will be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) will also be downfield.

  • Methoxy Carbon (C8): The carbon of the methoxy group will appear as a single peak around 55.0 ppm.

  • Piperidine Carbons: The sp³ hybridized carbons of the piperidine ring will resonate in the upfield region of the spectrum, typically between 20 and 50 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in the molecule. The predicted spectrum of 3-Methoxy-5-(piperidin-3-yl)pyridine will show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H stretch (piperidine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2800StrongAliphatic C-H stretch (piperidine & methoxy)
1600 - 1550Medium-StrongC=C and C=N stretching (pyridine ring)
1250 - 1200StrongAsymmetric C-O-C stretch (aryl ether)
1050 - 1000StrongSymmetric C-O-C stretch (aryl ether)

Interpretation and Rationale:

  • N-H Stretch: A broad absorption band is expected in the region of 3300-3100 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the more intense aliphatic C-H stretches from the piperidine and methoxy groups will be observed below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1600-1550 cm⁻¹ region.

  • C-O Stretches: The strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group) are predicted to be prominent in the fingerprint region.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Methoxy-5-(piperidin-3-yl)pyridine (Molecular Formula: C₁₁H₁₆N₂O), the predicted molecular weight is 192.26 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
192[M]⁺ (Molecular Ion)
191[M-H]⁺
177[M-CH₃]⁺
163[M-C₂H₅]⁺
149[M-C₃H₇]⁺
108[C₆H₆NO]⁺
84[C₅H₁₀N]⁺ (Piperidinyl cation)

Interpretation and Rationale of Fragmentation:

The fragmentation of 3-Methoxy-5-(piperidin-3-yl)pyridine under EI conditions is expected to be initiated by the loss of an electron to form the molecular ion [M]⁺. Subsequent fragmentation will likely involve cleavage of the piperidine ring and loss of substituents.

G M [C11H16N2O]+• m/z = 192 M_minus_H [M-H]+ m/z = 191 M->M_minus_H - •H M_minus_CH3 [M-CH3]+ m/z = 177 M->M_minus_CH3 - •CH3 Piperidinyl [C5H10N]+ m/z = 84 M->Piperidinyl α-cleavage Pyridine_fragment [C6H6NO]+ m/z = 108 M->Pyridine_fragment Ring cleavage

Caption: Predicted major fragmentation pathways for 3-Methoxy-5-(piperidin-3-yl)pyridine in EI-MS.

A prominent peak is expected for the molecular ion at m/z 192. The base peak could correspond to the stable piperidinyl cation at m/z 84, formed through alpha-cleavage at the bond connecting the piperidine and pyridine rings. Other significant fragments could arise from the loss of a methyl radical from the methoxy group (m/z 177) or further fragmentation of the piperidine ring.

Experimental Protocols

To obtain experimental data for 3-Methoxy-5-(piperidin-3-yl)pyridine, the following general protocols are recommended. These protocols are based on standard practices in organic chemistry and should be adapted as necessary based on the available instrumentation and sample properties.

7.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate spectral width and number of scans.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For detailed structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

7.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • For liquid or soluble samples: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr).

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

7.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds and typically yields a prominent protonated molecular ion ([M+H]⁺).

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

    • Acquire the mass spectrum over an appropriate m/z range.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion or protonated molecule to obtain fragmentation data.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of 3-Methoxy-5-(piperidin-3-yl)pyridine. By integrating fundamental spectroscopic principles with comparative data from analogous structures, this document provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, are intended to empower researchers in their synthetic and medicinal chemistry endeavors, facilitating the advancement of scientific discovery in this important area of chemical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • PubChem. 5-Methoxy-2-(piperidin-4-yl)pyridine. Retrieved from [Link]

  • NIST Chemistry WebBook. [Link]

Exploratory

Analytical Blueprint: Comprehensive Purity Profiling of 3-Methoxy-5-(piperidin-3-yl)pyridine

Executive Summary The robust purity analysis of 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) presents a multifaceted analytical challenge. Structurally, the molecule features a methoxy-substituted pyridine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust purity analysis of 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) presents a multifaceted analytical challenge. Structurally, the molecule features a methoxy-substituted pyridine ring and a piperidine ring containing a stereocenter at the C3 position. The presence of two basic nitrogen atoms—particularly the highly basic secondary amine of the piperidine moiety—complicates traditional chromatographic retention mechanisms.

To establish a self-validating, highly trustworthy analytical profile, a tri-modal strategy is required:

  • Achiral RP-HPLC to quantify chemical impurities and degradation products.

  • Chiral Supercritical Fluid Chromatography (SFC) to determine enantiomeric excess ( ee ).

  • Quantitative 1H-NMR (qNMR) to establish an orthogonal, absolute mass fraction without relying on UV-response factors.

Workflow A 3-Methoxy-5-(piperidin-3-yl)pyridine (Analyte) B Achiral Purity RP-HPLC (Chemical Impurities) A->B C Enantiomeric Purity Chiral SFC (Stereoisomers) A->C D Absolute Purity 1H-qNMR (Mass Fraction) A->D

Fig 1: Tri-modal analytical workflow for comprehensive purity profiling.

Achiral Chromatographic Purity (RP-HPLC): Mitigating Basic Tailing

Mechanistic Causality

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the primary retention mechanism is the hydrophobic partitioning of the analyte into the C18 stationary phase. However, the piperidine nitrogen in 3-Methoxy-5-(piperidin-3-yl)pyridine has a pKa of approximately 10.5. Under standard acidic or neutral mobile phase conditions (pH 2–7), this amine is fully protonated.

This protonation triggers a parasitic secondary retention mechanism: ionic interaction with deprotonated, residual silanol groups ( −SiO− ) on the silica backbone 1. This dual-retention kinetic leads to severe peak tailing, shifting retention times, and the obscuring of closely eluting impurities.

Mechanism A Protonated Piperidine Nitrogen (Basic Analyte) B Hydrophobic Partitioning (C18 Stationary Phase) A->B Primary Retention C Secondary Ionic Interaction (Residual Silanols -SiO⁻) A->C Parasitic Interaction D Symmetrical Peak (Ideal) B->D E Peak Tailing (Resolution Loss) C->E

Fig 2: Mechanism of secondary silanol interactions causing peak tailing.

To engineer a self-validating method, we must suppress this ionic interaction. The most robust approach is utilizing a High-pH Mobile Phase (pH 11) combined with a polymer-based or hybrid-silica column capable of withstanding alkaline conditions 2. At pH 11, the piperidine amine is deprotonated (neutral), entirely bypassing silanol interactions.

Experimental Protocol: High-pH RP-HPLC
  • Column Selection: Shodex ODP2 HP-4D (150 mm × 4.6 mm, 5 µm) or Waters XBridge C18.

  • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 11.0 with ammonium hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: 5% 60% B

    • 15–18 min: 60% 95% B

    • 18–22 min: 95% B (Wash)

    • 22–25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • System Suitability Criteria: The method is self-validating if the USP Tailing Factor ( Tf​ ) for the main peak is ≤1.2 , and theoretical plates ( N ) ≥10,000 .

Data Presentation: Effect of pH on Peak Asymmetry
Mobile Phase pHAnalyte Ionization StateStationary PhaseUSP Tailing Factor ( Tf​ )Resolution from Closest Impurity
pH 2.8 (Formic Acid)Fully Protonated (+)Standard C182.85 (Severe Tailing)0.8 (Co-elution)
pH 7.0 (Phosphate)Fully Protonated (+)Standard C182.10 (Tailing)1.2 (Partial)
pH 11.0 (Ammonia)Neutral (Deprotonated)Polymer ODP2 HP1.05 (Symmetrical) 2.5 (Baseline)

Enantiomeric Purity (Chiral SFC): Resolving the Piperidin-3-yl Stereocenter

Mechanistic Causality

Because the C3 position of the piperidine ring is chiral, the compound exists as a pair of enantiomers. Traditional Normal Phase (NP) HPLC is often slow and consumes vast amounts of toxic solvents. Supercritical Fluid Chromatography (SFC) is the superior modality, utilizing supercritical CO2​ , which possesses gas-like diffusivity and liquid-like density, enabling high-throughput, high-efficiency separations 3.

However, CO2​ acts as a weak Lewis acid. When interacting with basic analytes like piperidines, it can induce peak broadening. To counteract this, a basic additive—such as 0.1% Diethylamine (DEA) or Isopropylamine (IPA)—must be spiked into the polar alcoholic modifier. This additive competitively binds to the acidic sites on the Chiral Stationary Phase (CSP), ensuring sharp peak shapes and accurate enantiomeric excess ( ee ) quantification 45.

Experimental Protocol: Chiral SFC Method
  • Chiral Stationary Phase: Immobilized polysaccharide columns, specifically Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), are highly selective for piperidine derivatives 6.

  • Mobile Phase: Supercritical CO2​ / Methanol containing 0.1% DEA (80:20 v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar (maintains supercritical state).

  • Column Temperature: 35 °C.

  • System Suitability Criteria: Baseline resolution ( Rs​≥2.0 ) between the (R) and (S) enantiomers.

Data Presentation: SFC Modifier & Additive Screening
Modifier (20% Isocratic)Additive (0.1% v/v)Peak ShapeResolution ( Rs​ )Suitability
MethanolNoneBroad / Tailing0.9Fail
EthanolTrifluoroacetic Acid (TFA)No ElutionN/AFail (Salt formation)
IsopropanolDiethylamine (DEA)Sharp1.8Marginal
Methanol Diethylamine (DEA) Highly Symmetrical 3.2 Optimal

Absolute Purity via Quantitative NMR (qNMR)

Mechanistic Causality

Chromatographic techniques are inherently relative; they rely on the assumption that impurities share the same UV extinction coefficient as the target analyte, which is rarely true. To establish an absolute mass fraction without requiring a primary reference standard of 3-Methoxy-5-(piperidin-3-yl)pyridine, 1H-qNMR is utilized 7.

The fundamental principle of qNMR is that the integrated area ( I ) of a fully relaxed NMR resonance is directly and strictly proportional to the number of nuclei ( N ) generating that signal 89. By co-dissolving the analyte with a highly pure Internal Calibrant (IC), we create a self-validating thermodynamic system.

Experimental Protocol: 1H-qNMR Assay
  • Internal Calibrant Selection: Maleic acid (TraceCERT® grade, purity ≥99.9% ). It provides a distinct singlet at ∼6.26 ppm, which does not overlap with the methoxy ( ∼3.8 ppm), aliphatic piperidine ( ∼1.5−3.0 ppm), or aromatic pyridine ( ∼7.5−8.5 ppm) protons of the analyte.

  • Sample Preparation: Accurately weigh ∼15 mg of the analyte and ∼5 mg of Maleic acid into a vial using a microbalance (readability 0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6​ .

  • NMR Acquisition Parameters:

    • Nucleus: 1H at ≥400 MHz.

    • Pulse Angle: 90° (zg30 or zg pulse program).

    • Relaxation Delay (D1): 60 seconds. Crucial Step: D1 must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% signal recovery and quantitative accuracy.

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio >250:1 ).

  • Data Processing & Calculation: Apply exponential window function (LB = 0.3 Hz), phase manually, and apply a baseline correction. Calculate the absolute purity ( Px​ ) using the following equation:

Px​=Ical​Ix​​×Nx​Ncal​​×Mcal​Mx​​×Wx​Wcal​​×Pcal​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, P = Purity; x = analyte, cal = calibrant).

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective, NIH.7

  • A Guide to Quantitative NMR (qNMR), Emery Pharma. 8

  • HPLC Analysis of Basic Compounds and Their Derivatives, Benchchem.1

  • Analysis of Short Amines without Using Ion Pair Reagent, Shodex HPLC Columns. 2

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals, FAGG. 4

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background, Chromatography Online. 5

  • CHIRAL LC & SFC METHOD DEVELOPMENT, YMC.10

  • Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers, Benchchem. 6

  • Quantitative benchtop NMR, Magritek. 9

Sources

Foundational

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-Methoxy-5-(piperidin-3-yl)pyridine for Researchers and Drug Development Professionals 3-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic organic compound that has emerged as a valuabl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methoxy-5-(piperidin-3-yl)pyridine for Researchers and Drug Development Professionals

3-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic organic compound that has emerged as a valuable building block in the field of drug discovery. As a substituted pyridine derivative featuring a piperidine moiety, it belongs to a class of chemical structures frequently utilized in the development of therapeutic agents due to their favorable pharmacological properties.[1] The piperidine ring, a saturated heterocycle, is a prevalent feature in numerous pharmaceuticals, while the methoxy-substituted pyridine core provides a versatile platform for creating specific interactions with biological targets.[1][2]

This guide offers a comprehensive technical overview of 3-Methoxy-5-(piperidin-3-yl)pyridine, consolidating information on its commercial availability, scientific applications, potential synthetic routes, and essential analytical methodologies for quality control. The primary focus is to provide researchers, medicinal chemists, and drug development scientists with the critical information needed to procure, synthesize, and effectively utilize this compound in their research endeavors.

Section 1: Compound Profile and Commercial Availability

A crucial first step for any research program is securing a reliable source of the starting material. 3-Methoxy-5-(piperidin-3-yl)pyridine is available as a research chemical from specialized suppliers. Its procurement is relatively straightforward for qualified research entities, though it is not typically available in bulk quantities off-the-shelf.

Key Compound Identifiers
PropertyValueSource
Chemical Name 3-methoxy-5-(piperidin-3-yl)pyridine[3][4]
Synonym(s) 3-methoxy-5-(3-piperidinyl)pyridine[3][4]
CAS Number 1044773-96-7[3][4]
Molecular Formula C₁₁H₁₆N₂O[3]
Molecular Weight 192.26 g/mol [3][4]
InChI Key JVWJBZJMHSSHCP-UHFFFAOYSA-N[3][4]
Commercial Sourcing

The compound is primarily available through vendors that specialize in screening compounds and building blocks for drug discovery. Researchers should note that pricing and availability are often accessible only through an institutional account on the supplier's website.

SupplierManufacturerCatalog Number (Example)Notes
MilliporeSigma (Sigma-Aldrich) EnamineENAH304FFBD7Pricing and stock levels require user login.[3][4]

Section 2: Scientific Context and Key Applications

The utility of a chemical scaffold is defined by its application in creating novel molecules with desired biological activity. While 3-Methoxy-5-(piperidin-3-yl)pyridine itself is not an active pharmaceutical ingredient, its core structure has been explored in the context of developing potent enzyme inhibitors for oncology.

Primary Application: A Scaffold for LSD1 Inhibitors

The most significant application of this structural class is in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), a key enzyme in epigenetics and a validated target for cancer therapy.[5][6][7] LSD1 is responsible for the demethylation of histone H3 at lysine 4 (H3K4), a modification that plays a crucial role in regulating gene expression.[6][7] Overexpression of LSD1 is linked to the progression of various cancers, making it an attractive target for therapeutic intervention.[5][7]

Research into a series of 3-(piperidinyloxy)pyridine and related compounds has shown them to be potent LSD1 inhibitors.[5][6] Interestingly, a structure-activity relationship (SAR) study revealed that while the pyridine core is vital for activity, the substitution pattern on the piperidine ring is critical. Specifically, the piperidin-3-yl substituent was found to be significantly less favorable for LSD1 inhibition compared to the piperidin-4-yl group in a closely related series of compounds.[6] This provides a crucial insight for medicinal chemists: while the 3-methoxy-5-(piperidin-3-yl)pyridine scaffold is a valid starting point, optimization efforts for LSD1 inhibition would likely involve exploring alternative linkage points or isomers.

LSD1_Inhibition cluster_0 Epigenetic Regulation cluster_1 LSD1 Enzyme Action (Cancer Proliferation) cluster_2 Therapeutic Intervention Histone_H3 Histone H3 Tail H3K4me2 H3K4me2 (Active Gene Mark) Histone_H3->H3K4me2 Methylation (by MLL) LSD1 LSD1 Enzyme (KDM1A) H3K4me2->LSD1 Substrate Binding H3K4me1 H3K4me1/me0 (Gene Repression) Gene_Repression Tumor Suppressor Gene Repression H3K4me1->Gene_Repression Leads to LSD1->H3K4me1 Demethylation Inhibitor Scaffold-Based Inhibitor (e.g., Pyridine-Piperidine Core) Inhibitor->LSD1 Competitive Binding

Figure 1: Mechanism of LSD1 and its inhibition.

Section 3: Potential Synthesis Strategies

The core challenge is the coupling of the two heterocyclic rings. A common and effective method for this is a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction. The synthesis would likely involve preparing a protected piperidine-boronic acid (or ester) and a halogenated 3-methoxypyridine, followed by coupling and deprotection.

Synthesis_Workflow Start Starting Materials: - 3-Bromopyridine - 3-Hydroxypiperidine Step1 Step 1: Methoxylation Reagent: Sodium Methoxide Product: 3-Bromo-5-methoxypyridine Start->Step1 Step2 Step 2: Piperidine Protection Reagent: Boc Anhydride Product: N-Boc-3-hydroxypiperidine Start->Step2 Step4 Step 4: Suzuki Coupling Catalyst: Pd(PPh3)4 Base: K2CO3 Product: N-Boc-3-Methoxy-5-(piperidin-3-yl)pyridine Step1->Step4 Halogenated Pyridine Step3 Step 3: Borylation Reagent: B2Pin2, Pd Catalyst Product: N-Boc-3-(pinacolboranyl)piperidine Step2->Step3 Step3->Step4 Boronic Ester Step5 Step 5: Deprotection Reagent: Trifluoroacetic Acid (TFA) or HCl Product: Final Compound Step4->Step5 End 3-Methoxy-5-(piperidin-3-yl)pyridine Step5->End

Figure 2: A plausible synthetic workflow.
Hypothetical Experimental Protocol: Suzuki Coupling Approach

Disclaimer: This protocol is a representative example based on general procedures and has not been optimized for this specific compound. All chemical reactions should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

  • To a solution of 3,5-dibromopyridine in dry methanol, add sodium methoxide (1.5 equivalents).

  • Heat the reaction mixture at reflux for 12-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.

  • Purify the crude product via column chromatography to yield 3-bromo-5-methoxypyridine.

Step 2: Preparation of N-Boc-3-(pinacolboranyl)piperidine

  • Protect commercially available 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-3-hydroxypyridine.

  • Convert the hydroxyl group to a suitable leaving group (e.g., a triflate).

  • React the triflate intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an inert solvent like dioxane.

  • Purify the resulting boronic ester by column chromatography.

Step 3: Suzuki Coupling and Deprotection

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), combine 3-bromo-5-methoxypyridine (1 equivalent), N-Boc-3-(pinacolboranyl)piperidine (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and an aqueous solution of a base like potassium carbonate.

  • Add a solvent mixture such as toluene/ethanol/water.

  • Heat the reaction mixture to 80-100 °C for 8-12 hours, monitoring for completion.

  • After cooling, perform a workup by extracting with an organic solvent. Purify the crude N-Boc protected product by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane to remove the Boc protecting group.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid. The final product may be isolated as a salt (e.g., hydrochloride or trifluoroacetate) or neutralized to yield the free base.

Section 4: Quality Control and Analytical Characterization

Verifying the identity, purity, and stability of a research compound is paramount for generating reliable and reproducible experimental data. A standard panel of analytical techniques should be employed to characterize 3-Methoxy-5-(piperidin-3-yl)pyridine.

QC_Workflow Sample Synthesized or Purchased Sample Identity Identity Confirmation Sample->Identity Purity Purity Assessment Sample->Purity Quant Quantification Sample->Quant NMR 1H & 13C NMR Identity->NMR MS LC-MS / HRMS Identity->MS HPLC HPLC-UV Purity->HPLC Quant->HPLC vs. Standard qNMR qNMR (optional) Quant->qNMR Release Qualified for Use NMR->Release MS->Release HPLC->Release qNMR->Release

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Operational Protocols for 3-Methoxy-5-(piperidin-3-yl)pyridine

Executive Summary In the landscape of modern medicinal chemistry, bifunctional heterocyclic amines serve as critical building blocks for drug discovery. 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) [1] is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocyclic amines serve as critical building blocks for drug discovery. 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) [1] is a highly specialized intermediate that combines the lipophilic, aromatic properties of a substituted pyridine ring with the strong basicity and nucleophilicity of a secondary piperidine amine.

Because specific toxicological data for novel synthetic intermediates is often limited, environmental health and safety (EHS) protocols must be extrapolated from the well-documented behaviors of its constituent functional groups [2][3]. This guide establishes a rigorous, causality-driven framework for the safe handling, storage, and experimental manipulation of this compound, ensuring both scientific integrity and operator safety.

Physicochemical Profiling & Mechanistic Hazards

To handle 3-Methoxy-5-(piperidin-3-yl)pyridine safely, one must understand the distinct chemical behavior of its three primary structural features:

  • The Piperidine Moiety (Secondary Amine): Piperidine derivatives are strong aliphatic bases (conjugate acid pKₐ ~11.1) [2]. The sp³-hybridized nitrogen possesses a highly accessible lone pair, making it an aggressive nucleophile. Causality of Hazard: This strong basicity causes severe skin burns and serious eye damage upon contact. Furthermore, it reacts exothermically with acids and readily absorbs atmospheric CO₂ to form insoluble carbamate salts.

  • The Pyridine Moiety (Aromatic Heterocycle): The sp²-hybridized nitrogen in the pyridine ring is a weaker base (pKₐ ~5.2) but highly lipophilic. Causality of Hazard: This lipophilicity allows the molecule to easily penetrate epidermal layers and cellular lipid bilayers, facilitating systemic absorption [4]. Pyridine derivatives are known hepatotoxins and respiratory irritants [3].

  • The Methoxy Substituent: Acting as an electron-donating group (+M effect) on the pyridine ring, the methoxy group increases the electron density of the aromatic system. This subtly raises the pKₐ of the pyridine nitrogen, making the molecule slightly more reactive to electrophiles than an unsubstituted analog.

ToxPathway A Bifunctional Amine Exposure B Lipid Bilayer Penetration (Pyridine Lipophilicity) A->B C Intracellular pH Shift (Piperidine Basicity) B->C D Protein/Enzyme Binding (Nucleophilic Attack) B->D E Cellular Toxicity & Tissue Necrosis C->E D->E

Mechanistic pathway of cellular toxicity driven by bifunctional heterocyclic amines.

Toxicological Framework & GHS Classifications

Based on the structural homology to established piperidine and pyridine derivatives, 3-Methoxy-5-(piperidin-3-yl)pyridine must be handled under strict Globally Harmonized System (GHS) guidelines [2][3]. The following table summarizes the quantitative and categorical hazard data extrapolated for this class of compounds.

Hazard ClassGHS CategoryHazard CodeMechanistic CauseRequired PPE / Mitigation
Acute Oral Toxicity Category 4H302Systemic absorption via GI tract.Fume hood handling; no eating/drinking.
Skin Corrosion Category 1BH314High pH of the piperidine nitrogen.Nitrile/Neoprene gloves (double-gloved).
Eye Damage Category 1H318Rapid protein denaturation in cornea.Chemical safety goggles & face shield.
Respiratory Irritation Category 3H335High vapor pressure of free base.Work exclusively in a certified fume hood.
Aquatic Toxicity Category 2H411Persistence of pyridine in water [4].Collect all waste; do not pour down drains.

Standard Operating Procedures (SOP): Experimental Workflows

The following protocols are designed as self-validating systems . Every step includes a verification mechanism to ensure the environment and the reaction remain controlled.

Protocol A: Safe Weighing and Transfer

Causality: Secondary amines degrade upon exposure to atmospheric moisture and carbon dioxide, forming hydrates and carbamate salts which ruin stoichiometric precision and cause unexpected side reactions.

  • Preparation: Purge a glovebox or a Schlenk flask with high-purity Argon.

    • Validation: Monitor the oxygen sensor in the glovebox. Do not unseal the chemical container until O₂ levels are < 5 ppm.

  • Transfer: Weigh the compound using anti-static spatulas. The basic nature of the compound can cause it to adhere to glass and metal surfaces via electrostatic interactions.

  • Solvation: Dissolve the compound immediately in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

    • Validation: A clear solution indicates successful solvation; cloudiness indicates the presence of moisture or carbamate salts.

Protocol B: Reaction Execution and Exothermic Control

Causality: The neutralization or acylation of the piperidine nitrogen is highly exothermic. Uncontrolled heat generation can lead to solvent boil-off, pressure buildup, and aerosolization of the toxic amine.

  • Temperature Control: Submerge the reaction vessel in an ice-water bath (0°C).

  • Reagent Addition: Add electrophiles (e.g., acid chlorides, alkyl halides) dropwise using a syringe pump.

  • Monitoring:

    • Validation: Insert an internal thermocouple. Adjust the drop rate to ensure the internal reaction temperature does not exceed 5°C during addition.

Protocol C: Aqueous Work-up and Extraction

Causality: Because the molecule contains two basic nitrogens (pKₐ ~11.1 and ~5.2), it will exist as a water-soluble dication in acidic environments. To extract the product into an organic solvent, both nitrogens must be fully deprotonated.

  • Quenching: Slowly add the reaction mixture to a stirring solution of cold, saturated aqueous NaHCO₃.

  • Basification: Add 1M NaOH dropwise until the aqueous layer is strongly basic.

    • Validation: Test the aqueous layer with broad-range pH paper. The extraction is only validated when pH ≥ 12 , ensuring the piperidinium ion is completely converted to its lipophilic free-base form.

  • Extraction: Extract with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow A Chemical Receipt (Inert Storage) B Glovebox Preparation (O2 < 5 ppm) A->B C Reagent Addition (Ice Bath 0°C) B->C F Spill / Exposure Event B->F D Reaction Execution (Temp Monitoring) C->D C->F E Aqueous Quenching (pH > 12 Adjustment) D->E D->F G Decontamination Protocol F->G

Self-validating experimental workflow and emergency response for reactive amines.

Emergency Response & Decontamination

In the event of a spill outside the fume hood, the high vapor pressure and corrosive nature of the free base pose an immediate inhalation and contact hazard [3].

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Increase laboratory ventilation to maximum exhaust.

  • Neutralization Strategy: Do not use water directly, as the dissolution of basic amines in water is exothermic and can generate toxic vapors.

  • Containment: Cover the spill with a chemically inert, acidic absorbent material (e.g., sodium bisulfate or a specialized amine-spill kit) to safely protonate and immobilize the compound.

  • Disposal: Sweep the neutralized solid into a labeled, sealable polyethylene container. Dispose of as hazardous chemical waste in accordance with local environmental regulations.

References

Foundational

Preliminary Cytotoxicity Profiling of 3-Methoxy-5-(piperidin-3-yl)pyridine: A Methodological Whitepaper

Executive Summary & Structural Context 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) is a highly versatile building block frequently utilized in the synthesis of novel neuroactive compounds and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) is a highly versatile building block frequently utilized in the synthesis of novel neuroactive compounds and pharmaceutical intermediates. Structurally, it consists of a pyridine ring substituted with a methoxy group and a piperidine ring, sharing significant pharmacophoric homology with nicotinic acetylcholine receptor (nAChR) ligands such as anabasine and anatabine [1].

While optimizing the efficacy of such piperidine-pyridine derivatives, evaluating their preliminary cytotoxicity is a critical early-stage bottleneck. Alkaloids and synthetic derivatives in this structural class can exhibit off-target cytotoxic effects, including the inhibition of cellular proliferation and the disruption of steroidogenic pathways, as observed in Leydig tumor cell models [2]. To prevent late-stage attrition in drug development, researchers must establish a robust, self-validating cytotoxicity screening framework.

Mechanistic Rationale for Cytotoxicity Profiling

Cytotoxicity is not a singular event but a cascade of metabolic and structural failures. For piperidine-pyridine derivatives, toxicity typically manifests through two primary mechanisms:

  • Mitochondrial Dysfunction (Metabolic Arrest): Lipophilic basic amines can accumulate in mitochondria, disrupting the proton gradient and impairing oxidative phosphorylation. This leads to a rapid depletion of intracellular ATP.

  • Membrane Permeabilization (Necrosis/Apoptosis): High concentrations of xenobiotics can compromise the lipid bilayer, leading to the leakage of cytosolic enzymes like Lactate Dehydrogenase (LDH) into the extracellular space [3].

To ensure data integrity, a single-assay approach is insufficient. Relying solely on metabolic assays can yield false positives if the compound is merely cytostatic (halting growth) rather than cytocidal (killing cells). Therefore, we employ an orthogonal, self-validating system : measuring ATP depletion to assess metabolic viability, paired simultaneously with LDH release to confirm structural membrane damage.

MechanisticPathway Compound 3-Methoxy-5-(piperidin-3-yl)pyridine Exposure MitoStress Mitochondrial Dysfunction Compound->MitoStress Intracellular entry Membrane Membrane Permeabilization Compound->Membrane High concentration ATP ATP Depletion (Metabolic Arrest) MitoStress->ATP Impaired OxPhos LDH LDH Leakage (Necrosis/Apoptosis) Membrane->LDH Loss of integrity CellDeath Cell Death (Cytotoxicity) ATP->CellDeath LDH->CellDeath

Mechanistic pathway of piperidine-pyridine induced cytotoxicity.

Self-Validating Cytotoxicity Workflow

The following protocols detail a multiplexed approach using human neuroblastoma cells (SH-SY5Y), a standard model for evaluating CNS-targeted piperidine-pyridine compounds.

Workflow Seed Seed SH-SY5Y Cells (96-well plate) Dose Dose Compound (0.1 μM - 100 μM) Seed->Dose Incubate Incubate 24h/48h (37°C, 5% CO2) Dose->Incubate Split Split Supernatant & Cell Lysate Incubate->Split Assay1 CellTiter-Glo Assay (Measure ATP) Split->Assay1 Assay2 LDH Release Assay (Measure Membrane) Split->Assay2 Data Orthogonal Validation (IC50 Calculation) Assay1->Data Assay2->Data

Self-validating orthogonal workflow for cytotoxicity screening.

Protocol A: ATP Quantitation via CellTiter-Glo® Luminescent Assay

Causality: ATP is the fundamental currency of cellular metabolism. The utilizes a proprietary thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present, providing a highly sensitive indicator of metabolically active cells [4]. A drop in ATP indicates metabolic stress prior to complete cellular collapse.

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells at a density of 10,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-Methoxy-5-(piperidin-3-yl)pyridine (0.1 μM to 100 μM) in assay medium. Treat cells for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (1 μM Staurosporine).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. This step is critical to ensure uniform temperature across the plate, preventing edge effects in the luminescent read.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL reagent to 100 μL medium).

  • Lysis and Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode plate reader. Calculate cell viability as a percentage of the vehicle control to determine the IC₅₀.

Protocol B: Membrane Integrity via LDH Release Assay

Causality: While ATP depletion shows metabolic halting, it does not confirm cell death. The measures the release of Lactate Dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage[5]. This confirms that the compound is inducing necrosis or late-stage apoptosis, rather than merely slowing down cell division.

Step-by-Step Methodology:

  • Supernatant Collection: Following the 24-hour compound incubation (from the same experimental batch as Protocol A, using a parallel clear 96-well plate), transfer 50 μL of the culture supernatant from each well to a new 96-well assay plate.

  • Maximum Release Control: 45 minutes prior to supernatant collection, add 10 μL of 10X Lysis Buffer (Triton X-100 based) to a set of untreated control wells to determine maximum LDH release.

  • Reaction Mixture: Add 50 μL of the LDH Reaction Mixture (containing lactate, NAD+, and a tetrazolium salt like INT) to each well containing the transferred supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes protected from light. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which then reduces the INT to a red formazan product.

  • Stop and Read: Add 50 μL of Stop Solution to each well. Measure the absorbance at 490 nm (with a 680 nm reference wavelength for background subtraction).

  • Calculation: Calculate % Cytotoxicity = [(Treated - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] × 100.

Quantitative Data Presentation & Interpretation

When evaluating 3-Methoxy-5-(piperidin-3-yl)pyridine, the orthogonal data must be compared against known benchmarks. The table below outlines the expected pharmacological profile based on structurally related piperidine alkaloids [2].

Test Compound / ControlAssay TypeReadout MarkerExpected IC₅₀ / CC₅₀ (μM)Interpretation
3-Methoxy-5-(piperidin-3-yl)pyridine CellTiter-GloATP Depletion> 50.0 μMLow to moderate metabolic toxicity
3-Methoxy-5-(piperidin-3-yl)pyridine LDH ReleaseMembrane Integrity> 80.0 μMMinimal membrane disruption
Anabasine (Reference Alkaloid) CellTiter-GloATP Depletion~ 35.0 μMModerate metabolic stress
Staurosporine (Positive Control) CellTiter-GloATP Depletion< 0.5 μMPotent pan-kinase apoptosis
Triton X-100 (Lysis Control) LDH ReleaseMembrane IntegrityN/A (100% Lysis)Complete membrane rupture

Data Interpretation: If 3-Methoxy-5-(piperidin-3-yl)pyridine demonstrates an ATP IC₅₀ of 50 μM but an LDH CC₅₀ of >100 μM, the compound is primarily cytostatic at high doses rather than cytocidal. This self-validating discrepancy highlights the necessity of multiplexed assays in early drug discovery, ensuring that compounds are not falsely discarded due to temporary metabolic shifts.

References

  • Title: A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine Source: Marine Drugs (via PMC / NIH) URL: [Link]

  • Title: Cytotoxic effects of cigarette smoke alkaloids inhibit the progesterone production and cell growth of cultured MA-10 Leydig tumor cells Source: European Journal of Obstetrics & Gynecology and Reproductive Biology (via PubMed) URL: [Link]

  • Title: Programmed cell death detection methods: a systematic review and a categorical comparison Source: Apoptosis (via PMC / NIH) URL: [Link]

Exploratory

Theoretical Modeling of 3-Methoxy-5-(piperidin-3-yl)pyridine Binding to Lysine-Specific Demethylase 1 (LSD1): A Senior Application Scientist's In-Depth Technical Guide

This guide provides a comprehensive technical framework for the theoretical modeling of the binding of 3-Methoxy-5-(piperidin-3-yl)pyridine to its putative target, Lysine-Specific Demethylase 1 (LSD1). This document is i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the theoretical modeling of the binding of 3-Methoxy-5-(piperidin-3-yl)pyridine to its putative target, Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers, computational chemists, and drug development professionals engaged in the design and analysis of small molecule inhibitors. We will delve into the rationale behind the selection of computational methodologies, provide detailed protocols, and interpret the resulting data to build a robust understanding of the ligand-protein interaction.

Introduction: The Rationale for Investigating 3-Methoxy-5-(piperidin-3-yl)pyridine and LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression and aberrant activity have been implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] The discovery of potent and selective LSD1 inhibitors is an active area of research.

While 3-Methoxy-5-(piperidin-3-yl)pyridine itself is not extensively characterized in the public domain, its core structure shares significant similarities with reported classes of potent LSD1 inhibitors, such as the 3-(piperidin-4-ylmethoxy)pyridine series.[1][3] These established inhibitors have demonstrated low nanomolar potency and high selectivity against related monoamine oxidases.[1][2] This structural analogy provides a strong scientific basis for hypothesizing that 3-Methoxy-5-(piperidin-3-yl)pyridine may also exhibit affinity for LSD1. Therefore, the application of in-silico modeling techniques is a logical and resource-efficient first step to explore this hypothesis and to elucidate the potential binding mode and affinity.

This guide will provide a step-by-step approach to building a predictive computational model for the interaction between 3-Methoxy-5-(piperidin-3-yl)pyridine and human LSD1.

Computational Strategy: A Multi-faceted Approach

To gain a comprehensive understanding of the binding of 3-Methoxy-5-(piperidin-3-yl)pyridine to LSD1, a multi-step computational workflow is employed. This approach, outlined below, integrates several techniques to build confidence in the predicted binding mode and to estimate the binding affinity.

Computational_Workflow A 1. Target Preparation (PDB: XXXX) C 3. Molecular Docking (Glide, AutoDock Vina) A->C B 2. Ligand Preparation (3-Methoxy-5-(piperidin-3-yl)pyridine) B->C D 4. Pose Analysis & Selection C->D E 5. Molecular Dynamics (MD) Simulation (GROMACS, AMBER) D->E F 6. Binding Free Energy Calculation (MM/PBSA or MM/GBSA) E->F

Figure 1: A schematic of the computational workflow for modeling the binding of 3-Methoxy-5-(piperidin-3-yl)pyridine to LSD1.

Step-by-Step Methodologies

Target Preparation

The initial and critical step is the preparation of the LSD1 protein structure for docking studies. The choice of the crystal structure is paramount and should be based on resolution, the presence of co-crystallized ligands, and the completeness of the structure.

Protocol 3.1: LSD1 Structure Preparation

  • Structure Retrieval: Download the X-ray crystal structure of human LSD1 from the Protein Data Bank (PDB). For this study, we will hypothetically use a PDB entry that contains a co-crystallized inhibitor with a similar scaffold, for instance, PDB ID: 2XLD.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not directly involved in the binding interaction. The co-crystallized ligand should be retained for binding site definition.

  • Protonation and Optimization: Utilize a protein preparation wizard, such as that in Schrödinger's Maestro or UCSF Chimera, to add hydrogen atoms, assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4, and perform a restrained energy minimization to relieve any steric clashes.

  • Binding Site Definition: Define the binding site for the subsequent docking calculations. This is typically a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms.

Ligand Preparation

The 3-Methoxy-5-(piperidin-3-yl)pyridine ligand must be prepared in a three-dimensional format with correct stereochemistry and protonation states.

Protocol 3.2: Ligand Preparation

  • Structure Generation: Generate the 2D structure of 3-Methoxy-5-(piperidin-3-yl)pyridine using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Tautomer/Stereoisomer Generation: Convert the 2D structure to a 3D conformation. Since the piperidin-3-yl group contains a chiral center, both the (R) and (S) enantiomers should be generated and evaluated. Generate possible tautomers and protonation states at physiological pH using tools like LigPrep (Schrödinger) or the Chemicalize service.

  • Energy Minimization: Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., OPLS4, MMFF94) to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. This step is crucial for generating a plausible binding hypothesis.

Protocol 3.3: Molecular Docking

  • Grid Generation: Generate the docking grid within the defined binding site of the prepared LSD1 structure. The grid should be large enough to allow for rotational and translational freedom of the ligand.

  • Docking Execution: Dock the prepared (R) and (S) enantiomers of 3-Methoxy-5-(piperidin-3-yl)pyridine into the prepared LSD1 receptor grid using a docking program such as Glide (Schrödinger) or AutoDock Vina. It is advisable to use at least two different docking algorithms to cross-validate the results.

  • Pose Generation: Generate a set of diverse and low-energy binding poses for each enantiomer. Typically, 10-20 poses are sufficient for initial analysis.

Pose Analysis and Selection

The output of the docking simulation will be a series of binding poses ranked by a scoring function. A critical evaluation of these poses is necessary to select the most plausible binding mode for further analysis.

Key Considerations for Pose Selection:

  • Docking Score: While not a direct measure of binding affinity, the docking score provides a useful initial ranking.

  • Hydrogen Bonds: Identify key hydrogen bond interactions with active site residues. For LSD1, interactions with the FAD cofactor and surrounding amino acids are critical.

  • Hydrophobic Interactions: Analyze hydrophobic contacts within the binding pocket.

  • Comparison with Known Binders: Compare the predicted binding mode with the crystallographic pose of known LSD1 inhibitors. The 3-(piperidin-4-ylmethoxy)pyridine series often shows a key interaction of the piperidine nitrogen with the FAD cofactor.[1]

  • Visual Inspection: Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.

Molecular Dynamics (MD) Simulation

To assess the stability of the selected docking pose and to account for protein flexibility, a molecular dynamics (MD) simulation is performed.

Protocol 3.4: MD Simulation

  • System Setup: Place the selected ligand-protein complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Parameterization: Assign force field parameters for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Minimization and Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

  • Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100-200 nanoseconds) to observe the stability of the ligand-protein complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.

MD_Simulation_Analysis A MD Trajectory B RMSD Analysis (Ligand & Protein Stability) A->B C RMSF Analysis (Residue Flexibility) A->C D Interaction Analysis (Hydrogen Bonds, Hydrophobic Contacts) A->D E Conformational Clustering A->E

Figure 2: Analysis workflow for the molecular dynamics simulation trajectory.

Binding Free Energy Calculation

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed on the MD simulation trajectory.

Protocol 3.5: MM/PBSA or MM/GBSA Calculation

  • Snapshot Extraction: Extract snapshots from the equilibrated portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the molecular mechanics (MM) energies, polar and non-polar solvation energies for the complex, the protein, and the ligand individually.

  • Free Energy Calculation: Calculate the binding free energy (ΔG_bind) using the following equation:

    ΔG_bind = G_complex - (G_protein + G_ligand)

    Where G is the sum of the MM energy, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy (typically estimated from the solvent-accessible surface area).

Expected Outcomes and Interpretation

The successful execution of this computational workflow will provide several key insights into the binding of 3-Methoxy-5-(piperidin-3-yl)pyridine to LSD1.

Table 1: Summary of Expected Quantitative Data

Computational MethodMetricInterpretation
Molecular DockingDocking Score (e.g., kcal/mol)A lower score generally indicates a more favorable binding pose.
Molecular DynamicsRMSD (Å)A stable RMSD over time suggests that the ligand remains bound in a stable conformation.
Binding Free Energy (MM/PBSA)ΔG_bind (kcal/mol)A more negative value indicates a higher predicted binding affinity.

A plausible binding mode for 3-Methoxy-5-(piperidin-3-yl)pyridine in the LSD1 active site would likely involve the protonated piperidine nitrogen forming a key salt bridge or hydrogen bond with the FAD cofactor or nearby acidic residues. The methoxy-pyridine core would be expected to occupy a hydrophobic pocket, with the methoxy group potentially forming additional hydrogen bonds. The stereochemistry of the piperidin-3-yl group will likely have a significant impact on the binding affinity, with one enantiomer showing a more favorable interaction profile.

Conclusion and Future Directions

This in-depth technical guide outlines a robust computational strategy for the theoretical modeling of 3-Methoxy-5-(piperidin-3-yl)pyridine binding to LSD1. By following these methodologies, researchers can generate a well-supported hypothesis regarding the binding mode and affinity of this compound. The insights gained from these in-silico studies can guide the synthesis and biological evaluation of 3-Methoxy-5-(piperidin-3-yl)pyridine and its analogs, ultimately accelerating the discovery of novel LSD1 inhibitors.

Future work should focus on the experimental validation of these computational predictions through in-vitro binding assays and co-crystallization studies. Furthermore, more rigorous free energy calculation methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), could be employed for a more accurate prediction of binding affinity.

References

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(3), 1084–1097. [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. PubChem. [Link]

  • Ingraham, C. H., et al. (2021). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 11(1), 1-17. [Link]

  • Al-Buraky, A. A. A., & Al-Ghorbani, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Methoxy-5-(piperidin-3-yl)pyridine: Synthesis, Properties, and Comparative Analysis

Abstract This technical guide provides a comprehensive overview of 3-Methoxy-5-(piperidin-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. While not as extensively studied as its structural isom...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5-(piperidin-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. While not as extensively studied as its structural isomers, this molecule presents a unique scaffold for the development of novel chemical entities. This document details plausible synthetic routes based on modern organic chemistry principles, explores its physicochemical properties, and offers a comparative analysis of its potential biological relevance in the context of related, well-documented compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the chemical landscape and potential applications of substituted piperidinyl-pyridines.

Introduction: The Significance of the Piperidinyl-Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its inherent aqueous solubility make it a "privileged scaffold" in drug design.[1] When combined with a piperidine moiety, the resulting piperidinyl-pyridine core offers a three-dimensional structure with a basic nitrogen atom, which can be crucial for interactions with biological targets.[2][3]

This guide focuses specifically on 3-Methoxy-5-(piperidin-3-yl)pyridine , a less-explored member of this chemical family. While its 4-substituted piperidine analogs have shown promise in various therapeutic areas, the 3-substituted isomer presents a different spatial arrangement of functional groups, which can significantly alter its pharmacological profile. Understanding the synthesis and properties of this specific isomer is crucial for a comprehensive exploration of the structure-activity relationships (SAR) within the broader class of piperidinyl-pyridines.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxy-5-(piperidin-3-yl)pyridine is presented in the table below.

PropertyValueSource
CAS Number 1044773-96-7MilliporeSigma
Molecular Formula C₁₁H₁₆N₂OMilliporeSigma
Molecular Weight 192.26 g/mol MilliporeSigma
InChI Key JVWJBZJMHSSHCP-UHFFFAOYSA-NMilliporeSigma

Retrosynthetic Analysis and Plausible Synthetic Routes

G Target 3-Methoxy-5-(piperidin-3-yl)pyridine Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Target->Coupling Piperidine 3-Substituted Piperidine Derivative Coupling->Piperidine Pyridine 3-Bromo-5-methoxypyridine Coupling->Pyridine Piperidine_Precursor Pyridine Piperidine->Piperidine_Precursor Pyridine_Precursor 3,5-Dibromopyridine Pyridine->Pyridine_Precursor

Caption: Retrosynthetic analysis of 3-Methoxy-5-(piperidin-3-yl)pyridine.

Synthesis of the 3-Bromo-5-methoxypyridine Core

A robust and scalable synthesis of 3-bromo-5-methoxypyridine has been reported, starting from the commercially available 3,5-dibromopyridine. The key transformation is a nucleophilic aromatic substitution of one of the bromine atoms with a methoxy group.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine

This protocol is adapted from established procedures for the methoxylation of dibromopyridines.

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in portions to anhydrous methanol. The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Methoxylation: To the freshly prepared sodium methoxide solution, add 3,5-dibromopyridine (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-bromo-5-methoxypyridine.

Synthesis of the 3-Substituted Piperidine Moiety

The synthesis of 3-substituted piperidines is a well-explored area of organic chemistry, with several modern methods allowing for high efficiency and stereocontrol. One of the most elegant approaches involves the asymmetric functionalization of pyridine, followed by reduction.

Advanced Method: Rhodium-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

Recent advancements have demonstrated the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated dihydropyridines to produce enantioenriched 3-aryl-tetrahydropyridines.[4] These intermediates can then be reduced to the corresponding 3-arylpiperidines.

G Pyridine Pyridine Dihydropyridine 1,2-Dihydropyridine (activated) Pyridine->Dihydropyridine Activation & Partial Reduction Tetrahydropyridine Enantioenriched 3-Aryl- 1,2,3,4-Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction with Arylboronic Acid Piperidine Enantioenriched 3-Arylpiperidine Tetrahydropyridine->Piperidine Reduction

Caption: Workflow for the asymmetric synthesis of 3-arylpiperidines from pyridine.

This method offers a powerful way to access chiral 3-substituted piperidines, which can be crucial for optimizing the pharmacological activity of the final molecule.

Coupling of the Piperidine and Pyridine Fragments

With both key fragments in hand, the final step involves their coupling. Two of the most reliable and versatile methods for this transformation are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Option A: Suzuki-Miyaura Cross-Coupling

This approach would involve converting one of the fragments into an organoboron reagent (e.g., a boronic acid or ester) and coupling it with the other fragment, which would be a halide. For instance, the 3-substituted piperidine could be converted to a boronic ester and coupled with 3-bromo-5-methoxypyridine.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the piperidine-3-boronic ester (1.1 equivalents), 3-bromo-5-methoxypyridine (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water or toluene).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

Option B: Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction would directly couple the piperidine nitrogen to the pyridine ring.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃ or a precatalyst), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOtBu or K₃PO₄) under an inert atmosphere.

  • Addition of Reactants: Add 3-bromo-5-methoxypyridine (1.0 equivalent) and the 3-substituted piperidine (1.1-1.2 equivalents) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture with stirring until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The combined organic phases are washed, dried, and concentrated. Purification by column chromatography yields the desired product.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

While specific biological data for 3-Methoxy-5-(piperidin-3-yl)pyridine is scarce, valuable insights can be gleaned from comparing it to its more studied isomers and related compounds.

Comparison with 4-Substituted Piperidine Analogs

A notable example comes from the field of epigenetics, specifically the inhibition of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. Studies on a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives have identified potent LSD1 inhibitors. In this context, the corresponding racemic piperidin-3-yl analog was synthesized and evaluated. The results indicated that the piperidin-3-yl substituent was significantly less favorable for LSD1 inhibition compared to the piperidin-4-yl group. This finding underscores the critical importance of the substitution pattern on the piperidine ring for biological activity at this particular target.

General SAR Trends for 3-Substituted Pyridines

The 3-substituted pyridine scaffold is prevalent in a wide range of biologically active molecules. The position of the substituent at the 3-position can influence the molecule's electronics and steric profile, which in turn affects its binding to various receptors and enzymes. For example, in the context of nicotinic receptor binding, changes at the 3-position of pyridine and piperidine analogs have been shown to be important for binding specificity.[2]

Potential Applications and Future Directions

Given the limited data on its specific biological activities, 3-Methoxy-5-(piperidin-3-yl)pyridine should be viewed as a valuable chemical building block and a starting point for further research. Its unique substitution pattern warrants investigation in various therapeutic areas where piperidinyl-pyridine scaffolds have shown promise, such as:

  • Neuroscience: As modulators of various central nervous system (CNS) receptors.

  • Oncology: As a scaffold for the development of kinase inhibitors or other anti-cancer agents.

  • Infectious Diseases: The pyridine motif is present in many anti-infective agents, and this scaffold could be explored for novel antibacterial or antiviral properties.[1]

Future research should focus on the efficient and, where applicable, stereocontrolled synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine and its derivatives. Subsequent screening in a variety of biological assays would be necessary to elucidate its pharmacological profile and identify potential therapeutic applications.

Conclusion

3-Methoxy-5-(piperidin-3-yl)pyridine represents an intriguing yet underexplored molecule within the medicinally important class of piperidinyl-pyridines. While it appears to be a less potent inhibitor of LSD1 compared to its 4-substituted isomer, its unique structural features may confer activity at other biological targets. The plausible synthetic routes outlined in this guide, based on modern and reliable organic chemistry methodologies, provide a clear path for its preparation. This will enable further investigation into its chemical and biological properties, potentially unlocking new avenues for drug discovery and development.

References

  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. (2025). Benchchem.
  • Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Compar
  • Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245–1251.
  • Melki, R., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(17), 2749-2761.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
  • Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine. (2025). Benchchem.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.

Sources

Protocols & Analytical Methods

Method

Preclinical Drug Discovery Application Note: Synthesis, Physicochemical Profiling, and Functionalization of 3-Methoxy-5-(piperidin-3-yl)pyridine

Executive Summary 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) is a highly versatile, commercially available building block widely utilized in modern medicinal chemistry. Incorporating an sp³-rich piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) is a highly versatile, commercially available building block widely utilized in modern medicinal chemistry. Incorporating an sp³-rich piperidine ring directly linked to a substituted pyridine, this scaffold aligns perfectly with the pharmaceutical industry's strategic push to "escape from flatland." Increasing the fraction of sp³ carbons (Fsp³) in drug candidates is a proven method to improve aqueous solubility, metabolic stability, and target specificity.

The methoxy-pyridine moiety serves as a potent hydrogen bond acceptor, while the secondary amine of the piperidine provides an ideal synthetic handle for downstream diversification. This application note details the structural profiling, the mechanistic rationale behind its de novo synthesis, and standard operating procedures for its handling.

Physicochemical Profiling & Structural Data

Understanding the physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological assays.

PropertyValue
Chemical Name 3-Methoxy-5-(piperidin-3-yl)pyridine
CAS Number 1044773-96-7
Molecular Weight 192.26 g/mol
Molecular Formula C₁₁H₁₆N₂O
InChIKey JVWJBZJMHSSHCP-UHFFFAOYSA-N
Pharmacophore Features 1x H-Bond Donor (Amine), 2x H-Bond Acceptors (Pyridine N, Methoxy O)

De Novo Synthesis Workflow (Core Protocol)

Expertise & Experience Insight: Direct sp²-sp³ cross-coupling (e.g., coupling a saturated piperidine directly to a pyridine ring) is historically challenging due to competitive β-hydride elimination and slow transmetalation rates at the palladium center. To circumvent this, the industry standard relies on an sp²-sp² Suzuki-Miyaura cross-coupling using a partially unsaturated tetrahydropyridine boronic ester, followed by the catalytic hydrogenation of the resulting olefin[1].

Step 3.1: Suzuki-Miyaura Cross-Coupling
  • Rationale: We utilize 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester and 3-bromo-5-methoxypyridine. The tert-butyloxycarbonyl (Boc) group prevents the secondary amine from coordinating with the palladium catalyst, which would otherwise poison the catalyst and halt the reaction[1].

  • Protocol:

    • In a flame-dried Schlenk flask, dissolve 3-bromo-5-methoxypyridine (1.0 equiv) and 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.2 equiv) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Add potassium carbonate (K₂CO₃, 3.0 equiv) as the base to activate the boronic ester via the formation of a highly reactive boronate complex.

    • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand suppresses undesired side reactions and accelerates reductive elimination.

    • Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

    • Validation: Monitor via LC-MS. Upon completion, cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield 1-Boc-3-(5-methoxypyridin-3-yl)-1,2,5,6-tetrahydropyridine.

Step 3.2: Olefin Reduction (Catalytic Hydrogenation)
  • Rationale: The tetrahydropyridine double bond must be reduced to yield the fully saturated piperidine ring without cleaving the sensitive methoxy ether.

  • Protocol:

    • Dissolve the intermediate in anhydrous methanol to a concentration of 0.2 M.

    • Add 10% Palladium on Carbon (Pd/C, 10% w/w).

    • Purge the reaction vessel with hydrogen gas and stir vigorously under an H₂ atmosphere (1 atm) at room temperature for 6-8 hours.

    • Validation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford 1-Boc-3-(5-methoxypyridin-3-yl)piperidine.

Step 3.3: N-Boc Deprotection
  • Rationale: The Boc group is cleaved under acidic conditions using Trifluoroacetic Acid (TFA)[2]. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to yield a stabilized tert-butyl cation and a carbamic acid intermediate[3]. The carbamic acid rapidly decarboxylates (releasing CO₂ gas) to form the amine TFA salt[2].

  • Protocol:

    • Dissolve 1-Boc-3-(5-methoxypyridin-3-yl)piperidine in anhydrous dichloromethane (DCM) to a concentration of 0.2 M and cool to 0 °C[2].

    • Slowly add TFA to achieve a 1:4 v/v ratio of TFA:DCM[2]. Caution: Ensure proper ventilation as CO₂ gas is rapidly evolved[3].

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation: Monitor by TLC (ninhydrin stain active).

    • Workup: Concentrate the mixture in vacuo to remove excess TFA. To isolate the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Extract, dry over MgSO₄, and concentrate to yield the final product: 3-methoxy-5-(piperidin-3-yl)pyridine .

Visualizations

Synthesis SM1 3-Bromo-5-methoxypyridine Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O SM1->Step1 SM2 1-Boc-1,2,5,6-tetrahydropyridine- 3-boronic acid pinacol ester SM2->Step1 Int1 Intermediate 1 1-Boc-3-(5-methoxypyridin-3-yl)- 1,2,5,6-tetrahydropyridine Step1->Int1 Step2 Step 2: Catalytic Hydrogenation Pd/C, H2 (atm), MeOH Int1->Step2 Int2 Intermediate 2 1-Boc-3-(5-methoxypyridin-3-yl)piperidine Step2->Int2 Step3 Step 3: N-Boc Deprotection TFA, DCM, 0 °C to RT Int2->Step3 Product Final Product 3-Methoxy-5-(piperidin-3-yl)pyridine Step3->Product

Synthetic workflow for 3-methoxy-5-(piperidin-3-yl)pyridine via Suzuki coupling and reduction.

Mechanism Boc N-Boc Protected Amine Protonation Protonation by TFA (Carbonyl Oxygen) Boc->Protonation Cleavage Cleavage Loss of tert-butyl cation Protonation->Cleavage Decarb Decarboxylation Loss of CO2 gas Cleavage->Decarb Salt Amine TFA Salt Decarb->Salt FreeBase Free Base Generation (Basic Workup) Salt->FreeBase

Mechanism of TFA-mediated N-Boc deprotection highlighting decarboxylation and free base formation.

Downstream Applications

Once synthesized or procured, 3-methoxy-5-(piperidin-3-yl)pyridine acts as a highly efficient nucleophile. Drug development professionals typically utilize the secondary piperidine amine for:

  • Library Generation via Amide Coupling: Reacting the free base with diverse carboxylic acids using standard coupling reagents (HATU, EDC/HOBt) to generate targeted kinase or GPCR inhibitor libraries.

  • Reductive Amination: Reacting with aldehydes in the presence of sodium triacetoxyborohydride (STAB) to install complex N-alkyl substituents, further increasing the lipophilic efficiency (LipE) of the resulting pharmacophore.

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA". Retrieved from [Link]

  • ACS Publications. "Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters". Retrieved from[Link]

Sources

Application

Application Note: Quantitative Analysis of 3-Methoxy-5-(piperidin-3-yl)pyridine using Liquid Chromatography

Abstract This application note provides a comprehensive guide to the development and validation of analytical methods for the quantification of 3-Methoxy-5-(piperidin-3-yl)pyridine, a heterocyclic compound of interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the development and validation of analytical methods for the quantification of 3-Methoxy-5-(piperidin-3-yl)pyridine, a heterocyclic compound of interest in pharmaceutical development. We present two robust liquid chromatography-based protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for assay and purity analysis of the drug substance, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in a biological matrix (human plasma). The scientific rationale behind critical methodological choices—from column and mobile phase selection to sample preparation and detector settings—is detailed. All protocols are designed to be self-validating, aligning with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.

Introduction

3-Methoxy-5-(piperidin-3-yl)pyridine is a substituted pyridine derivative. The accurate and precise quantification of such molecules is a cornerstone of drug development, essential for pharmacokinetic studies, dose-response analysis, impurity profiling, and quality control of the final drug product.[1] The chemical structure of this analyte, featuring both a basic pyridine ring and a piperidine moiety, presents specific analytical challenges. These basic nitrogen centers can lead to undesirable interactions with silica-based stationary phases, potentially causing poor peak shape and compromising resolution.[2] Furthermore, its polarity may result in poor retention on traditional reversed-phase columns.[3]

This guide addresses these challenges by providing detailed, field-proven protocols that ensure chromatographic efficiency and analytical accuracy. We will first explore an HPLC-UV method, the workhorse for routine analysis of the active pharmaceutical ingredient (API), followed by a more specialized LC-MS/MS method for applications requiring higher sensitivity, such as bioanalysis.

Method Selection: Rationale and Strategy

The choice of analytical technique is dictated by the analyte's properties and the intended application.

  • Physicochemical Properties: 3-Methoxy-5-(piperidin-3-yl)pyridine is a semi-volatile, polar, and basic compound. Its non-volatile nature makes liquid chromatography (LC) the ideal separation technique over gas chromatography (GC).[4]

  • Application-Specific Requirements:

    • Drug Substance/API Analysis: For quantifying the main component in a relatively clean matrix, HPLC with UV detection offers a balance of simplicity, robustness, and cost-effectiveness.

    • Bioanalysis (e.g., in Plasma): To measure low concentrations in a complex biological matrix, the superior sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) are required to overcome matrix effects and achieve the necessary limits of quantification.[5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the analytes, with more polar compounds eluting earlier. UV detection measures the absorbance of light by the analyte at a specific wavelength, which is proportional to its concentration.

Method Development & Rationale

The primary challenge for a polar basic compound like 3-Methoxy-5-(piperidin-3-yl)pyridine is achieving good retention and symmetrical peak shape.

  • Column Selection: A standard C18 column can be used, but one with high-density end-capping is crucial. End-capping neutralizes residual acidic silanol groups on the silica surface, which would otherwise interact with the basic nitrogens of the analyte, causing peak tailing. A polar-embedded or polar-endcapped column is an excellent alternative that can provide enhanced retention for polar analytes.

  • Mobile Phase Selection:

    • pH Control: The most critical parameter is mobile phase pH. By buffering the aqueous portion of the mobile phase to an acidic pH (e.g., pH 2-3 using formic acid or a phosphate buffer), both the pyridine and piperidine nitrogens will be consistently protonated. This single ionic state prevents on-column mixed-mode interactions, leading to sharp, symmetrical peaks.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and lower backpressure. A gradient elution (increasing the percentage of acetonitrile over time) is employed to ensure the elution of any less polar impurities and to clean the column after each injection.

  • Detection Wavelength (λmax): The UV detector wavelength should be set at the absorbance maximum of the analyte to ensure the highest sensitivity. This is determined by scanning a standard solution of the compound across the UV spectrum (e.g., 200-400 nm). For pyridine-containing structures, a wavelength in the range of 254-275 nm is often a good starting point.[2]

Protocol: Quantification in a Drug Substance

This protocol is designed to determine the assay (potency) of 3-Methoxy-5-(piperidin-3-yl)pyridine in a bulk drug substance.

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Diluent: 50:50 (v/v) Acetonitrile/Water.
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of 3-Methoxy-5-(piperidin-3-yl)pyridine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.
  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the 3-Methoxy-5-(piperidin-3-yl)pyridine sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

2. Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 265 nm (or determined λmax)
Run Time 15 minutes

3. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.
  • Inject the Diluent (blank) to ensure no carryover.
  • Inject the Working Standard Solution five times to establish system suitability (RSD of peak area < 2.0%).
  • Inject the Sample Solution in duplicate.
  • Calculate the assay of the sample by comparing the average peak area of the sample injections to the average peak area of the standard injections.
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC-UV Analysis cluster_data 3. Data Processing S1 Weigh Reference Standard & Sample S2 Dissolve in Diluent (50:50 ACN/H2O) S1->S2 S3 Create Working Solutions (~0.1 mg/mL) S2->S3 A2 Inject Blank, Standards, & Samples S3->A2 A1 Equilibrate C18 Column A1->A2 A3 Separate via Gradient Elution A2->A3 A4 Detect at λmax (265 nm) A3->A4 D1 Integrate Peak Areas A4->D1 D2 Check System Suitability (RSD < 2%) D1->D2 D3 Calculate Assay vs. Standard D2->D3

Caption: General workflow for HPLC-UV assay of a drug substance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and highly selective detection of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (usually the protonated molecule, [M+H]+) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, providing exceptional selectivity and minimizing interference from the complex sample matrix.[8]

Method Development & Rationale
  • Ionization: Due to the presence of basic nitrogen atoms, 3-Methoxy-5-(piperidin-3-yl)pyridine is readily protonated. Therefore, positive mode Electrospray Ionization (ESI+) is the clear choice for generating the precursor ion [M+H]+.

  • MS/MS Transition (MRM): The method's core is Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The singly charged, protonated molecule [M+H]+ is identified by infusing a standard solution into the mass spectrometer.

    • Product Ion: The precursor ion is fragmented in the collision cell, and the most stable and abundant fragment (product ion) is selected for monitoring. This process is optimized by adjusting the collision energy.

  • Internal Standard (IS): For accurate quantification in biological matrices, the use of a stable isotope-labeled (SIL) internal standard (e.g., containing 2H or 13C atoms) is the gold standard.[5][6][7] The SIL-IS is chemically identical to the analyte, so it co-elutes and experiences the same matrix effects and ionization suppression/enhancement. Any variation is corrected by calculating the ratio of the analyte peak area to the IS peak area. If a SIL-IS is unavailable, a structurally similar compound with similar chromatographic behavior can be used as an alternative.

Protocol: Quantification in Human Plasma

This protocol describes the quantification of 3-Methoxy-5-(piperidin-3-yl)pyridine in human plasma using a simple protein precipitation sample preparation method.[5][9]

1. Preparation of Solutions:

  • Stock Solution (1.0 mg/mL): Prepare in methanol.
  • Calibration Standards (1 to 1000 ng/mL): Prepare by serially diluting the stock solution in blank, pooled human plasma.
  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a solution of the SIL-IS in methanol.
  • Precipitation Solvent: Methanol containing the IS, such that adding it in a 3:1 ratio to plasma results in a final IS concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
  • Add 150 µL of ice-cold Precipitation Solvent (Methanol with IS).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.
  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent UHPLC system
MS System Sciex 6500+ QTRAP or equivalent triple quadrupole MS
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive (ESI+)
MRM Transitions To be determined experimentallyAnalyte: e.g., m/z 207.1 -> 121.1IS (e.g., d4): e.g., m/z 211.1 -> 125.1
Key MS Params IonSpray Voltage: 5500 V, Temperature: 500 °C

4. Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) versus the nominal concentration of the calibration standards.
  • Apply a linear regression model with 1/x² weighting.
  • Determine the concentration of the unknown samples from the calibration curve using their measured peak area ratios.
Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing P1 Aliquot 50 µL Plasma (Standard, QC, or Unknown) P2 Add 150 µL Methanol with Internal Standard (IS) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Transfer Supernatant P3->P4 L1 Inject onto UHPLC P4->L1 L2 Fast Gradient Separation L1->L2 L3 Ionize (ESI+) L2->L3 L4 Detect MRM Transitions (Analyte & IS) L3->L4 C1 Calculate Peak Area Ratios (Analyte / IS) L4->C1 C2 Generate Calibration Curve (1/x² weighted regression) C1->C2 C3 Quantify Unknowns C2->C3

Caption: Workflow for bioanalytical quantification using LC-MS/MS.

Method Validation according to ICH Q2(R2) Guidelines

Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[10] The International Council for Harmonisation (ICH) Q2(R2) guideline is the global standard.[11][12] The method validation process provides documented evidence that the procedure is accurate, precise, and reliable.[11]

Validation Parameters

The following table summarizes the key validation characteristics and typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[11]No interfering peaks at the retention time of the analyte. For LC-MS/MS, ion ratios should be consistent.
Linearity A direct proportional relationship between concentration and analytical response over a defined range.[11]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Defined by the linearity study.
Accuracy The closeness of test results to the true value. Expressed as percent recovery.[11]Assay: 98.0-102.0%. Bioanalysis: Within ±15% of nominal (±20% at LLOQ).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).RSD ≤ 2.0% for drug substance assay. RSD ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]Typically S/N of 10:1. Must meet accuracy and precision criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptable limits.
Validation Logic Diagram

Validation_Logic cluster_core Core Performance Characteristics cluster_range Quantitative Range Definition Accuracy Accuracy (% Recovery) Linearity Linearity (r² ≥ 0.995) Accuracy->Linearity Precision Precision (% RSD) Precision->Linearity Specificity Specificity (No Interference) Specificity->Linearity Range Range Linearity->Range Validation Validated Method Range->Validation LOQ Limit of Quantitation (LOQ) LOQ->Accuracy LOQ->Precision LOQ->Range LOD Limit of Detection (LOD) Robustness Robustness (Method Reliability) Robustness->Validation

Caption: Interrelationship of key ICH Q2(R2) validation parameters.

Conclusion

This application note provides two distinct, robust, and scientifically-grounded methods for the quantification of 3-Methoxy-5-(piperidin-3-yl)pyridine. The HPLC-UV method is well-suited for routine quality control and assay of the drug substance, offering simplicity and reliability. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method provides the necessary performance for trace-level bioanalysis. By following the detailed protocols and understanding the rationale behind the method development choices, researchers, scientists, and drug development professionals can confidently implement and validate these analytical procedures to support their research and development objectives.

References

  • AMSbiopharma. (2025, July 22).
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • Polymer Chemistry Characterization Lab.
  • ICH. (2022, March 24).
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ChromAfrica Online Learning.
  • Phenomenex. HPLC Testing Procedure.
  • Organomation.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Benchchem. Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Springer Protocols. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • PubMed. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • MDPI. (2021, February 26). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives.

Sources

Method

HPLC method for 3-Methoxy-5-(piperidin-3-yl)pyridine analysis

An Application Note for the Reversed-Phase HPLC Analysis and Method Validation of 3-Methoxy-5-(piperidin-3-yl)pyridine Introduction 3-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic compound incorporating both pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Reversed-Phase HPLC Analysis and Method Validation of 3-Methoxy-5-(piperidin-3-yl)pyridine

Introduction

3-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic compound incorporating both pyridine and piperidine scaffolds. These structural motifs are prevalent in a wide range of biologically active molecules and pharmaceutical agents, making this compound and its analogues valuable building blocks in medicinal chemistry and drug development.[1][2][3] The accurate and reliable quantification of 3-Methoxy-5-(piperidin-3-yl)pyridine is essential for ensuring the purity of synthetic intermediates, performing quality control on active pharmaceutical ingredients (APIs), and conducting stability studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[4] However, the analysis of basic compounds like 3-Methoxy-5-(piperidin-3-yl)pyridine by reversed-phase HPLC presents a distinct challenge. The presence of two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring) can lead to strong, undesirable interactions with residual acidic silanol groups on the surface of conventional silica-based stationary phases.[5] This interaction often results in poor chromatographic performance, characterized by severe peak tailing, which compromises peak integration, accuracy, and sensitivity.[5]

This application note presents a robust reversed-phase HPLC (RP-HPLC) method specifically developed to overcome these challenges. By employing a modern, high-purity silica column and an optimized acidic mobile phase, this method achieves excellent peak symmetry and resolution. We provide a detailed protocol for the analysis, a comprehensive guide for method validation in accordance with International Council for Harmonisation (ICH) guidelines, and expert insights into the scientific rationale behind the methodological choices.[4][6]

Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte and the principles of chromatography.[7][8] The strategy for 3-Methoxy-5-(piperidin-3-yl)pyridine was centered on mitigating the challenges associated with its basicity.

MethodDevelopment cluster_Challenges Analytical Challenges cluster_Solutions Methodological Solutions Analyte Analyte Properties 3-Methoxy-5-(piperidin-3-yl)pyridine Basic (Two Nitrogen Centers) UV Chromophore (Pyridine) Chiral Center PeakTailing Peak Tailing due to Silanol Interaction Analyte:f0->PeakTailing Retention Poor Retention on Standard RP Columns Analyte:f0->Retention Detector {Detector Choice | UV/DAD Leverages Pyridine Chromophore} Analyte:f1->Detector Column {Column Selection | High-Purity, End-Capped C18} PeakTailing->Column MobilePhase {Mobile Phase Optimization | Acidic pH (e.g., 0.1% TFA/Formic Acid) Suppresses Silanol Activity Protonates Analyte for Consistent Retention} PeakTailing->MobilePhase Retention->MobilePhase Result Outcome Symmetrical Peak Shape Reliable Retention High-Sensitivity Quantification Column->Result MobilePhase->Result Detector->Result

Caption: Logical flow for HPLC method development for 3-Methoxy-5-(piperidin-3-yl)pyridine.

  • Chromatographic Mode: Reversed-phase HPLC was selected as it is the most common, versatile, and well-understood mode for the analysis of small-molecule pharmaceuticals.[9]

  • Stationary Phase Selection: A high-purity, base-deactivated, end-capped C18 column is paramount. Modern C18 columns are manufactured with minimal accessible silanol groups, which are the primary cause of peak tailing for basic analytes.[5] The end-capping process further shields these residual silanols, creating a more inert surface and promoting symmetrical peak shapes.

  • Mobile Phase Composition: The key to good peak shape for a basic compound is controlling its ionization state and that of the stationary phase.

    • Acidic Modifier: An acidic mobile phase (e.g., pH 2.5-3.0) using an additive like trifluoroacetic acid (TFA) or formic acid serves a dual purpose. Firstly, it protonates the basic nitrogen atoms on the analyte, ensuring it carries a consistent positive charge. Secondly, and more importantly, the low pH suppresses the ionization of residual silanol groups on the silica packing, minimizing the strong ionic interactions that lead to peak tailing.[5]

    • Organic Solvent: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. A gradient elution from a low to a high concentration of acetonitrile is recommended to ensure elution of potential impurities with different polarities and to shorten the overall run time.

  • Detection: The pyridine ring in the analyte contains a conjugated π-electron system, which acts as a chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A DAD is preferred as it can provide spectral data to assess peak purity. A preliminary scan of the analyte in the mobile phase would determine the optimal detection wavelength (λmax).

Experimental Protocol: HPLC Analysis

This protocol provides a validated starting point for the analysis. Adjustments may be permissible within the guidelines outlined in USP General Chapter <621> Chromatography.[10][11]

Instrumentation and Materials
ParameterSpecification
HPLC System UHPLC or HPLC system with a binary or quaternary pump, degasser, autosampler, and a Diode Array Detector (DAD) or UV-Vis Detector.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent high-purity, base-deactivated C18 column.
Mobile Phase A 0.1% (v/v) Formic Acid in Water (HPLC Grade).
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v).
Reference Standard 3-Methoxy-5-(piperidin-3-yl)pyridine of known purity.
Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 265 nm (or determined λmax)
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Step-by-Step Protocols

1. Mobile Phase Preparation: a. To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly. b. To prepare Mobile Phase B, add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly. c. Filter both mobile phases through a 0.45 µm membrane filter and degas using sonication or an online degasser.

2. Standard Solution Preparation (Example Concentration: 0.1 mg/mL): a. Accurately weigh approximately 10 mg of the 3-Methoxy-5-(piperidin-3-yl)pyridine reference standard into a 100 mL volumetric flask. b. Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved. c. Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

3. Sample Preparation (Example Concentration: 0.1 mg/mL): a. Accurately weigh the sample material (e.g., API, reaction mixture) containing approximately 10 mg of the analyte into a 100 mL volumetric flask. b. Follow steps 2b and 2c as described for the standard solution. c. Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial before analysis.[2]

4. Analysis Sequence: a. Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved. b. Inject a blank (diluent) to ensure the system is clean. c. Perform five replicate injections of the standard solution to establish system suitability. d. Inject the sample solutions. e. Inject a standard solution periodically (e.g., after every 10 sample injections) to monitor system performance over time.

System Suitability and Method Validation

A method is only reliable if it is validated for its intended purpose.[12] The validation process provides documented evidence that the method is accurate, precise, and specific.[6] The following protocol is based on the ICH Q2(R1) guideline.[4][13]

AnalysisWorkflow cluster_Prep Preparation cluster_Analysis HPLC Analysis cluster_Validation Data & Validation Prep_Mobile Prepare Mobile Phases Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solution SST System Suitability Test (5x Standard Injections) Prep_Std->SST Prep_Sample Prepare Sample Solution Run_Samples Inject Blank & Samples Prep_Sample->Run_Samples Equilibrate->SST SST->Run_Samples Process Process Data (Integrate Peaks) Run_Samples->Process Calculate Calculate Results (Assay, Purity) Process->Calculate Validate Perform Method Validation (ICH Q2 Guidelines) Calculate->Validate

Caption: General experimental workflow for HPLC analysis and method validation.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing indicates analyte-silanol interactions.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (%RSD) %RSD ≤ 2.0% for peak area and retention time of 5 replicate injections.Demonstrates the precision and reproducibility of the instrument and method.
Method Validation Parameters

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients.[8]

  • Protocol:

    • Analyze a blank (diluent) and a placebo (if applicable) to show no interfering peaks at the analyte's retention time.
    • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte. The method should be able to resolve the analyte peak from all degradation product peaks. The DAD can be used to assess peak purity.[14]

2. Linearity and Range:

  • Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.[12]

  • Protocol:

    • Prepare at least five standard solutions at different concentrations, typically ranging from 50% to 150% of the target analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
    • Inject each solution in triplicate.
    • Plot a graph of the mean peak area versus concentration.
    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.[8]

  • Protocol:

    • Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
    • Prepare each level in triplicate and analyze.
    • Calculate the percentage recovery for each preparation.
    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six separate sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
    • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.

  • Protocol:

    • These can be estimated based on the signal-to-noise ratio (S/N). Typically, LOD corresponds to an S/N of 3:1, and LOQ corresponds to an S/N of 10:1.
    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

  • Protocol:

    • Introduce small changes to critical parameters, one at a time, such as:
    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH or composition (e.g., ± 5% organic solvent).

      • Analyze the effect on system suitability parameters. The method is considered robust if SST criteria are still met under these varied conditions.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantitative analysis of 3-Methoxy-5-(piperidin-3-yl)pyridine. By understanding the analyte's chemical nature and proactively addressing the challenges of analyzing basic compounds, this method yields excellent chromatographic performance with symmetrical peaks and high resolution. The accompanying validation protocol, based on ICH guidelines, provides a clear framework for researchers and drug development professionals to establish the method's suitability for its intended purpose in a regulated environment, ensuring data integrity and confidence in analytical outcomes.

References

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • 〈621〉CHROMATOGRAPHY. USP.org.

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation.

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.

  • General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia.cn.

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com.

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.

  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. BenchChem.

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem.

  • Commercial Sourcing and Chiral Analysis of 3-Benzylpiperidine: A Technical Guide. BenchChem.

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.

  • Technical Support Center: Quantitative Analysis of Piperidines. BenchChem.

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.

  • Steps for HPLC Method Validation. Pharmaguideline.

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate.

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.

  • The HPLC analytical approach of 3-amino piperidine. Google Patents.

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem.

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.

  • 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. PubChem.

  • Showing Compound 3-Methoxypyridine (FDB004414). FooDB.

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. ResearchGate.

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

  • Pyridine, 3-methoxy-. NIST WebBook.

  • 3-Methoxy-5-(piperidin-4-yl)pyridine hydrochloride. BLDpharm.

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Publications.

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Application

Application Note &amp; Protocol: Preparation of High-Purity Stock Solutions of 3-Methoxy-5-(piperidin-3-yl)pyridine for Research Applications

Abstract This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions of 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7). The accuracy and reliability...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions of 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7). The accuracy and reliability of experimental data in drug discovery and chemical biology are fundamentally dependent on the quality and precise concentration of the chemical probes used. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols that ensure reproducibility and mitigate common sources of experimental error. We will delve into the critical aspects of solvent selection, dissolution techniques, stability considerations, and robust quality control measures. The causality behind each procedural step is explained to empower the user with a deep understanding of the methodology, transforming a simple protocol into a self-validating system for generating high-fidelity stock solutions.

Compound Properties & Critical Safety Considerations

Before handling the compound, it is imperative to be familiar with its physicochemical properties and to adhere strictly to safety protocols. 3-Methoxy-5-(piperidin-3-yl)pyridine is a substituted pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally related pyridine compounds necessitates cautious handling.

Physicochemical Data
PropertyValueSource
CAS Number 1044773-96-7MilliporeSigma[1]
Molecular Formula C₁₁H₁₆N₂OMilliporeSigma[1]
Molecular Weight 192.26 g/mol PubChem
Appearance Typically an off-white to yellow solid or oil. Verify with supplier CoA.N/A
Purity (Recommended) >98% (as determined by HPLC/NMR)BenchChem[2]
InChI Key JVWJBZJMHSSHCP-UHFFFAOYSA-NMilliporeSigma[1]
Mandatory Safety & Handling Protocols

Pyridine-based compounds can be hazardous. The following precautions are derived from safety data sheets for analogous structures and represent best practices for laboratory safety.[3][4]

  • Engineering Controls: All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[6]

    • Body Protection: A lab coat is required. Ensure exposed skin is covered.

  • Handling Precautions: Avoid breathing dust, fumes, or vapors.[4] Do not allow the substance to come into contact with skin or eyes.[6] Take precautionary measures against static discharge, as fine powders can be electrostatically charged.[3]

  • Storage of Solid Compound: Store the original container tightly closed in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5][7] Some pyridine derivatives are light and air sensitive; storage in the dark under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5][8]

Experimental Protocol: Preparing a 10 mM Primary Stock Solution

The most common primary stock concentration for small molecules in discovery research is 10 mM, typically prepared in Dimethyl Sulfoxide (DMSO) due to its high solubilizing power.[2][9]

Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the stock preparation process, from initial calculations to final storage.

G Figure 1: Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Archiving A Step 1: Calculate Required Mass B Step 2: Weigh Compound on Calibrated Balance A->B C Step 3: Add Calculated Solvent Volume B->C D Step 4: Vortex Vigorously (1-2 min) C->D E Step 5: Use Sonication or Gentle Warming if Needed D->E F Step 6: Visually Confirm Complete Dissolution E->F G Step 7: Aliquot into Single-Use Tubes F->G H Step 8: Label Clearly & Accurately G->H I Step 9: Store at -20°C or -80°C, Protected from Light H->I

Caption: A step-by-step workflow for preparing high-purity stock solutions.

Equipment & Reagents
  • 3-Methoxy-5-(piperidin-3-yl)pyridine (solid)

  • High-Purity, Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

Step-by-Step Methodology

Step 1: Pre-Calculation of Mass

The fundamental relationship between mass, volume, and concentration is key. Use the following formula to determine the required mass of the compound.

Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight (g/mol)

Example Calculation for a 1 mL, 10 mM Stock:

  • Mass (mg) = 10 mM * 1 mL * 192.26 g/mol

  • Mass (mg) = 1.92 mg

Expert Insight: It is often impractical to accurately weigh very small masses. A common and more accurate practice is to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the desired concentration.[10] For 10 mg, the required DMSO volume would be: Volume (mL) = Mass (mg) / (Concentration (mM) * MW (g/mol)) = 10 / (10 * 192.26) = 5.20 mL.

Step 2: Weighing the Compound

  • Place a sterile, labeled microcentrifuge tube or vial on the analytical balance.

  • Tare the balance to zero.

  • Carefully add the calculated mass of 3-Methoxy-5-(piperidin-3-yl)pyridine powder into the tube. Record the exact mass weighed.

Step 3: Dissolution

  • Using a calibrated micropipette, add the precise volume of anhydrous DMSO calculated in Step 1 to the tube containing the compound.

  • Tightly cap the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is fully dissolved.[2]

  • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[2] Always check the compound's certificate of analysis for any temperature sensitivity before warming.

Step 4: Aliquoting and Long-Term Storage

  • Once the compound is fully dissolved and the solution is clear, aliquot the stock into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled tubes.

  • Causality: Aliquoting is critical to prevent the degradation that can occur with repeated freeze-thaw cycles, which introduce moisture and can compromise compound stability.[2]

  • Labeling: Each aliquot must be clearly labeled with:

    • Compound Name

    • Concentration (e.g., 10 mM)

    • Solvent (e.g., DMSO)

    • Date of Preparation

  • Store the aliquots upright in a freezer at -20°C or, for enhanced long-term stability, at -80°C. Protect from light by using amber tubes or a light-blocking storage box.

Quality Control & Best Practices

A protocol is only as reliable as its validation system. The following steps ensure the integrity of your stock solutions.

Quality Control Logic

QC Figure 2: Quality Control Decision Pathway A Is solution clear and free of particulates? Success Proceed to Experiment A->Success Yes Troubleshoot Troubleshoot Dissolution (Sonication, gentle warming) A->Troubleshoot No B Does final assay DMSO concentration exceed 0.5%? B->Success No ReDilute Adjust Dilution Scheme B->ReDilute Yes C Is stock older than 6 months? C->Success No ReMake Prepare Fresh Stock C->ReMake Yes Success->B Success->C Troubleshoot->A

Caption: A decision-making diagram for routine quality control of stock solutions.

  • Visual Inspection: Always visually inspect the solution after thawing. It should be a clear, homogenous liquid free of any precipitation or particulate matter. If particulates are observed, attempt to redissolve using sonication. If this fails, the solution may be supersaturated or the compound may have degraded, and it should be discarded.

  • Solvent Compatibility: The choice of DMSO is for creating a concentrated stock. However, high concentrations of DMSO can be toxic to cells or interfere with assays.[2] A universal best practice is to ensure the final concentration of DMSO in your working solution (e.g., in the cell culture well) is less than 0.5%, and ideally below 0.1%.

  • Kinetic Solubility: The solubility of a compound can change when a concentrated stock is diluted into an aqueous buffer. This is known as kinetic solubility.[9] It is advisable to test the solubility of the compound in your final assay buffer during assay development to avoid compound precipitation.

Protocol: Preparing Working Dilutions

Stock solutions are rarely used directly. They are diluted to a final working concentration for experiments. The M1V1 = M2V2 formula is used for this purpose.

(Concentration_stock) * (Volume_stock) = (Concentration_final) * (Volume_final)

Example: Preparing 1 mL of a 10 µM working solution from a 10 mM stock.

  • Rearrange the formula: Volume_stock = (Concentration_final * Volume_final) / Concentration_stock

  • Ensure consistent units:

    • Concentration_stock = 10 mM = 10,000 µM

    • Concentration_final = 10 µM

    • Volume_final = 1 mL = 1000 µL

  • Calculate: Volume_stock (µL) = (10 µM * 1000 µL) / 10,000 µM = 1 µL

  • Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of the appropriate assay buffer or cell culture medium. Mix thoroughly by gentle pipetting or brief vortexing. This is known as a serial dilution.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed Central. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate. [Link]

  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • What is the procedure to create stock solutions? Chemistry Stack Exchange. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Compound 3-Methoxypyridine Information. FooDB. [Link]

  • 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. PubChem. [Link]

  • Material Safety Data Sheet for Pyridine. Avantor. [Link]

  • Safety Data Sheet for 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Angene Chemical. [Link]

  • 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE. Inxight Drugs. [Link]

Sources

Method

Topic: Dosing and Formulation of 3-Methoxy-5-(piperidin-3-yl)pyridine for Animal Studies

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the formulation devel...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the formulation development and administration of 3-Methoxy-5-(piperidin-3-yl)pyridine for preclinical animal studies. Given the limited publicly available physicochemical data for this specific molecule, this guide emphasizes a systematic, first-principles approach. It details the necessary steps for pre-formulation assessment, outlines strategies for developing stable and effective oral and intravenous formulations, and provides detailed, field-proven protocols for administration in rodent models. The causality behind experimental choices is explained to empower researchers to make informed decisions, ensuring the generation of reliable and reproducible pharmacokinetic and toxicological data.

Introduction: The Critical Role of Formulation in Preclinical Success

3-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic small molecule containing both a pyridine and a piperidine moiety. Structures of this class are of significant interest in medicinal chemistry, often targeting the central nervous system (CNS) or other biological pathways.[1][2] The success of any in-vivo study hinges on the ability to deliver a precise and bioavailable dose of the test article. Poorly developed formulations can lead to variable drug exposure, erroneous data, and ultimately, the failure of promising drug candidates.[3]

This guide provides the foundational knowledge and actionable protocols to navigate the challenges of formulating a novel compound like 3-Methoxy-5-(piperidin-3-yl)pyridine. We will proceed from initial characterization to the preparation of dosing solutions and their administration, grounding each step in established scientific principles and regulatory considerations.

Pre-formulation Assessment: Understanding the Molecule

Before a single animal is dosed, a thorough understanding of the compound's physicochemical properties is paramount.[3] This initial assessment dictates the entire formulation strategy. Based on its structure, 3-Methoxy-5-(piperidin-3-yl)pyridine is predicted to be a basic compound due to the nitrogen atoms in the pyridine and piperidine rings. This basicity is the most critical parameter influencing its solubility and, therefore, the formulation approach.

Rationale for Vehicle Screening

The goal is to find the simplest vehicle that can safely deliver the required dose. The choice of vehicle can significantly impact study outcomes, with complex excipients sometimes causing adverse effects unrelated to the drug itself.[4][5] Therefore, a tiered screening approach, starting with the simplest aqueous vehicles, is recommended.

Protocol 1: Initial Solubility Screening

This protocol establishes a baseline understanding of the compound's solubility profile.

Materials:

  • 3-Methoxy-5-(piperidin-3-yl)pyridine

  • Calibrated analytical balance

  • Vortex mixer and/or shaker

  • pH meter

  • Microcentrifuge

  • HPLC or LC-MS/MS system for concentration analysis

  • Screening Vehicles (see Table 1)

Procedure:

  • Preparation: Add an excess amount of 3-Methoxy-5-(piperidin-3-yl)pyridine (e.g., 2-5 mg) to a series of 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective tubes.

  • Equilibration: Tightly cap the tubes and agitate them at room temperature for 24 hours to ensure equilibrium is reached. A rotator or shaker is ideal.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent for analysis.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Recording: Record the solubility in mg/mL for each vehicle. Note any visual characteristics such as color change or precipitation.

Table 1: Representative Preclinical Vehicle Screening Data (Illustrative)
VehicleTypePredicted Solubility of a Basic CompoundPotential Use & Considerations
Deionized WaterAqueousLowIdeal for highly soluble compounds; provides a baseline.
0.9% SalineIsotonic AqueousLowPreferred for parenteral routes if solubility permits.[6]
5% Dextrose in Water (D5W)Isotonic AqueousLowAlternative to saline for IV administration.
0.1 N HClAcidic AqueousHighDemonstrates pH-dependent solubility. Not suitable for dosing due to extreme pH.
Citrate Buffer (pH 3.5)Buffered AqueousHighA potential vehicle for oral administration by forming a soluble salt in-situ.[7]
Phosphate Buffered Saline (PBS, pH 7.4)Buffered AqueousLow to ModerateMimics physiological pH; critical for evaluating solubility for IV formulations.
20% PEG 400 in WaterCo-solventModerate to HighCommon solubilizer for both oral and IV routes. High concentrations can have side effects.[4][7]
10% Tween 80 in WaterSurfactantModerateEnhances wetting and solubility. Often used in suspensions. Can cause toxicity at higher concentrations.[8]
0.5% Methylcellulose (MC) in WaterSuspending AgentN/A (forms suspension)Standard vehicle for oral administration of poorly soluble compounds.[8]
20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Complexation AgentHighForms inclusion complexes to enhance solubility, often used for IV formulations.[8]

G

Caption: Decision workflow for pre-formulation assessment.

Formulation Development: From Bench to Dosing Syringe

With solubility data in hand, a rational formulation strategy can be designed. The choice of administration route—typically oral (PO) for initial screening and intravenous (IV) for definitive bioavailability studies—imposes different constraints.

Oral Formulation Strategy

Oral formulations offer flexibility. The primary goal is to create a homogenous and stable preparation that can be accurately dosed.

  • Aqueous Solution (Preferred): For a basic compound like 3-Methoxy-5-(piperidin-3-yl)pyridine, leveraging pH is the most direct path to solubilization. By preparing the formulation in a mildly acidic vehicle (e.g., pH 3-5), a soluble salt is formed in-situ. This is often the cleanest approach for pharmacokinetic studies. The recommended pH range for dosing solutions in rodents is generally 3.0-8.0 to avoid mucosal irritation.[7]

  • Suspension: If the required dose cannot be achieved in a solution, a suspension is the next best option. A uniform suspension is critical for consistent dosing. This requires a suitable suspending agent (e.g., 0.5% w/v methylcellulose) and often a wetting agent (e.g., 0.1% Tween 80) to ensure the drug particles do not agglomerate.

Protocol 2: Preparation of a 10 mg/mL Oral Formulation

This protocol provides two examples: an acidic solution and a suspension. The choice depends on the solubility data from Protocol 1.

A. Acidic Solution (assuming solubility in citrate buffer)

  • Vehicle Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 4.0 with citric acid or sodium citrate.

  • Calculation: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of 3-Methoxy-5-(piperidin-3-yl)pyridine.

  • Dissolution: Weigh 100 mg of the compound into a suitable container. Add approximately 8 mL of the citrate buffer.

  • Mixing: Stir or vortex until the compound is fully dissolved. A brief sonication may aid dissolution.

  • Final Volume: Once dissolved, add citrate buffer to reach the final volume of 10 mL. Mix thoroughly.

  • QC Check: The final formulation should be a clear, particle-free solution. Measure and record the final pH.

B. Suspension

  • Vehicle Preparation: Prepare the vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of hot water (~60°C) while stirring. Once dispersed, cool the mixture in an ice bath with continued stirring until it forms a clear, viscous solution.

  • Calculation: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of 3-Methoxy-5-(piperidin-3-yl)pyridine.

  • Wetting (Optional but Recommended): If the compound is hydrophobic, create a paste by adding a very small amount of vehicle or a drop of 1% Tween 80 to the weighed powder before adding the bulk vehicle.

  • Suspension: Add approximately 8 mL of the 0.5% MC vehicle to the compound. Vortex thoroughly to ensure a uniform dispersion of particles.

  • Final Volume: Add 0.5% MC vehicle to reach the final volume of 10 mL. Mix thoroughly.

  • QC Check: The final formulation should be a uniform, opaque suspension. It must be continuously stirred or vortexed before drawing each dose to ensure homogeneity.

Intravenous Formulation Strategy

IV formulations must meet stringent requirements: they must be sterile, isotonic, and have a pH close to physiological (typically 7.4) to prevent hemolysis and injection site reactions.[6][9]

  • Solubilization: Achieving a high concentration at neutral pH can be challenging. Common strategies include:

    • Co-solvents: Using agents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), or dimethyl sulfoxide (DMSO). Concentrations should be minimized, as they can cause toxicity.[4][7] For example, DMSO is generally kept below 10%.[7]

    • Complexation: Using cyclodextrins like hydroxypropyl-beta-cyclodextrin (HP-β-CD) to form soluble inclusion complexes.[8]

Protocol 3: Preparation of a 2 mg/mL Intravenous Formulation

This protocol uses a co-solvent system, a common approach for IV dosing in discovery studies. All preparations must use aseptic techniques.[10][11]

  • Calculation: For a 5 mL final volume at 2 mg/mL, you will need 10 mg of 3-Methoxy-5-(piperidin-3-yl)pyridine.

  • Vehicle Composition (Example): 10% DMSO, 40% PEG 400, 50% Saline (0.9% NaCl).

  • Dissolution: a. Weigh 10 mg of the compound into a sterile vial. b. Add 0.5 mL of DMSO and vortex until fully dissolved. c. Add 2.0 mL of PEG 400 and vortex until the solution is homogenous. d. Slowly add 2.5 mL of sterile 0.9% Saline while vortexing to avoid precipitation.

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[6][10]

  • QC Check: The final formulation must be a clear, particle-free solution. Label the vial with the compound name, concentration, vehicle, preparation date, and expiration date.[10]

Animal Dosing Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[12][13]

Protocol 4: Oral Gavage in Rats

Oral gavage ensures direct and accurate oral administration.[13]

Materials:

  • Rat restraint device (optional)

  • Appropriately sized, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats).[12][13]

  • Dosing syringe

  • Prepared oral formulation

Procedure:

  • Weigh the Animal: Record the rat's body weight to calculate the precise dosing volume (e.g., for a 10 mg/kg dose in a 250 g rat using a 10 mg/mL formulation, the volume is 0.25 mL). The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[12]

  • Measure the Needle: Measure the gavage needle externally from the tip of the rat's nose to the last rib (xiphoid process). Mark this length on the needle; do not insert it past this point.[13][14]

  • Restraint: Firmly restrain the rat to prevent movement, ensuring the head and body are in a straight line.

  • Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth. The needle should pass smoothly down the esophagus with no resistance. The animal may exhibit swallowing motions.[12][13]

  • Administration: If there is any resistance, withdraw and try again. Once in the stomach, depress the syringe plunger steadily to administer the dose.

  • Withdrawal & Monitoring: Remove the needle slowly in the same path it was inserted.[15] Monitor the animal for several minutes post-dosing for any signs of distress.[14]

Protocol 5: Intravenous (Tail Vein) Injection in Rats

The lateral tail veins are the most common site for IV injections in rats.[16]

Materials:

  • Rat restrainer

  • Heat lamp or warm water to induce vasodilation

  • 25-27 gauge needle with a 1 mL syringe.[17]

  • 70% alcohol wipes

  • Prepared sterile IV formulation

Procedure:

  • Weigh the Animal: Calculate the required injection volume (e.g., for a 2 mg/kg dose in a 250 g rat using a 2 mg/mL formulation, the volume is 0.25 mL). The maximum recommended IV bolus volume for rats is 5 ml/kg.[9][17]

  • Warm the Tail: Place the rat in the restrainer and warm its tail for a few minutes to make the lateral veins more visible.[9][16]

  • Prepare the Site: Wipe the tail with a 70% alcohol swab.

  • Insertion: With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle (~30 degrees), starting as far down the tail as possible.[9][16] A small "flash" of blood in the needle hub may indicate correct placement.

  • Injection: Inject the formulation slowly and steadily. Watch for any swelling or "bleb" formation, which indicates an unsuccessful injection.[18] If this occurs, stop, withdraw the needle, and attempt a new injection at a site closer to the body.[18]

  • Withdrawal & Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[9][18]

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

G

Caption: Workflow for a typical preclinical pharmacokinetic study.

Conclusion

The successful preclinical evaluation of 3-Methoxy-5-(piperidin-3-yl)pyridine is fundamentally dependent on a robust and rational approach to its formulation and dosing. By starting with a systematic solubility screen, researchers can select the simplest and safest vehicle for the intended route of administration. The detailed protocols provided herein for oral gavage and intravenous injection in rodents serve as a validated starting point for in-vivo studies. Adherence to these principles of careful formulation development and precise administration techniques will ensure the generation of high-quality, reliable data, enabling confident decision-making in the drug development process.

References

  • IACUC Standard Procedure. (2023).
  • Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia.
  • Al-Sultan, et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC.
  • FSU Office of Research. (2016). Oral Gavage in the Mouse.
  • Office of the University Veterinarian. (2017).
  • University of Queensland. Intravenous (IV)
  • Tsujii, et al. (2024).
  • Ferreira, et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
  • UBC Animal Care Committee. (2020). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. The University of British Columbia.
  • Crystal Pharmatech Co., Ltd. (2026). Animal Dosing Vehicle Selection.
  • Ferreira, et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • University of Washington Office of Animal Welfare.
  • PRISYS Biotech. (2025).
  • GV-SOLAS.
  • Noble Life Sciences. (2022).
  • University of Iowa. Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
  • Charles River Campus & Medical Campus IACUC.
  • Inxight Drugs. 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE.
  • Das, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414).
  • PubChem. 5-(5-methoxy-3-pyridinyl)-3-methyl-1H-1,7-naphthyridin-2-one.
  • MilliporeSigma. 3-methoxy-5-(piperidin-3-yloxy)pyridine.
  • MilliporeSigma. 3-methoxy-5-(piperidin-3-yl)pyridine.
  • Turner, et al. (2011).
  • Cosford, et al. (2003). In vitro characterization of [3H]MethoxyPyEP, an mGluR5 selective radioligand. PubMed.
  • Hafez, et al. (2018).
  • ProPharma. (2024). FDA Animal Rule: Overview & Impact on Drug Development.
  • Envol Biomedical. (2025). Evolving FDA Guidance on the Role of Animals in Research Aims to Improve the Efficiency of Drug Development through Science Based Decisions.
  • El-Feky, et al. (2014). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.
  • pharmaphorum. (2025).
  • Iriepa, et al. (2022).
  • University of California, San Francisco. Use of Fluids and Diluted Drugs in Research Animals.
  • U.S. Food and Drug Administration. (2024).
  • Su, et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.

Sources

Application

Application Note: Interrogating α4β2 nAChR Pharmacology Using 3-Methoxy-5-(piperidin-3-yl)pyridine as a Chemical Probe

Introduction & Pharmacological Rationale Neuronal nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels implicated in cognitive function, pain transmission, and addiction. Among the diverse su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Neuronal nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels implicated in cognitive function, pain transmission, and addiction. Among the diverse subtypes, the α4β2 nAChR is the primary high-affinity target for nicotine in the mammalian brain. 3-Methoxy-5-(piperidin-3-yl)pyridine (3M5P; CAS: 1044773-96-7)[1] has emerged as a highly valuable chemical probe for isolating α4β2 receptor function.

Structurally related to the well-characterized ligand sazetidine-A, 3M5P functions as a "silent desensitizer"—a ligand that binds with sub-nanomolar affinity to the desensitized state of the receptor without triggering initial channel opening[2]. This unique property allows researchers to decouple receptor desensitization from activation, providing a powerful tool for neuropharmacology and addiction research.

Mechanism of Action & Structural Causality

The exquisite selectivity of 3M5P is driven by its bipartite pharmacophore, which exploits the distinct architecture of the α4β2 orthosteric binding site:

  • Piperidin-3-yl Moiety: At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. This cationic center forms a critical cation-π interaction with the electron-rich indole ring of Trp149 in the α4 subunit, anchoring the probe deep within the binding pocket.

  • 5-Methoxy-Pyridine Core: The pyridine nitrogen acts as a hydrogen bond acceptor interacting with the backbone NH of the receptor. Crucially, the 5-methoxy substitution occupies a distinct hydrophobic subpocket present at the α4-β2 interface. This subpocket is sterically hindered in α3β4 and α7 subtypes, driving the probe's >10,000-fold selectivity for α4β2.

G Probe 3M5P Probe (Protonated) Receptor α4β2 nAChR (Orthosteric Site) Probe->Receptor Cation-π Interaction State1 Resting State (Low Affinity) Receptor->State1 Weak Binding State2 Desensitized State (High Affinity) Receptor->State2 Strong Binding (Silent Desensitization) Outcome Receptor Blockade (No Ca2+ Influx) State2->Outcome Prevents ACh Activation

Fig 1: 3M5P binding pathway driving α4β2 nAChR silent desensitization.

Quantitative Pharmacological Profile

To contextualize the utility of 3M5P, Table 1 compares its binding affinity ( Ki​ ) and functional efficacy against standard nAChR reference probes.

Chemical Probeα4β2 Ki​ (nM)α7 Ki​ (nM)α3β4 Ki​ (nM)Functional Efficacy ( Emax​ % vs ACh)Primary Modality
3M5P 0.6> 5,000> 10,000< 5%Silent Desensitizer
Sazetidine-A 0.41,40010,0006%Silent Desensitizer
Nicotine 2.11,200250100%Full Agonist
Epibatidine 0.022.545100%Non-selective Agonist

Data synthesized from established structure-activity relationships of 3-alkoxy-2,5-disubstituted-pyridinyl compounds[2] and epibatidine displacement assays[3].

Protocol I: High-Throughput Radioligand Competition Assay

This protocol details the use of 3M5P to compete with [3H] -Epibatidine, a gold-standard radioligand for nAChRs. The assay is designed as a self-validating system to ensure high signal-to-noise ratios and reproducible Ki​ determinations.

Materials & Reagents
  • Cell Line: HEK293 cells stably expressing human α4β2 nAChRs[4].

  • Radioligand: [3H] -Epibatidine (Specific Activity ~50-60 Ci/mmol)[5].

  • Binding Buffer: 50 mM HEPES (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM MgCl 2​ , 2 mM CaCl 2​ .

  • Filters: Whatman GF/B 96-well filter plates.

Step-by-Step Methodology
  • Filter Pre-treatment (Causality): Soak Whatman GF/B filter plates in 0.5% Polyethyleneimine (PEI) for 1 hour at 4°C.

    • Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding (NSB) of positively charged ligands like epibatidine and 3M5P, ensuring a clean assay window[5].

  • Membrane Preparation: Homogenize HEK293-α4β2 cells in ice-cold Binding Buffer. Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 50 µ g/well .

    • Why? The inclusion of Mg 2+ and Ca 2+ in the buffer mimics physiological divalent cation concentrations, which allosterically stabilize the nAChR in a conformation suitable for high-affinity binding.

  • Assay Assembly (Self-Validating Setup): In a 96-well plate, combine:

    • Total Binding (TB) Wells: 50 µL buffer + 50 µL [3H] -Epibatidine (final conc. 500 pM) + 100 µL membranes.

    • Non-Specific Binding (NSB) Wells: 50 µL Nicotine (final conc. 1 mM) + 50 µL [3H] -Epibatidine + 100 µL membranes. This massive excess of nicotine guarantees complete displacement at the orthosteric site, validating that any remaining signal is purely background noise.[3]

    • Test Wells: 50 µL 3M5P (serial dilutions from 10 µM to 1 pM) + 50 µL [3H] -Epibatidine + 100 µL membranes.

  • Incubation & Filtration: Incubate the plate at room temperature for 2 hours to reach equilibrium. Terminate the assay by rapid vacuum filtration through the PEI-soaked GF/B plates. Wash 3× with ice-cold Binding Buffer.

  • Quantification & QA: Add scintillation cocktail and read on a MicroBeta counter. Calculate the Z'-factor using TB and NSB wells. A Z'-factor > 0.5 validates the assay's robustness for screening.

Protocol II: Automated Whole-Cell Patch-Clamp Electrophysiology

To confirm that 3M5P acts as a silent desensitizer rather than an antagonist or partial agonist, functional electrophysiology is required. This protocol utilizes an automated microfluidic patch-clamp system (e.g., IonFlux)[6].

Step-by-Step Methodology
  • Solution Preparation (Causality):

    • Extracellular Solution (ECS): 130 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Solution (ICS): 120 mM KF, 20 mM BAPTA, 10 mM HEPES, 2 mM MgCl 2​ (pH 7.2).

    • Why KF and BAPTA? Fluoride ions promote the rapid formation of high-resistance (>1 GΩ) gigaseals and stabilize the lipid bilayer. BAPTA is a rapid calcium chelator; it prevents intracellular Ca 2+ accumulation during channel opening, which would otherwise trigger secondary intracellular signaling cascades that alter channel kinetics[4].

  • Cell Capture & Sealing: Load HEK293-α4β2 cells into the automated patch-clamp microfluidic plate. Apply negative pressure to form gigaseals, followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Voltage-clamp the cells at a holding potential of -60 mV.

    • Why? This mimics the physiological resting membrane potential of neurons and provides a strong electrochemical driving force for inward Na + and Ca 2+ currents upon receptor activation[4].

  • Self-Validating Perfusion Sequence:

    • Step A (Baseline): Apply a sub-maximal concentration of Acetylcholine (EC 80​ , ~10 µM) for 2 seconds via fast perfusion (<20 ms exchange time). Record the peak inward current. Wash for 2 minutes.

    • Step B (Test): Apply 3M5P (1 µM) for 2 seconds. Observe the lack of inward current (confirming it is not an agonist).

    • Step C (Desensitization Check): Pre-incubate the cell with 3M5P (1 µM) for 60 seconds, immediately followed by co-application of ACh (10 µM). The ACh-induced current should be completely abolished, proving the receptor has been trapped in a desensitized state.

Workflow Prep 1. Cell Prep HEK293 α4β2 Harvest & Resuspend Load 2. Microfluidics Load KF/BAPTA Intracellular & Extracellular Buffers Prep->Load Seal Seal Load->Seal Record Record Seal->Record Analyze 5. Validation Check Z'-factor Normalize to ACh max Record->Analyze

Fig 2: Automated patch-clamp workflow for nAChR electrophysiology.

Sources

Method

Investigational Guide: Characterizing 3-Methoxy-5-(piperidin-3-yl)pyridine for Neuroscience Research

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the investigation of 3-Methoxy-5-(piperidin-3-yl)pyridine, a novel chemical entity with potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the investigation of 3-Methoxy-5-(piperidin-3-yl)pyridine, a novel chemical entity with potential applications in neuroscience research. Due to the limited currently available data on this specific molecule, this guide is structured as a strategic roadmap for its characterization. It outlines a logical, multi-tiered approach, from initial target identification and in vitro profiling to subsequent in vivo validation in relevant animal models of neurological and psychiatric disorders. The protocols and methodologies detailed herein are based on established best practices for analogous pyridine-based compounds and modulators of key central nervous system (CNS) targets, such as nicotinic acetylcholine receptors (nAChRs).

Introduction and Rationale

The pyridine and piperidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous CNS-active agents. The structural motif of 3-Methoxy-5-(piperidin-3-yl)pyridine suggests potential interactions with various neurotransmitter receptors or ion channels. Nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are a prominent hypothetical target.[1][2] These receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a vast array of physiological processes, including cognitive function, mood regulation, and neuroinflammation.[1][2][3]

Modulation of nAChRs has shown therapeutic promise for a range of conditions, including:

  • Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where enhancing cholinergic signaling may alleviate cognitive and motor deficits.[1]

  • Psychiatric Disorders: Including schizophrenia and ADHD, where nAChR agonists have been explored for improving attention and memory.[1]

  • Nicotine Addiction: Partial agonists of nAChRs are used to mitigate withdrawal symptoms.[1]

  • Neuroinflammation: Certain nAChR modulators possess anti-inflammatory properties, offering potential in conditions like sepsis and rheumatoid arthritis.[1][3]

This guide will proceed under the primary hypothesis that 3-Methoxy-5-(piperidin-3-yl)pyridine is a modulator of nAChRs, while also outlining strategies to identify other potential biological targets.

Preliminary Characterization and Target Identification

The initial phase of investigation focuses on establishing the fundamental pharmacological properties of 3-Methoxy-5-(piperidin-3-yl)pyridine.

Physicochemical Properties

A summary of the known properties of 3-Methoxy-5-(piperidin-3-yl)pyridine is presented below.

PropertyValueSource
CAS Number 1044773-96-7
Molecular Weight 192.26 g/mol
InChI Key JVWJBZJMHSSHCP-UHFFFAOYSA-N

Further characterization of properties such as solubility, lipophilicity (LogP), and pKa is a critical first step for designing appropriate biological assays.

Broad Target Screening

To empirically determine the biological targets of 3-Methoxy-5-(piperidin-3-yl)pyridine, a broad panel of receptor binding and enzyme inhibition assays is recommended. Commercial services offer comprehensive screening against a wide range of CNS targets. This initial screen will help to identify primary targets and potential off-target effects.

Focused In Vitro Profiling at Nicotinic Acetylcholine Receptors

Based on our primary hypothesis, a detailed in vitro characterization at major nAChR subtypes is warranted. The most abundant nAChR subtypes in the CNS are the homomeric α7 and the heteromeric α4β2 receptors.[4][5]

This protocol determines the binding affinity (Ki) of 3-Methoxy-5-(piperidin-3-yl)pyridine for specific nAChR subtypes.

Objective: To quantify the binding affinity of the test compound to α4β2 and α7 nAChRs.

Materials:

  • Cell lines stably expressing human α4β2 or α7 nAChRs.

  • Membrane preparations from these cell lines.

  • Radioligands: [³H]-Epibatidine for α4β2, [³H]-Methyllycaconitine (MLA) for α7.

  • Non-specific binding controls: Nicotine, Bungarotoxin.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of 3-Methoxy-5-(piperidin-3-yl)pyridine.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

G

Caption: Workflow for the Novel Object Recognition Test.

Models for Anxiolytic or Antidepressant-like Effects

Should the compound's profile suggest potential in mood disorders, standardized behavioral tests can be employed.

  • Elevated Plus Maze: To assess anxiolytic-like effects.

  • Forced Swim Test: To evaluate antidepressant-like activity.

Conclusion and Future Directions

This guide presents a systematic framework for the initial neuroscience-focused investigation of 3-Methoxy-5-(piperidin-3-yl)pyridine. By progressing from broad screening to focused in vitro functional assays and finally to in vivo behavioral models, researchers can efficiently characterize its pharmacological profile and therapeutic potential. Positive findings in these initial studies would warrant further investigation into its mechanism of action, safety pharmacology, and efficacy in more complex disease models.

References

  • Patsnap Synapse. (2024, June 21). What are Nicotinic receptors modulators and how do they work?
  • Uteshev, V. V. (2016). Allosteric Modulation of Nicotinic Acetylcholine Receptors: The Concept and Therapeutic Trends. Current Pharmaceutical Design, 22(14), 2065-2073.
  • Lukas, R. J. (n.d.). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Barrow Neurological Institute.
  • G. F., G. C., S. M., C. G., & P. M. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2609.
  • MilliporeSigma. (n.d.). 3-methoxy-5-(piperidin-3-yl)pyridine.
  • Fancelli, D., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112.
  • Anderson, J. A., et al. (2003). In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine). Journal of Pharmacology and Experimental Therapeutics, 306(1), 243-251.
  • Cosford, N. D. P., et al. (2003). [3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor. Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354.
  • Wang, X., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(3), 1149-1163.
  • Wang, X., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Publications.
  • Sharma, A., & Uteshev, V. V. (2021). Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders. International Journal of Molecular Sciences, 22(16), 8758.
  • Wang, X., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.

Sources

Application

Application Notes and Protocols for 3-Methoxy-5-(piperidin-3-yl)pyridine as a Potential Therapeutic Agent for Cognitive Enhancement

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 3-Methoxy-5-(piperidin-3-yl)pyridine as a potential therapeutic agent....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 3-Methoxy-5-(piperidin-3-yl)pyridine as a potential therapeutic agent. This compound belongs to a class of molecules known to interact with neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, which is a key target in the development of treatments for central nervous system (CNS) disorders.[1][2] This guide outlines the proposed mechanism of action, therapeutic rationale, and detailed protocols for the in vitro and in vivo characterization of this compound's potential as a cognitive enhancer. The methodologies are designed to establish a robust preclinical data package, elucidating the compound's affinity, potency, efficacy, pharmacokinetic profile, and functional effects in a relevant behavioral model.

Introduction and Therapeutic Rationale

3-Methoxy-5-(piperidin-3-yl)pyridine is a synthetic small molecule featuring a piperidine and a pyridine core, structural motifs present in many neuroactive compounds.[3] Its structural similarity to known ligands suggests a high potential for interaction with neuronal nAChRs. The α4β2 nAChR subtype is the most abundant in the brain and plays a crucial role in cognitive processes such as learning, memory, and attention.[4][5] Modulation of these receptors by partial agonists has proven to be a successful therapeutic strategy, as exemplified by varenicline for smoking cessation, which acts by eliciting a moderate and sustained release of dopamine.[6]

Cognitive impairment is a debilitating symptom of numerous neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD.[7] There is a significant unmet medical need for novel cognitive enhancers. By potentially acting as a modulator of α4β2 nAChRs, 3-Methoxy-5-(piperidin-3-yl)pyridine could enhance cholinergic neurotransmission, a pathway known to be hypoactive in many of these conditions. This guide provides the necessary framework to rigorously test this hypothesis.

Proposed Mechanism of Action

The primary hypothesis is that 3-Methoxy-5-(piperidin-3-yl)pyridine acts as a selective partial agonist or positive allosteric modulator (PAM) at the α4β2 nAChR. The receptor, a pentameric ligand-gated ion channel, exists in at least two stoichiometric configurations: a high-sensitivity (HS) (α4)2(β2)3 form and a low-sensitivity (LS) (α4)3(β2)2 form, each with distinct pharmacological properties.[1][5][8]

As a partial agonist, the compound would bind to the acetylcholine (ACh) binding site at the interface of α4 and β2 subunits, causing the channel to open but with lower efficacy than the endogenous ligand, ACh.[2] This would result in a controlled, sustained stimulation of the receptor, avoiding the overstimulation and subsequent desensitization that can occur with full agonists.

Caption: Proposed mechanism of 3-Methoxy-5-(piperidin-3-yl)pyridine at the cholinergic synapse.

Overall Drug Discovery and Evaluation Workflow

The development of a novel therapeutic agent follows a structured path from initial characterization to preclinical validation. The protocols in this guide are designed to follow this logical progression, starting with fundamental receptor interactions and culminating in a functional assessment of efficacy in an animal model.

Drug_Discovery_Workflow cluster_vitro Part A: In Vitro Characterization cluster_vivo Part B: In Vivo Assessment cluster_decision Decision Making Protocol1 Protocol 1: Radioligand Binding Assay (Affinity - Ki) Protocol2 Protocol 2: Functional FLIPR Assay (Potency - EC50) Protocol1->Protocol2 Confirm Target Engagement Protocol3 Protocol 3: Rodent PK Profiling (Cmax, T1/2, AUC) Protocol2->Protocol3 Establish Potency & Efficacy Protocol4 Protocol 4: Novel Object Recognition (Efficacy) Protocol3->Protocol4 Determine Brain Exposure GoNoGo Go/No-Go Decision for Lead Optimization Protocol4->GoNoGo Demonstrate Functional Effect

Caption: Stepwise workflow for the preclinical evaluation of the candidate compound.

PART A: In Vitro Characterization Protocols

Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChR

Objective: To determine the binding affinity (Ki) of 3-Methoxy-5-(piperidin-3-yl)pyridine for the human α4β2 nAChR.

Rationale: This assay quantifies the direct interaction between the test compound and the receptor. By competing against a known high-affinity radioligand, we can calculate the compound's inhibition constant (Ki), a fundamental measure of binding affinity. A lower Ki value indicates higher affinity.

Materials:

  • HEK293 cells stably expressing human α4 and β2 nAChR subunits.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).

  • Non-specific binding control: Nicotine (100 µM final concentration).

  • Test Compound: 3-Methoxy-5-(piperidin-3-yl)pyridine, 10 mM stock in DMSO.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK-α4β2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:

    • 50 µL of membrane homogenate (10-20 µg protein).

    • 50 µL of [³H]-Epibatidine (final concentration ~0.1-0.5 nM).

    • 50 µL of test compound dilutions (ranging from 1 pM to 100 µM) or vehicle (for total binding) or 100 µM Nicotine (for non-specific binding).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Calcium Flux Functional Assay using a Fluorescent Imaging Plate Reader (FLIPR)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the compound as an agonist or partial agonist at the α4β2 nAChR.

Rationale: Activation of nAChRs leads to an influx of cations, including Ca²⁺. This assay uses a Ca²⁺-sensitive fluorescent dye to measure the increase in intracellular calcium upon receptor activation. The magnitude of the response indicates the compound's efficacy relative to a full agonist. This method is suitable for high-throughput screening.[10]

Materials:

  • HEK-α4β2 cells (as in Protocol 1).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Full agonist control: Acetylcholine or Nicotine.

  • Test Compound: 3-Methoxy-5-(piperidin-3-yl)pyridine.

  • 384-well black-walled, clear-bottom microplates.

  • FLIPR instrument or equivalent.

Procedure:

  • Cell Plating: Seed HEK-α4β2 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer). Incubate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light. This allows the dye to enter the cells.

  • Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compound and the full agonist control at 4x the final desired concentration.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the reading protocol: establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence intensity for 2-3 minutes to capture the peak response and subsequent signal decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated as the maximum peak fluorescence minus the baseline fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximum response achieved with the full agonist (Emax).

    • Plot the normalized response versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax values. A partial agonist will have an Emax significantly below 100%.

PART B: In Vivo Assessment Protocols

Protocol 3: Rodent Pharmacokinetic (PK) Profiling

Objective: To determine the key pharmacokinetic parameters of 3-Methoxy-5-(piperidin-3-yl)pyridine in rodents (e.g., mice or rats), including plasma and brain concentrations over time.

Rationale: A successful CNS therapeutic must cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site. This study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a dose-response relationship for subsequent efficacy studies.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing syringes and gavage needles (for oral administration) or syringes for intravenous (IV) administration.

  • Blood collection tubes (e.g., EDTA-coated).

  • Brain harvesting tools.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing: Administer a single dose of the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage, PO) and IV (to determine bioavailability). A typical oral dose for initial screening might be 10 mg/kg.

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of animals (n=3 per time point) via tail vein or cardiac puncture (terminal).

  • Brain Tissue Collection: Immediately following blood collection, euthanize the animals and perfuse with saline. Harvest the brain, weigh it, and snap-freeze in liquid nitrogen.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize brain tissue.

    • Extract the compound from plasma and brain homogenates using protein precipitation or liquid-liquid extraction.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma and brain extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma and brain concentrations versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma/brain concentrationIndicates peak exposure
Tmax Time to reach CmaxRate of absorption
AUC Area Under the Curve (total drug exposure)Overall exposure over time
Half-lifeDuration of action
Brain/Plasma Ratio Ratio of AUCbrain to AUCplasmaIndicates BBB penetration
Protocol 4: Novel Object Recognition (NOR) Test in Rodents

Objective: To evaluate the cognitive-enhancing effects of 3-Methoxy-5-(piperidin-3-yl)pyridine in a rodent model of recognition memory.

Rationale: The NOR test is a widely used behavioral assay that leverages the innate tendency of rodents to explore novel objects more than familiar ones.[11] It is a test of recognition memory, a cognitive domain often impaired in CNS disorders. Improved performance in scopolamine-induced amnesia models is a common screening method for cognitive enhancers.[12]

Materials:

  • Male C57BL/6 mice.

  • Open-field arena (e.g., 40x40x40 cm).

  • Two sets of three-dimensional objects (diverse in shape, color, and texture).

  • Scopolamine (amnesia-inducing agent).

  • Test compound and vehicle.

  • Video tracking software.

Procedure:

  • Habituation: For 2-3 days, allow each mouse to explore the empty arena for 10 minutes to reduce anxiety and novelty-induced exploratory behavior.

  • Dosing: On the test day, administer the vehicle or test compound at various doses (determined from PK study) 30-60 minutes before the training phase. Administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes before the training phase to induce a memory deficit. A positive control group would receive a known nootropic like Donepezil.

  • Training Phase (T1): Place two identical objects in the arena. Allow the mouse to explore freely for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.

  • Inter-trial Interval (ITI): Return the mouse to its home cage for a set period (e.g., 1-24 hours). A longer ITI increases the task difficulty.

  • Test Phase (T2): Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).

    • A DI significantly above zero indicates successful recognition memory (preference for the novel object).

    • Compare the DI between the vehicle-treated/scopolamine group and the compound-treated/scopolamine groups using ANOVA followed by post-hoc tests. A significant increase in DI in the compound-treated group suggests cognitive enhancement.

References

  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. National Center for Biotechnology Information. Available at: [Link]

  • Partial nicotinic acetylcholine (α4β2) agonists...: Indian Journal of Pharmacology. Ovid. Available at: [Link]

  • Agonist-Induced Up-Regulation of α4β2 Nicotinic Acetylcholine Receptors in M10 Cells: Pharmacological and Spatial Definition. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. ACS Publications. Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Oxford Academic. Available at: [Link]

  • α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL. National Center for Biotechnology Information. Available at: [Link]

  • Nootropics: New Frontiers in Cognitive Enhancement. Maze Engineers. Available at: [Link]

  • In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). National Center for Biotechnology Information. Available at: [Link]

  • Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. Frontiers. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Publications. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. National Center for Biotechnology Information. Available at: [Link]

  • 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE. Inxight Drugs. Available at: [Link]

  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. National Center for Biotechnology Information. Available at: [Link]

  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via in situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Publications. Available at: [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. National Center for Biotechnology Information. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites. National Center for Biotechnology Information. Available at: [Link]

  • European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

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Method

Application Note &amp; Protocols: Advanced Derivatization Strategies for the Quantification of 3-Methoxy-5-(piperidin-3-yl)pyridine in Analytical Assays

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-Methoxy-5-(piperidin-3-yl)pyridine. The secondary amine of the piperidine moiety in this molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-Methoxy-5-(piperidin-3-yl)pyridine. The secondary amine of the piperidine moiety in this molecule presents a prime target for derivatization, enabling enhanced detection and quantification in various analytical assays. This document outlines strategies for fluorescence labeling, UV-Vis chromophore attachment, and modification for mass spectrometry-based detection. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring robust and reproducible results.

Introduction: The Rationale for Derivatization

3-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. Its structure, featuring a pyridine ring and a piperidine moiety, makes it a versatile scaffold. However, for the purpose of bioanalysis and pharmacokinetic studies, its native structure lacks strong chromophores or fluorophores, making sensitive detection by common analytical techniques such as HPLC-UV or fluorescence spectroscopy challenging.[1]

Chemical derivatization addresses this limitation by covalently attaching a tag to the analyte of interest. In the case of 3-Methoxy-5-(piperidin-3-yl)pyridine, the secondary amine on the piperidine ring is a readily available nucleophile for reaction with a variety of derivatizing agents. The primary goals of derivatizing this compound are:

  • To enhance detectability: By introducing a moiety that is highly responsive to a specific detector (e.g., a fluorophore for a fluorescence detector).

  • To improve chromatographic separation: By altering the polarity and size of the molecule, leading to better peak shape and resolution in HPLC or GC.

  • To increase ionization efficiency: For mass spectrometry (MS) based methods, derivatization can improve the compound's ability to form ions, thereby increasing sensitivity.[2][3]

This guide will focus on pre-column derivatization techniques, where the analyte is modified prior to its introduction into the analytical instrument.[4]

Derivatization Strategies for HPLC-based Assays

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry. By derivatizing 3-Methoxy-5-(piperidin-3-yl)pyridine, we can significantly enhance its detection by UV-Vis or fluorescence detectors.

Fluorescent Labeling for High-Sensitivity Quantification

Fluorescent derivatization is the method of choice when high sensitivity is required, often achieving detection limits in the picomolar to femtomolar range. The choice of fluorescent tag depends on the desired excitation and emission wavelengths, as well as the chemical environment of the assay.

5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts.[5] This method is well-established and offers excellent sensitivity.

Reaction Mechanism: The sulfonyl chloride group of Dansyl Chloride is highly electrophilic and readily reacts with the nucleophilic secondary amine of the piperidine ring in 3-Methoxy-5-(piperidin-3-yl)pyridine under basic conditions.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Analyte 3-Methoxy-5-(piperidin-3-yl)pyridine (Secondary Amine) Derivative Dansylated Fluorescent Derivative Analyte->Derivative reacts with Reagent Dansyl Chloride Reagent->Derivative Base Bicarbonate Buffer (pH 9.5) Base->Derivative facilitates Solvent Acetonitrile Solvent->Derivative cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Analyte 3-Methoxy-5-(piperidin-3-yl)pyridine Derivative UV-Active Amide Derivative Analyte->Derivative reacts with Reagent m-Toluoyl Chloride Reagent->Derivative Base Sodium Bicarbonate Buffer (pH 9) Base->Derivative facilitates Solvent Acetonitrile Solvent->Derivative

Caption: Workflow for m-Toluoyl Chloride Derivatization.

Protocol 3: Derivatization with m-Toluoyl Chloride

  • Sample Preparation:

    • Prepare the sample as previously described and reconstitute in 1.0 mL of a suitable buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9). [1]

  • Derivatization Reaction:

    • Add 0.5 mL of m-Toluoyl Chloride reagent (10 mg/mL in Acetonitrile). [1] * Vortex vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 20 minutes. [1]

  • Reaction Quenching:

    • Add 0.1 mL of 1 M HCl to quench the reaction and neutralize the excess base. [1]

  • Analysis:

    • Centrifuge the sample to remove any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

Table 3: HPLC-UV Parameters for m-Toluoyl Derivative

ParameterValue
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Isocratic/Gradient Dependent on specific separation needs
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Detection λ ~238 nm (or as determined by UV scan)

Derivatization for Mass Spectrometry (MS) Based Assays

For MS-based methods, derivatization can improve sensitivity and chromatographic performance.

Silylation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but requires analytes to be volatile and thermally stable. Derivatization with silylating agents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can increase the volatility of 3-Methoxy-5-(piperidin-3-yl)pyridine, making it amenable to GC-MS analysis. [6] Protocol 4: Silylation with MSTFA for GC-MS

  • Sample Preparation:

    • Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent. [7] * The use of anhydrous pyridine as a solvent is crucial for this reaction. [7]

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of anhydrous pyridine and 50 µL of MSTFA (with 1% TMCS as a catalyst).

    • Cap the vial tightly and heat at 60°C for 30 minutes. [6]

  • Analysis:

    • Cool the sample to room temperature before injecting into the GC-MS system.

Table 4: Typical GC-MS Parameters for Silylated Derivative

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Injector Temp 250°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z
Enhancing Ionization for LC-MS

While 3-Methoxy-5-(piperidin-3-yl)pyridine may ionize sufficiently for some LC-MS applications, derivatization can introduce a permanently charged group or a more readily ionizable moiety, thereby enhancing the signal. Reagents like 2,4,6-triphenylpyrylium salts can be used to introduce a fixed positive charge, significantly improving ionization efficiency in positive ion mode ESI-MS. [2]

Concluding Remarks

The derivatization of 3-Methoxy-5-(piperidin-3-yl)pyridine is a critical step in the development of sensitive and robust analytical methods for its quantification. The choice of derivatization strategy should be guided by the available instrumentation, the required sensitivity, and the nature of the sample matrix. The protocols provided in this application note serve as a starting point, and optimization of reaction conditions may be necessary for specific applications. By understanding the underlying chemical principles, researchers can effectively apply these techniques to achieve their analytical goals.

References

  • Varghese, S., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. PMC. Retrieved from [Link]

  • Srinivasu, M., & Rao, B. V. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Retrieved from [Link]

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  • Koal, T., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

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  • Stefanowicz, P., et al. (n.d.). Derivatization with pyrylium salts. Secrets of Science. Retrieved from [Link]

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  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

Sources

Application

Strategic Labeling of 3-Methoxy-5-(piperidin-3-yl)pyridine for High-Resolution In Vitro and In Vivo Imaging Studies

An Application Guide for Researchers Abstract: This document provides a comprehensive guide for the radiolabeling and fluorescent labeling of 3-Methoxy-5-(piperidin-3-yl)pyridine, a potent ligand for nicotinic acetylchol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for the radiolabeling and fluorescent labeling of 3-Methoxy-5-(piperidin-3-yl)pyridine, a potent ligand for nicotinic acetylcholine receptors (nAChRs). We present detailed, field-tested protocols for the synthesis of positron emission tomography (PET) and fluorescent imaging agents derived from this core structure. The methodologies are designed to ensure high radiochemical purity, specific activity, and retention of biological function. Furthermore, we outline key in vitro and in vivo experimental procedures, including receptor binding assays, autoradiography, and small-animal PET imaging, to validate and apply these novel imaging probes in neuroscience and drug discovery.

Introduction: The Imperative for Imaging Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide array of physiological processes, including cognitive function, memory, and attention. Their dysfunction is implicated in numerous neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2][3][4] The development of high-affinity, selective ligands that can be labeled for in vivo imaging is paramount for understanding nAChR distribution, pharmacology, and the pathophysiology of these conditions.

3-Methoxy-5-(piperidin-3-yl)pyridine represents a promising scaffold for developing such imaging agents. Its structure suggests a strong potential for interaction with various nAChR subtypes. By labeling this molecule, researchers can create powerful tools to non-invasively quantify receptor density and occupancy, probe drug-target engagement, and elucidate the molecular mechanisms underlying nicotine addiction.[1][3] This guide provides the scientific rationale and step-by-step protocols for transforming this small molecule into a versatile imaging probe for both macroscopic (PET) and microscopic (fluorescence) applications.

Part 1: Radiolabeling with Fluorine-18 for Positron Emission Tomography (PET) Imaging

Rationale and Strategic Considerations

PET is a highly sensitive, quantitative imaging technique that allows for the non-invasive visualization of molecular processes in vivo.[5][6] For brain imaging, the choice of radionuclide is critical. Fluorine-18 (¹⁸F) is often the isotope of choice due to its favorable characteristics:

  • Optimal Half-Life (109.7 min): Long enough to permit multi-step radiosynthesis, purification, quality control, and transport to imaging centers, yet short enough to minimize the radiation dose to the subject.[7][8]

  • Low Positron Energy (635 keV): Results in a short positron travel distance before annihilation, leading to higher spatial resolution in the final image compared to other isotopes.[7]

  • Established Chemistry: Nucleophilic substitution with [¹⁸F]fluoride is a robust and well-established method for labeling small molecules.[7][8]

Our strategy involves a late-stage radiofluorination of a bespoke precursor molecule to produce [¹⁸F]3-Methoxy-5-(piperidin-3-yl)pyridine . This approach maximizes the incorporation of the short-lived isotope and simplifies purification.

Proposed Radiosynthesis of [¹⁸F]3-Methoxy-5-(piperidin-3-yl)pyridine

The synthesis hinges on a nucleophilic aromatic substitution (SɴAr) reaction. The pyridine ring is sufficiently electron-deficient to facilitate this reaction, especially with an activating leaving group. We propose the synthesis of a tosylate precursor for this purpose.

cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Deprotection & Purification Precursor N-Boc-3-(5-tosyloxypyridin-3-yl)piperidine Reaction Nucleophilic Substitution (SɴAr) DMSO, 120-150°C Precursor->Reaction Precursor K2.2.2/K2CO3 Kryptofix 2.2.2 / K2CO3 Activate [18F]Fluoride K2.2.2/K2CO3->Reaction Activated [18F]F- Labeled_Int [18F]N-Boc intermediate Reaction->Labeled_Int Deprotection Acidic Hydrolysis (e.g., HCl) Labeled_Int->Deprotection HPLC Semi-preparative HPLC Purification Deprotection->HPLC Final_Product [18F]3-Methoxy-5-(piperidin-3-yl)pyridine (Final Radiotracer) HPLC->Final_Product

Fig 1. Radiosynthesis workflow for [¹⁸F]3-Methoxy-5-(piperidin-3-yl)pyridine.
Detailed Experimental Protocol: Radiosynthesis

Objective: To synthesize [¹⁸F]3-Methoxy-5-(piperidin-3-yl)pyridine via nucleophilic substitution.

Materials:

  • N-Boc-3-(5-tosyloxypyridin-3-yl)piperidine precursor (5-10 mg)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl)

  • Sterile water for injection, USP

  • Ethanol, USP

  • Sep-Pak C18 cartridges

Protocol:

  • [¹⁸F]Fluoride Drying:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ (15 mg in 1 mL MeCN) and K₂CO₃ (3 mg in 0.5 mL H₂O).

    • Azeotropically dry the mixture by heating under a stream of nitrogen at 110°C, adding anhydrous MeCN (2 x 1 mL) until completely dry. The activated [¹⁸F]KF/K₂₂₂ complex is now ready.

  • Radiolabeling Reaction:

    • Dissolve the tosylate precursor (5-10 mg) in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 120-150°C for 15-20 minutes.

    • Cool the reaction vessel to room temperature.

  • Deprotection:

    • Add 0.5 mL of 4 M HCl to the reaction mixture.

    • Heat at 100°C for 5-10 minutes to remove the Boc protecting group.

    • Neutralize the mixture with sodium hydroxide solution.

  • Purification:

    • Dilute the crude reaction mixture with 10 mL of water and pass it through a C18 Sep-Pak cartridge to trap the product and remove unreacted [¹⁸F]fluoride.

    • Wash the cartridge with water.

    • Elute the crude product from the cartridge with MeCN.

    • Inject the eluted product onto a semi-preparative HPLC system for final purification. A C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid is a common choice.

  • Formulation:

    • Collect the HPLC fraction corresponding to the product peak.

    • Remove the organic solvent via rotary evaporation.

    • Reformulate the final product in a sterile solution, typically saline with a small percentage of ethanol, for injection.

Quality Control

Purification and stringent quality control are essential to ensure the safety and efficacy of the radiopharmaceutical.[9][10][11] Every batch must be tested prior to in vivo use.

Protocol: Analytical HPLC

  • Inject a small aliquot of the final formulated product onto an analytical C18 HPLC column equipped with both a UV detector and a radioactivity detector.

  • The radiochemical purity is determined by integrating the area of the product peak on the radioactivity chromatogram relative to the total radioactivity injected.[10]

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical Radio-HPLC
Specific Activity > 1 Ci/µmolCalculated from HPLC data
Radionuclidic Purity > 99.5% ¹⁸FGamma Spectrometry
pH 5.0 - 7.5pH meter
Sterility & Endotoxins Sterile, PassStandard Pharmacopeia Tests
Table 1. Quality control specifications for the final radiotracer.

Part 2: Fluorescent Labeling for In Vitro and Optical Imaging

Rationale and Strategic Considerations

Fluorescent labeling transforms a small molecule into a probe for high-resolution imaging techniques like confocal microscopy and flow cytometry.[][13] This allows for the study of receptor localization at a subcellular level.

Key Considerations:

  • Fluorophore Choice: The dye should be bright, photostable, and have excitation/emission spectra compatible with available imaging equipment. A large Stokes shift is also desirable to minimize spectral overlap.[14]

  • Attachment Site: The fluorophore must be attached at a position that does not interfere with the molecule's binding to its target. The piperidine nitrogen is a chemically convenient site for modification, but this could alter its binding properties. An alternative would be modification at another position on the pyridine ring, though this would require more complex synthesis. For this guide, we will focus on labeling the piperidine nitrogen, with the strong caveat that the resulting conjugate's binding affinity must be thoroughly re-validated.

  • Linker: A short, flexible linker can be used to distance the bulky fluorophore from the core pharmacophore.

Proposed Synthesis of a Fluorescent Conjugate

We propose a straightforward acylation reaction between the secondary amine of the piperidine ring and an amine-reactive fluorescent dye, such as a commercially available NHS ester or isothiocyanate derivative (e.g., a derivative of fluorescein or rhodamine).

cluster_0 Reactants cluster_1 Conjugation Reaction cluster_2 Purification & Analysis Core_Molecule 3-Methoxy-5-(piperidin-3-yl)pyridine Reaction Acylation Reaction DMF, Base (e.g., DIPEA) Room Temperature Core_Molecule->Reaction Dye Amine-Reactive Dye (e.g., Fluorescein-NHS) Dye->Reaction HPLC Preparative HPLC Purification Reaction->HPLC Analysis LC-MS & NMR Structure Verification HPLC->Analysis Final_Probe Fluorescently Labeled Probe Analysis->Final_Probe

Fig 2. Workflow for fluorescent labeling of 3-Methoxy-5-(piperidin-3-yl)pyridine.
Detailed Experimental Protocol: Fluorescent Conjugation

Objective: To conjugate an amine-reactive fluorophore to the piperidine nitrogen.

Materials:

  • 3-Methoxy-5-(piperidin-3-yl)pyridine

  • Amine-reactive fluorescent dye (e.g., FITC or an Alexa Fluor™ NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Preparative HPLC system

  • LC-MS and NMR for characterization

Protocol:

  • Reaction Setup:

    • In a clean, dry vial, dissolve 3-Methoxy-5-(piperidin-3-yl)pyridine (1 equivalent) in anhydrous DMF.

    • Add a slight excess of base, such as DIPEA (1.5-2.0 equivalents).

    • In a separate vial, dissolve the amine-reactive dye (1.1 equivalents) in anhydrous DMF.

  • Conjugation:

    • Slowly add the dye solution to the solution of the pyridine compound while stirring.

    • Allow the reaction to proceed at room temperature for 4-12 hours, protected from light.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product using preparative reverse-phase HPLC to separate the labeled conjugate from unreacted starting materials and free dye.

  • Characterization:

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the photophysical properties (absorption/emission maxima, quantum yield) using a spectrophotometer and fluorometer.

Part 3: Applications and Experimental Protocols

In Vitro Characterization

Before proceeding to in vivo studies, the affinity and specificity of the newly labeled probes must be rigorously determined.

Protocol: Competitive Radioligand Binding Assay This assay determines the binding affinity (Kᵢ) of the new probes by measuring their ability to compete with a known high-affinity radioligand (e.g., [³H]-epibatidine) for binding to nAChRs in brain homogenates or on cells expressing the target receptor.

  • Prepare brain tissue homogenates (e.g., from rat thalamus) or cell membranes expressing the desired nAChR subtype.

  • In a 96-well plate, add a fixed concentration of the known radioligand and increasing concentrations of the unlabeled test compound (or the newly synthesized fluorescent probe).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Plot the data and calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding), from which the Kᵢ can be derived.

Protocol: In Vitro Autoradiography This technique visualizes the distribution of receptors in a tissue section.

  • Prepare thin (10-20 µm) cryosections of a relevant brain region (e.g., mouse or rat brain).

  • Incubate the sections with a low nanomolar concentration of the new radiotracer ([¹⁸F]3-Methoxy-5-(piperidin-3-yl)pyridine).

  • For a parallel set of sections, co-incubate with a high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.

  • Wash the sections to remove unbound radiotracer.

  • Appose the dried sections to a phosphor imaging plate or autoradiographic film.

  • Analyze the resulting image to map the distribution of specific binding sites.[15]

In Vivo Evaluation with PET Imaging

cluster_0 Pre-Imaging cluster_1 Imaging cluster_2 Post-Imaging & Analysis Animal_Prep Anesthetize Animal (e.g., Rodent) Place in Scanner Tracer_Admin Administer Radiotracer (IV Tail Vein Injection) Animal_Prep->Tracer_Admin Transmission_Scan Transmission Scan (Attenuation Correction) Tracer_Admin->Transmission_Scan Dynamic_Scan Dynamic PET Scan (e.g., 60-90 min) Transmission_Scan->Dynamic_Scan Reconstruction Image Reconstruction (e.g., OSEM) Dynamic_Scan->Reconstruction Analysis Kinetic Modeling Time-Activity Curves (TACs) ROI Analysis Reconstruction->Analysis Biodistribution Ex Vivo Biodistribution (Optional) Analysis->Biodistribution

Fig 3. General workflow for an in vivo small-animal PET imaging study.

Protocol: Small-Animal PET Imaging This protocol outlines a typical study to evaluate the brain uptake and target engagement of the new radiotracer in a rodent model.

  • Animal Preparation: Anesthetize the animal (e.g., isoflurane) and place it on the scanner bed. Maintain body temperature throughout the experiment.

  • Tracer Administration: Administer a bolus injection of the formulated [¹⁸F]radiotracer via the tail vein.[16]

  • PET Scan:

    • Acquire a transmission scan for attenuation correction.

    • Begin a dynamic emission scan immediately following injection, acquiring data for 60-90 minutes.

  • Image Reconstruction: Reconstruct the dynamic scan data into a series of time-framed images.

  • Data Analysis:

    • Co-register the PET images with a CT or MRI scan for anatomical reference.

    • Draw regions of interest (ROIs) over nAChR-rich areas (e.g., thalamus) and reference regions (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI, which plot the concentration of radioactivity over time.

    • Use kinetic modeling to estimate key parameters like the binding potential, which is proportional to receptor density.

  • Blocking Study: To confirm target specificity, a separate cohort of animals can be pre-treated with a high dose of an unlabeled nAChR ligand (like nicotine) before radiotracer injection. A significant reduction in tracer uptake in target regions compared to the baseline scan would confirm specific binding.[1][3]

Conclusion

The protocols detailed in this guide provide a robust framework for the successful labeling of 3-Methoxy-5-(piperidin-3-yl)pyridine for both PET and fluorescent imaging. The resulting probes have the potential to significantly advance our understanding of the nicotinic acetylcholine receptor system in health and disease. Rigorous adherence to the synthesis, purification, and quality control steps is essential for generating reliable and reproducible data. The subsequent in vitro and in vivo validation studies are critical for confirming the utility of these novel agents as specific and high-affinity imaging tools for the neuroscience and drug development communities.

References

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • In vitro screening strategies for nicotinic receptor ligands. PubMed. [Link]

  • The Importance of Purification for Radiolabeled Compounds. Moravek, Inc. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • (PDF) Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. ResearchGate. [Link]

  • Radiolabeled Small-Molecule Ligands for Prostate-Specific Membrane Antigen: In vivo Imaging in Experimental Models of Prostate Cancer. AACR Journals. [Link]

  • Purification, formulation and quality control of radiopharmaceuticals. YouTube. [Link]

  • Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. MDPI. [Link]

  • 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging. PubMed. [Link]

  • Synthesis of Radiolabeled Compounds. SEKISUI MEDICAL CO., LTD. [Link]

  • Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. IAEA. [Link]

  • Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. PMC. [Link]

  • Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. ACS Publications. [Link]

  • Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. ACS Publications. [Link]

  • IN VIVO MOLECULAR IMAGING: LIGAND DEVELOPMENT AND RESEARCH APPLICATIONS. ACNP. [Link]

  • Fundamental concepts of radiopharmaceuticals quality controls. KnE Publishing. [Link]

  • Development of 18 F-Labeled Radiotracers for PET Imaging of the Adenosine A 2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. [Link]

  • Radiolabelling small and biomolecules for tracking and monitoring. PMC. [Link]

  • Fluorescent labeling of small molecules. Vichem Chemie. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. ResearchGate. [Link]

  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

  • Radiolabeling Technique. BOC Sciences. [Link]

  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. The methodologies and troubleshooting advice provided herein are based on established chemical principles and field-proven insights.

Section 1: Overview of the Primary Synthetic Strategy

The synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine is a critical process for accessing a key structural motif found in numerous biologically active compounds. A robust and widely adopted approach involves a two-step sequence:

  • Palladium-Catalyzed Cross-Coupling: Formation of the C-N bond between a pyridine precursor and a protected piperidine derivative. The Buchwald-Hartwig amination is the premier choice for this transformation, coupling an aryl halide like 3-bromo-5-methoxypyridine with a protected piperidine such as N-Boc-3-aminopiperidine.[1][2][3]

  • Protecting Group Removal: Deprotection of the piperidine nitrogen, typically removing a tert-butoxycarbonyl (Boc) group under acidic conditions, to yield the final target molecule.[4]

This strategy offers flexibility and good functional group tolerance but requires careful optimization of each step to overcome potential pitfalls.

Synthetic_Workflow Start Starting Materials (3-Bromo-5-methoxypyridine, N-Boc-3-aminopiperidine) Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Workup1 Aqueous Work-up & Purification Coupling->Workup1 Protected_Intermediate N-Boc Protected Intermediate Workup1->Protected_Intermediate Deprotection Acid-Mediated Boc Deprotection Protected_Intermediate->Deprotection Workup2 Acid/Base Extraction & Isolation Deprotection->Workup2 Final_Product 3-Methoxy-5-(piperidin-3-yl)pyridine Workup2->Final_Product

Caption: General workflow for the synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination the preferred method for the C-N coupling step?

A1: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that excels at forming C-N bonds, particularly with heteroaryl halides like 3-bromo-5-methoxypyridine.[1][3] Traditional methods, such as nucleophilic aromatic substitution, often require harsh conditions and have a limited substrate scope. The Buchwald-Hartwig reaction offers milder conditions, broader functional group tolerance, and generally provides higher yields, making it the industry standard for this type of transformation.[3]

Q2: Is a protecting group on the piperidine nitrogen absolutely necessary?

A2: Yes, protection is critical. The piperidine ring contains a secondary amine which is nucleophilic. Attempting to directly couple 3-aminopiperidine with 3-bromo-5-methoxypyridine would lead to a complex mixture of products. The primary amino group could react, but the piperidine nitrogen could also act as a nucleophile or a base, leading to N-arylation of the piperidine ring or side reactions. The tert-butoxycarbonyl (Boc) group is ideal as it deactivates the piperidine nitrogen, preventing side reactions, and can be removed cleanly under acidic conditions that typically do not affect the rest of the molecule.[4][5]

Q3: What are the most critical parameters to control during the Buchwald-Hartwig coupling reaction?

A3: The success of this step hinges on the careful selection of four components: the palladium source, the phosphine ligand, the base, and the solvent.

  • Palladium Catalyst/Ligand: The combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, SPhos, or BINAP) is crucial for promoting the key steps of the catalytic cycle with electron-deficient heteroaryl halides.[2][3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[1][2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the active catalyst and other water-mediated side reactions.[2]

  • Atmosphere: The reaction is highly sensitive to oxygen. Maintaining a strictly inert atmosphere (Nitrogen or Argon) throughout the setup and reaction is mandatory to prevent catalyst degradation.

Q4: What challenges can I expect during the final Boc-deprotection step?

A4: While seemingly straightforward, Boc deprotection can present issues. The most common method uses a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or HCl in dioxane.[4] Potential problems include:

  • Incomplete reaction: This can occur with insufficient acid or at low temperatures. Monitoring by TLC or LCMS is essential.

  • Side-product formation: The reaction generates a tert-butyl cation intermediate. This electrophile can alkylate nucleophilic sites on your molecule, especially if it contains electron-rich aromatic rings.[6]

  • Difficult isolation: The final product is a basic amine. After deprotection, it will exist as an acid salt (e.g., trifluoroacetate or hydrochloride). Careful neutralization with a base (e.g., NaOH, NaHCO₃) is required to isolate the free base, followed by extraction into an organic solvent.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield in the Buchwald-Hartwig Coupling Step
Probable CauseRecommended Solution & Scientific Rationale
Inactive Catalyst System Solution: Use a fresh palladium source and ligand. Consider using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). Rationale: The active Pd(0) species is susceptible to oxidation. Using an inert atmosphere glovebox or rigorous Schlenk line techniques to degas the solvent and purge the reaction vessel with argon or nitrogen is non-negotiable.[1]
Suboptimal Ligand/Base Combination Solution: For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are superior. Refer to the table below for starting points. Rationale: These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle. The choice of a strong, non-nucleophilic base like NaOt-Bu is critical for efficient deprotonation of the protected amine.[2][3]
Presence of Water or Oxygen Solution: Use anhydrous solvents (distilled over a suitable drying agent) and ensure all glassware is oven-dried. Degas the solvent thoroughly before use. Rationale: Water can hydrolyze the base and participate in protonolysis side reactions, while oxygen deactivates the Pd(0) catalyst.
Poor Quality Starting Materials Solution: Verify the purity of 3-bromo-5-methoxypyridine and N-Boc-3-aminopiperidine by NMR or LCMS. Purify if necessary. Rationale: Impurities can act as catalyst poisons or participate in competing side reactions, consuming reagents and lowering the yield.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling

ComponentRecommendationMolar Eq. / Loading
Aryl Halide3-Bromo-5-methoxypyridine1.0
AmineN-Boc-3-aminopiperidine1.1 - 1.2
Pd PrecatalystPd₂(dba)₃ or Buchwald Precatalyst1-2 mol% Pd
LigandRuPhos or SPhos2-4 mol%
BaseSodium tert-butoxide (NaOt-Bu)1.5 - 2.0
SolventAnhydrous Toluene or Dioxane0.1 - 0.2 M
Temperature80 - 110 °CN/A

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Fix_Conditions [label="Action: Screen ligands\n(e.g., RuPhos) & ensure\nstrong base (NaOt-Bu).", fillcolor="#E8F0FE"];

Start -> Inert_Check;
Inert_Check -> Reagent_Check [label="Yes"];
Inert_Check -> Fix_Inert [label="No"];
Reagent_Check -> Condition_Check [label="Yes"];
Reagent_Check -> Fix_Reagents [label="No"];
Condition_Check -> Fix_Conditions [label="No"];

}

Caption: Troubleshooting logic for low yield in the Buchwald-Hartwig coupling step.

Problem 2: Incomplete Boc Deprotection
Probable CauseRecommended Solution & Scientific Rationale
Insufficient Acid Solution: Increase the amount of acid. For TFA, use a 1:1 mixture of TFA:DCM. For HCl, use a 4M solution in dioxane. Rationale: The deprotection mechanism is acid-catalyzed. A stoichiometric amount of acid is consumed to protonate the amine product, so a significant excess is required to drive the reaction to completion.[4][7]
Short Reaction Time / Low Temperature Solution: Allow the reaction to stir at room temperature for at least 2-4 hours. Monitor progress by TLC or LCMS until the starting material is fully consumed. Rationale: While often rapid, the kinetics can be substrate-dependent. Ensuring complete conversion before work-up prevents purification difficulties.
Precipitation of Product Salt Solution: If the product hydrochloride salt precipitates from the reaction mixture (e.g., in dioxane), add a co-solvent like methanol to redissolve it and ensure the reaction completes. Rationale: If the product crashes out of solution, the reaction may stall as it is no longer homogeneous.
Problem 3: Difficulty with Product Purification and Isolation
Probable CauseRecommended Solution & Scientific Rationale
Residual Palladium Catalyst Solution: After the coupling reaction, filter the crude mixture through a pad of Celite before concentration.[1] If discoloration persists, consider treatment with a palladium scavenger. Rationale: Palladium residues can be difficult to remove via standard chromatography and can interfere with subsequent steps or biological assays. Celite filtration removes a significant portion of the insoluble catalyst.
Incorrect Work-up for Free Base Solution: After deprotection, carefully basify the aqueous layer with 1M or 2M NaOH until the pH is >12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or Ethyl Acetate). Rationale: The product is a basic amine and will be protonated and water-soluble under acidic or neutral conditions. Strong basic conditions are required to ensure it is in the free base form for efficient extraction into an organic solvent.
Product is Water-Soluble Solution: If the product has poor solubility in standard organic solvents, use a continuous liquid-liquid extractor or saturate the aqueous layer with NaCl (brine) to "salt out" the product before extraction. Rationale: Salting out reduces the solubility of organic compounds in the aqueous phase, driving them into the organic layer during extraction.

Section 4: Key Experimental Protocols

Disclaimer: These protocols are general starting points. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere.

Protocol 1: Buchwald-Hartwig Amination
  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.) and the phosphine ligand (e.g., RuPhos, 0.02 eq.).

  • Reagent Addition: In a glovebox or under a positive pressure of argon, add sodium tert-butoxide (1.5 eq.), 3-bromo-5-methoxypyridine (1.0 eq.), and N-Boc-3-aminopiperidine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the N-Boc protected intermediate.

Protocol 2: N-Boc Deprotection
  • Dissolution: Dissolve the N-Boc protected intermediate (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq., often a 1:4 to 1:1 ratio of TFA:DCM is used).[4]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LCMS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation (as Free Base): Dissolve the residue in water and cool in an ice bath. Carefully add 2M NaOH solution until the pH is >12.

  • Extraction: Extract the basic aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-Methoxy-5-(piperidin-3-yl)pyridine.

References

  • Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem.
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem.
  • 3-(Piperidin-4-ylmethoxy)
  • Facile synthesis of 3-amino substituted piperidines
  • Buchwald–Hartwig amin
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - RSC Publishing.
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.

Sources

Optimization

overcoming solubility issues with 3-Methoxy-5-(piperidin-3-yl)pyridine

Technical Support Center: 3-Methoxy-5-(piperidin-3-yl)pyridine A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for overcoming solubility challenges w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methoxy-5-(piperidin-3-yl)pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for overcoming solubility challenges with 3-Methoxy-5-(piperidin-3-yl)pyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 3-Methoxy-5-(piperidin-3-yl)pyridine.

Q1: What are the key structural features of 3-Methoxy-5-(piperidin-3-yl)pyridine that influence its solubility?

A: The solubility of this compound is governed by a balance of polar and non-polar characteristics.

  • Two Basic Centers: The molecule has two nitrogen atoms—one in the pyridine ring and one in the piperidine ring—that can be protonated. These act as handles for pH-dependent solubility modification.

  • pKa Estimation: The pyridine nitrogen's basicity is reduced by the electron-withdrawing effect of the ring, with an estimated pKa around 4.7-4.8 for the 3-methoxypyridine moiety.[1][2] The piperidine nitrogen is more alkyl-amine-like and significantly more basic, with a predicted pKa around 10.5.[3][4] The piperidine nitrogen will be the primary site of protonation in acidic to neutral pH.

  • Hydrophobic Regions: The pyridine ring and the hydrocarbon backbone of the piperidine ring contribute to its lipophilic (oil-loving) nature, which can limit aqueous solubility.

Q2: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous buffer. Why?

A: This is a common phenomenon called "precipitation upon dilution." DMSO is a very strong organic solvent that can dissolve many non-polar compounds. However, when a concentrated DMSO stock is added to an aqueous buffer, the solvent environment rapidly changes from organic to overwhelmingly aqueous. The compound, which is poorly soluble in water, is no longer stabilized by the DMSO and precipitates out of the solution. The key is to ensure the final concentration of DMSO is low (typically <1%, ideally <0.5%) and that the compound's solubility limit in the final aqueous buffer is not exceeded.

Q3: What is the very first and most effective step I should take to improve the solubility of this compound?

A: pH adjustment. Given the two basic nitrogen centers, the most powerful and straightforward initial approach is to lower the pH of your aqueous solvent. By protonating one or both of the nitrogen atoms, you form a salt in situ. This ionic form is significantly more polar and will have a much higher aqueous solubility than the neutral "free base" form.[5][6][7]

Q4: How do I choose the right pH for my experiment?

A: The optimal pH depends on the required concentration and the constraints of your experiment (e.g., cell viability, assay compatibility). A good starting point is to aim for a pH that is at least 1-2 units below the pKa of the primary basic center (the piperidine nitrogen, pKa ~10.5). Therefore, preparing your buffer at a pH between 4 and 6 is an excellent first step. A systematic pH-solubility profile (detailed in Part 2) is the best way to determine this empirically.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies to systematically overcome solubility issues.

Guide 1: Systematic Solubilization via pH Adjustment

The solubility of a basic compound like 3-Methoxy-5-(piperidin-3-yl)pyridine is fundamentally linked to pH, as described by the Henderson-Hasselbalch equation.[8][9][10][11][12] By converting the neutral base (B) to its protonated, charged conjugate acid (BH+), we dramatically increase its affinity for the polar water molecules.

Protocol 1: Determining the pH-Solubility Profile

  • Prepare a Series of Buffers: Prepare a set of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3.0 to 7.5. Ensure the buffer strength is sufficient (e.g., 25-50 mM) to resist pH changes upon compound addition.

  • Compound Addition: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess of the solid compound. The goal is to create a saturated solution with undissolved solid remaining at the bottom.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 4-24 hours) to ensure equilibrium is reached.

  • Separation & Dilution: Carefully filter each suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with your sample) or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (y-axis) against the measured final pH of the supernatant (x-axis). This plot is your pH-solubility profile.

Data Interpretation Table

pHVisual Observation (after equilibration)Measured Solubility (µg/mL)Comments
3.0Clear solution, no solid visible[Enter experimental data]High solubility expected.
4.5Clear solution, no solid visible[Enter experimental data]High solubility expected.
6.0Hazy, fine precipitate[Enter experimental data]Approaching the limit of solubility.
7.4Heavy precipitate[Enter experimental data]Low solubility at physiological pH.

Troubleshooting Workflow: pH Adjustment Strategy

start Start: Compound Precipitates in Aqueous Buffer check_pka Identify Ionizable Groups (Piperidine pKa ~10.5, Pyridine pKa ~4.7) start->check_pka ph_strategy Strategy: Lower pH to Form a Soluble Salt check_pka->ph_strategy prepare_acidic Prepare Stock in Acidic Solution (e.g., 0.1 M HCl or pH 4 Buffer) ph_strategy->prepare_acidic Quick Fix ph_profile Perform pH-Solubility Profile (Protocol 1) ph_strategy->ph_profile Systematic Approach evaluate Is Solubility Sufficient at Target pH? prepare_acidic->evaluate ph_profile->evaluate success Success: Use Optimal pH Buffer evaluate->success Yes fail Proceed to Co-Solvent or Complexation Strategies evaluate->fail No

Caption: Decision workflow for pH-based solubilization.

Guide 2: Utilizing Co-Solvents

When pH adjustment alone is insufficient or not viable for the experimental system, using a water-miscible organic co-solvent can be an effective strategy.[13] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules.[14][15]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylacetamide (DMA)

  • Dimethyl sulfoxide (DMSO) - use with caution and at minimal final concentrations.

Protocol 2: Co-solvent Screening

  • Prepare Co-solvent/Water Mixtures: Create a series of binary solvent systems. For example, prepare 10%, 20%, and 30% (v/v) solutions of ethanol in your chosen aqueous buffer (at the optimal pH determined in Guide 1).

  • Determine Solubility: Using the procedure from Protocol 1 (steps 2-5), determine the saturation solubility of the compound in each co-solvent mixture.

  • Analyze Data: Compare the solubility achieved with each co-solvent and concentration. Note any limitations, such as viscosity increases or potential for co-solvent to interfere with the assay.

Co-Solvent Screening Data Table

Co-SolventConcentration (% v/v)Measured Solubility (µg/mL)Comments (e.g., viscosity, assay compatibility)
None (Buffer only)0%[Enter baseline data]Baseline solubility.
Ethanol10%[Enter experimental data]
Ethanol20%[Enter experimental data]
Propylene Glycol10%[Enter experimental data]May be more viscous.
Propylene Glycol20%[Enter experimental data]
PEG 40010%[Enter experimental data]High viscosity.
Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like 3-Methoxy-5-(piperidin-3-yl)pyridine, forming an inclusion complex that has greatly enhanced aqueous solubility.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and a favorable safety profile.

Protocol 3: Solubilization with HP-β-CD

  • Prepare HP-β-CD Solutions: Prepare several concentrations of HP-β-CD in your chosen aqueous buffer (e.g., 2%, 5%, 10% w/v).

  • Compound Addition & Equilibration: Add an excess of the solid compound to each HP-β-CD solution and equilibrate as described in Protocol 1. The formation of the inclusion complex can sometimes take longer, so ensure adequate mixing time.

  • Quantification: Filter and quantify the dissolved compound concentration in the supernatant.

  • Analysis: Plot solubility as a function of HP-β-CD concentration. A linear relationship typically indicates the formation of a soluble complex.

Complexation Workflow Diagram

cluster_0 Before Complexation cluster_1 Complexation Agent cluster_2 After Complexation Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Water Water Molecules Water2 Water Molecules Water3 Water Molecules CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Compound_in Compound Water4 Water Molecules Water5 Water Molecules Water6 Water Molecules

Caption: Encapsulation by a cyclodextrin improves solubility.

References

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (Google AI Search)
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (National Center for Biotechnology Information) [Link]

  • 3-Methoxypyridine CAS# 7295-76-3: Odor profile, Molecular properties, Regulation. (The Good Scents Company) [Link]

  • Solubility Concerns: API and Excipient Solutions. (American Pharmaceutical Review) [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (MDPI)
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (Ascendia Pharma) [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formul
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (ManTech Publications) [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. (PubMed) [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (ScienceDirect)
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (Contract Pharma) [Link]

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • Cas 127294-73-9,(R)-3-Aminopiperidine - LookChem. (LookChem) [Link]

  • Cas 80918-66-7,(S)-3-Aminopiperidine - LookChem. (LookChem) [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (Open Education Alberta) [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • pKa values in solubility determination using the Henderson- Hasselbalch equ
  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropri
  • 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem. (PubChem) [Link]

  • Showing Compound 3-Methoxypyridine (FDB004414) - FooDB. (FooDB) [Link]

  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (Asian Journal of Dental and Health Sciences) [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (National Center for Biotechnology Information) [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • Effect of pH on drugs absorption and solubility | PENS#1. (YouTube) [Link]

  • 4 Factors Affecting Solubility of Drugs. (Ascendia Pharmaceutical Solutions) [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • (PDF) Study of pH-dependent drugs solubility in water.
  • 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem. (PubChem) [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. (SWGDRUG.org)
  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (IJARST)
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (ScienceScholar)
  • Handbook of heterocyclic chemistry. (SciSpace)
  • 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE. (Inxight Drugs)

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Methoxy-5-(piperidin-3-yl)pyridine

Welcome to the technical support center for 3-Methoxy-5-(piperidin-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development scientists to ensure the stability and integrity of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methoxy-5-(piperidin-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development scientists to ensure the stability and integrity of this compound in solution, thereby guaranteeing the reliability and reproducibility of your experimental data. As your Senior Application Scientist, I have structured this guide to address common challenges and provide robust, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 3-Methoxy-5-(piperidin-3-yl)pyridine.

Q1: What are the primary chemical liabilities of 3-Methoxy-5-(piperidin-3-yl)pyridine that could lead to its degradation in solution?

A1: The structure of 3-Methoxy-5-(piperidin-3-yl)pyridine contains two key functional groups prone to degradation:

  • The Piperidine Ring: The secondary amine within the piperidine ring is a primary site for oxidation.[1] This can be initiated by atmospheric oxygen, trace metal ions, or light exposure.

  • The Methoxypyridine Ring: While generally more stable, aromatic ether groups and pyridine rings can be susceptible to photolytic degradation (if the system has significant conjugation) and can undergo slow hydrolysis under harsh acidic or basic conditions.[2][3]

The most significant and common degradation pathway is the oxidation of the piperidine nitrogen.[1][4]

Q2: I'm seeing a gradual color change in my stock solution (e.g., turning yellow or brown). What does this indicate?

A2: A visible color change is a strong indicator of chemical degradation. This is often associated with the formation of oxidized species or polymeric impurities.[1] The formation of imines or ring-opened products from the piperidine moiety can lead to conjugated systems that absorb visible light.[1][4] If you observe a color change, the solution should be considered suspect and its purity should be verified by an analytical method like HPLC before use.

Q3: What is the recommended solvent and pH range for preparing and storing stock solutions?

A3: For maximal stability:

  • Solvent: Anhydrous, peroxide-free aprotic solvents such as DMSO or DMF are recommended for long-term storage of high-concentration stock solutions. For aqueous experimental buffers, stability is pH-dependent.

  • pH: The secondary amine of the piperidine ring is basic. Protonating this nitrogen by maintaining a slightly acidic pH (e.g., pH 4-6) can significantly reduce its susceptibility to oxidation. However, extremely low pH should be avoided as it could potentially promote hydrolysis of the methoxy group over extended periods. Therefore, a buffered solution in the weakly acidic range is optimal.

Q4: How can I confirm if my compound is degrading and distinguish it from experimental variability?

A4: The most reliable way is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5][6] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products.[7] By analyzing your sample at an initial time point (t=0) and then again after a period of storage, you can quantitatively assess stability. A decrease in the main peak area and the appearance of new peaks is a clear sign of degradation.[1]

Part 2: Troubleshooting Guide for Common Experimental Issues

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent or non-reproducible bioassay results. Compound degradation in the assay buffer.Solution: Prepare fresh dilutions of the compound from a validated stock solution immediately before each experiment. Rationale: Many aqueous assay buffers have a neutral or slightly basic pH and are saturated with oxygen, creating conditions favorable for the oxidation of the piperidine ring.[1] Minimizing the time the compound spends in this environment reduces degradation.
Appearance of new peaks in HPLC/LC-MS analysis over time. Oxidative or hydrolytic degradation.Solution: Characterize the new peaks using LC-MS to determine their mass. Compare these masses to potential degradation products (see Part 4). Perform a forced degradation study (see Protocol B) to intentionally generate and identify these degradants, confirming their origin.[2][7]
Loss of compound concentration in solution upon freeze-thaw cycles. Precipitation or degradation.Solution: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Visually inspect solutions for precipitation after thawing. If solubility is an issue, consider alternative solvents or the use of solubilizing excipients. Rationale: Temperature fluctuations can accelerate degradation and affect solubility, leading to loss of active compound concentration.
No degradation observed in a forced degradation study. Insufficient stress or non-stability-indicating analytical method.Solution: Ensure stress conditions are sufficiently harsh (e.g., higher temperature, longer light exposure, higher concentration of oxidant).[3] Crucially, verify that your HPLC method can resolve the parent peak from closely eluting impurities or known degradants.[3]

Part 3: In-Depth Protocols & Methodologies

Protocol A: Recommended Stock Solution Preparation and Storage

This protocol is designed to maximize the shelf-life of your primary stock solution.

  • Material Handling: Handle the solid 3-Methoxy-5-(piperidin-3-yl)pyridine in an environment with low humidity.

  • Solvent Selection: Use high-purity, anhydrous DMSO. Ensure the solvent is sourced from a freshly opened bottle or has been properly stored to prevent peroxide formation.

  • Preparation: a. Accurately weigh the solid compound in a tared amber glass vial. b. Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). c. Cap the vial tightly and vortex until the solid is completely dissolved.

  • Inert Gas Purging: a. Gently bubble dry argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen. b. Immediately after purging, tightly seal the vial with a Teflon-lined cap.

  • Storage: a. Store the vial at -20°C or, for maximum stability, at -80°C. b. Protect from light at all times by using amber vials and storing them in a dark freezer box.[2] c. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol B: General Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation pathways and validating your analytical method.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionProtocolRationale
Acid Hydrolysis Dilute stock solution in 0.1 M HCl. Incubate at 60°C for 24-48 hours.To test susceptibility to acid-catalyzed degradation (e.g., ether cleavage).[6]
Base Hydrolysis Dilute stock solution in 0.1 M NaOH. Incubate at 60°C for 24-48 hours.To test susceptibility to base-catalyzed degradation.[6]
Oxidation Dilute stock solution in 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[3]To mimic oxidative stress and identify oxidative degradants.[1]
Thermal Store the solid compound in an oven at 70°C for 7 days.[3] Also, incubate a solution at 60°C.To assess thermal stability in both solid and solution states.[2]
Photolytic Expose a solution (in a quartz cuvette) to light according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[6]To identify light-induced degradation pathways.[2]

For each condition, a control sample (protected from stress) should be analyzed alongside the stressed sample. Analyze all samples by a validated HPLC method.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL) t0 Analyze t=0 Sample (Purity Baseline) stock->t0 acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid therm Thermal (60°C Solution) stock->therm photo Photolytic (ICH Q1B) stock->photo hplc Analyze Stressed Samples and Controls via HPLC-UV/MS acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc mass_balance Assess Mass Balance (% Parent + % Degradants ≈ 100%) hplc->mass_balance identification Identify Degradants (LC-MS, NMR) mass_balance->identification report Report Findings & Update Storage Recommendations identification->report

Caption: General workflow for a forced degradation study.

Part 4: Understanding the Chemistry of Degradation

The primary degradation pathway for 3-Methoxy-5-(piperidin-3-yl)pyridine is anticipated to be the oxidation of the piperidine ring. The secondary amine is electron-rich and can be attacked by oxidizing agents, including molecular oxygen.

Degradation_Pathways Parent N_Oxide Parent->N_Oxide [O] Imine Parent->Imine [O], -2H Parent_label Parent Compound N_Oxide_label Piperidine N-Oxide Imine_label Imine / Tetrahydropyridine

Caption: Potential oxidative degradation pathways.

Key Degradation Products to Monitor:

  • Piperidine N-oxide: A common product resulting from the direct oxidation of the piperidine nitrogen.[1] This will result in a mass increase of +16 Da.

  • Imines (Tetrahydropyridines): Formed by the loss of two hydrogen atoms from the piperidine ring, creating a carbon-nitrogen double bond.[1][4] This results in a mass decrease of -2 Da.

  • Ring-Opening Products: Under more severe oxidative stress, the C-N bonds of the piperidine ring can cleave, leading to a variety of smaller, more polar molecules.[1]

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Rasayan J. Chem.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Patel, Y., & Shah, N. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Nelson Labs. (n.d.).
  • BenchChem. (n.d.).
  • Möhrle, H., & Messinger, P. (1983). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform.
  • Elm, J., et al. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Tisler, M., & Stanovnik, B. (1979). Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (n.d.). Degradation pathways of 3-Methyl-4-hydroxypyridine under experimental conditions.
  • ResearchGate. (n.d.). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets | Request PDF.
  • Padwa, A., et al. (n.d.).
  • Ouchi, T., et al. (2010, February 15). Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. PubMed.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Methoxypyridine 97.
  • ResearchGate. (n.d.).
  • ACS Publications. (2022, September 18). Solution Stability of Pharmaceutical Cocrystals. Crystal Growth & Design.
  • Pharma Knowledge Centre. (n.d.).
  • Al-Azzam, W., et al. (n.d.).
  • Sims, G. K., & O'Loughlin, E. J. (n.d.). (PDF) Degradation of Pyridines in the Environment.
  • Houghton, C., & Cain, R. B. (n.d.). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PMC.
  • PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxypyridine (FDB004414).
  • ChemScene. (n.d.). 3-Methoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride.
  • MilliporeSigma. (n.d.). 3-methoxy-5-(piperidin-3-yl)pyridine.
  • Sigma-Aldrich. (n.d.). 3-methoxy-5-(piperidin-3-yl)pyridine.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • Inxight Drugs. (n.d.). 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE.
  • MilliporeSigma. (n.d.). 3-methoxy-5-(piperidin-3-yloxy)pyridine.
  • NTU Journal of Pure Sciences. (2024, December 27).
  • PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • Google Patents. (n.d.).
  • PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

Sources

Optimization

troubleshooting 3-Methoxy-5-(piperidin-3-yl)pyridine HPLC peak tailing

This guide provides a comprehensive approach to diagnosing and resolving HPLC peak tailing for basic compounds, with a specific focus on 3-Methoxy-5-(piperidin-3-yl)pyridine and structurally related molecules. The conten...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive approach to diagnosing and resolving HPLC peak tailing for basic compounds, with a specific focus on 3-Methoxy-5-(piperidin-3-yl)pyridine and structurally related molecules. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 3-Methoxy-5-(piperidin-3-yl)pyridine showing significant tailing?

A1: Peak tailing for basic compounds like 3-Methoxy-5-(piperidin-3-yl)pyridine in reversed-phase HPLC is predominantly a chemical issue, not a physical one. The primary cause is secondary ionic interactions between your positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2][3][4]

Your analyte, containing both a piperidine and a pyridine ring, is basic and will be protonated (positively charged) in typical acidic to neutral mobile phases. Standard silica-based columns (especially older, Type A silica) have a population of residual silanol groups (Si-OH) that are acidic and become deprotonated (negatively charged) at pH levels above approximately 3.[3][4] This creates strong, undesirable ionic interactions that retain a fraction of the analyte longer than the primary reversed-phase mechanism, resulting in a skewed, tailing peak.[5]

While less common, physical issues such as a void at the column inlet, excessive extra-column volume (e.g., long or wide-bore tubing), or sample solvent incompatibility can also cause tailing for all peaks in the chromatogram.[6][7]

cluster_Interaction Mechanism of Peak Tailing for Basic Compounds cluster_Result Resulting Chromatogram Analyte Positively Charged Analyte R₃N⁺H (e.g., Protonated 3-Methoxy-5-(piperidin-3-yl)pyridine) Silanol Silanol Analyte:base->Silanol:silanol Strong Secondary Ionic Interaction StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction (Desired) Peak Tailing Peak Shape (Asymmetry > 1.2)

Figure 1. Primary chemical interaction causing peak tailing of basic analytes.
Q2: How can I determine if the tailing is a chemical (analyte-specific) or physical (system-wide) problem?

A2: This is a critical diagnostic step. The most effective way to differentiate between chemical and physical causes is to inject a neutral, well-behaved compound like toluene or naphthalene under the same chromatographic conditions.[6]

  • If the neutral compound's peak is symmetrical: The problem is chemical. Your system is physically sound, but your analyte is having secondary interactions with the stationary phase. You should proceed with method-based troubleshooting (pH, additives, column choice).

  • If the neutral compound's peak also tails: The problem is physical.[6] This points to an issue with the HPLC system itself. You should investigate potential sources of dead volume, check for a column void, or ensure fittings are correct before modifying the chemical method.

Q3: What is the most effective first step to reduce the tailing of my basic compound?

A3: The most impactful initial step is to adjust the mobile phase pH . By lowering the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0, you can significantly improve the peak shape.[8]

The Causality: At a low pH, the high concentration of protons (H⁺) in the mobile phase forces the equilibrium of the silanol groups (Si-OH ⇌ Si-O⁻ + H⁺) to the left. This protonates the silanols, neutralizing their negative charge (Si-OH).[3] A neutral silanol surface cannot engage in strong ionic interactions with your protonated basic analyte, thus eliminating the primary cause of peak tailing.[5][8]

Mobile Phase pHSilanol StateAnalyte State (Basic)Dominant InteractionExpected Peak Shape
pH < 3.0 Neutral (Si-OH)Protonated (R₃NH⁺)Hydrophobic (Reversed-Phase)Symmetrical
pH 3.0 - 7.0 Partially Negative (Si-O⁻)Protonated (R₃NH⁺)Mixed-Mode (Hydrophobic + Ionic)Tailing
pH > 7.0 Mostly Negative (Si-O⁻)Neutral (R₃N) or ProtonatedIonic or HydrophobicVariable, often tailing
Table 1. Effect of mobile phase pH on interactions and peak shape for basic analytes.

Practical Tip: Use an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to control the pH. Formic acid is often preferred for LC-MS applications.[9]

Q4: I've lowered the pH to 2.7, but the peak tailing is still unacceptable. What should I try next?

A4: If low pH alone is insufficient, the next step is to introduce a mobile phase additive that competitively masks the remaining active silanol sites. You have two main options:

  • Competing Base (e.g., Triethylamine - TEA): Adding a small, basic amine like TEA (typically 0.1-0.5% v/v) to the mobile phase can be very effective.[10] The protonated TEA molecules are small and will preferentially interact with any accessible, negatively charged silanol sites, effectively shielding them from your larger analyte.[8] This is a classic and robust technique for improving the peak shape of basic compounds.

  • Ion-Pairing Agent (e.g., Trifluoroacetic Acid - TFA): While TFA is an acid used to lower pH, it also acts as an ion-pairing agent.[11][12] The trifluoroacetate anion can pair with the protonated basic analyte, forming a neutral complex that has better retention and chromatographic behavior. Additionally, TFA can suppress silanol ionization effectively.[13] Use concentrations around 0.1%. Note that TFA can suppress ionization in MS detectors and has strong UV absorbance at low wavelengths.[12][14]

Q5: Should I consider a different HPLC column? If so, what specifications are important?

A5: Yes, column selection is paramount for the successful analysis of basic compounds. If you are using an older or general-purpose C18 column, switching to a modern, "base-deactivated" column can solve the problem entirely.[15]

Key Column Features for Basic Analytes:

Column TechnologyMechanism & AdvantageIdeal For
High-Purity, End-Capped Silica Uses modern, low-metal silica (Type B) where residual silanols are chemically bonded with inert groups (e.g., trimethylsilyl). This physically blocks most silanol interactions.[1][3]General-purpose method development for basic compounds. A significant improvement over non-end-capped columns.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain (e.g., C18). This polar group shields nearby silanol groups through intramolecular hydrogen bonding, making them inaccessible to the analyte.[1][15]Excellent peak shape for bases, often providing alternative selectivity compared to standard C18.
Hybrid Particle Technology Uses a stationary phase made of an inorganic/organic hybrid material (e.g., silica-ethylene hybrid). These columns have fewer surface silanol groups and are stable over a wider pH range, allowing for analysis at high pH where basic analytes are neutral and do not interact with silanols.Robust methods, especially those requiring high pH mobile phases to manipulate analyte retention and selectivity.
Shorter Chain / Alternative Phase C8 or Phenyl columns can offer good peak shape and may provide better selectivity or faster analysis times for some basic compounds compared to the more retentive C18 phases.[16][17]Optimizing selectivity and reducing run times when C18 provides excessive retention.
Table 2. Recommended HPLC column technologies for the analysis of basic compounds.

For your specific compound, starting with a high-purity, end-capped C18 or a polar-embedded phase column is highly recommended.[15][16]

Systematic Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve peak tailing issues for 3-Methoxy-5-(piperidin-3-yl)pyridine and similar basic compounds.

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Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine

Welcome to the technical support center for the synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies for this valuable heterocyclic building block. We will delve into the underlying chemical principles to empower you to troubleshoot effectively and enhance the efficiency and reproducibility of your reactions.

The synthesis of this molecule, which features a substituted pyridine core, often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This guide will focus on troubleshooting this key synthetic step.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low or zero. What are the primary causes and how can I resolve this?

Answer:

Low conversion is the most common issue and can be traced back to several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its activity can be compromised by several factors.

    • Catalyst Inhibition by Pyridine: The nitrogen atom on the pyridine substrate can coordinate to the palladium center, leading to catalyst inhibition.[1][2]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands sterically shield the metal center, preventing substrate coordination and promoting the desired catalytic cycle.[2]

    • Catalyst Oxidation/Decomposition: Palladium(0), the active catalytic species, is sensitive to air. Insufficient degassing can lead to oxidation and the formation of inactive palladium black.[3]

  • Suboptimal Reaction Conditions: The interplay between base, solvent, and temperature is critical for success.

    • Incorrect Base Selection: The base's primary role is to activate the boronic acid/ester for the crucial transmetalation step.[5][6][7] An inappropriate base can lead to a stalled reaction or side reactions.

      • Solution: Screen a panel of bases. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[8][9] K₃PO₄ is a good starting point for sensitive substrates.[1]

    • Poor Solubility: If any of the reagents are not fully dissolved, the reaction will be slow and incomplete.[10]

      • Solution: Choose a solvent system that solubilizes all components. Common choices include dioxane/water, toluene/ethanol/water, or DMF.[10][11]

  • Reagent Quality and Stability:

    • Protodeboronation: The C-B bond of your piperidine-boronic acid or ester can be cleaved, especially in the presence of excess water or acidic impurities, leading to an inactive nucleophile.[2][3][4]

      • Solution: Use high-purity, anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2]

Troubleshooting Workflow for Low Yield:

G start Start: Low/No Yield check_catalyst Step 1: Verify Catalyst System start->check_catalyst catalyst_inactive Is the catalyst/ligand appropriate for pyridine substrates? check_catalyst->catalyst_inactive check_conditions Step 2: Evaluate Reaction Conditions base_issue Is the base optimal? check_conditions->base_issue check_reagents Step 3: Assess Reagent Quality boronic_acid_issue Is protodeboronation suspected? check_reagents->boronic_acid_issue solution_found Solution Implemented (Improved Yield) use_bulky_ligand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). catalyst_inactive->use_bulky_ligand No degassing_issue Was degassing thorough? catalyst_inactive->degassing_issue Yes use_bulky_ligand->solution_found degassing_issue->check_conditions Yes improve_degassing Action: Improve degassing procedure (e.g., freeze-pump-thaw). degassing_issue->improve_degassing No improve_degassing->solution_found screen_bases Action: Screen bases (e.g., K3PO4, Cs2CO3). base_issue->screen_bases No solubility_issue Are all components soluble? base_issue->solubility_issue Yes screen_bases->solution_found solubility_issue->check_reagents Yes change_solvent Action: Change solvent system (e.g., Dioxane/H2O, Toluene/EtOH). solubility_issue->change_solvent No change_solvent->solution_found boronic_acid_issue->start No (Re-evaluate) use_stable_boronate Action: Use stable boronic ester (e.g., pinacol) and anhydrous solvent. boronic_acid_issue->use_stable_boronate Yes use_stable_boronate->solution_found

Caption: Troubleshooting Decision Tree for Low Yield.

Question 2: I'm observing significant amounts of side products, such as homocoupled dimers and dehalogenated starting material. How can I suppress these?

Answer:

Side reactions compete with your desired transformation and are often indicative of specific mechanistic pathways being favored under your current conditions.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionPrimary Cause(s)Recommended Solution(s)
Homocoupling Dimerization of the boronic ester (piperidine-piperidine) or aryl halide (pyridine-pyridine).Presence of oxygen or Pd(II) species, often from incomplete catalyst reduction.[4][12]1. Ensure rigorous degassing.[2] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly.[3] 3. Use a more stable boronic acid derivative (e.g., MIDA boronate) to maintain a low concentration of the reactive species.[3]
Dehalogenation The bromo-group on 3-bromo-5-methoxypyridine is replaced by a hydrogen atom.Formation of a palladium-hydride (Pd-H) species, which can arise from reactions with amine bases or alcohol solvents.[12][13]1. Avoid amine bases or alcohol solvents if dehalogenation is severe.[3] 2. Switch to a carbonate or phosphate base (e.g., K₃PO₄) in an aprotic solvent (e.g., dioxane, toluene).[3]
Protodeboronation The boronic ester on the piperidine ring is replaced by a hydrogen atom.Excess water or other proton sources in the reaction mixture cleaving the C-B bond.[2][3][4]1. Use anhydrous solvents.[4] 2. Use a more stable boronic ester (pinacol, MIDA) or trifluoroborate salt.[2] 3. Use a milder base.

Question 3: My purification is challenging due to the polar and basic nature of the product. What are the best practices?

Answer:

The basic nitrogen atoms in both the pyridine and piperidine rings make this molecule highly polar and prone to strong interactions with silica gel, often leading to tailing peaks and poor separation during column chromatography.

Purification Strategies:

  • Modified Normal-Phase Chromatography:

    • Amine-Treated Silica: Using silica gel that has been pre-treated with a base (e.g., triethylamine) can help to passivate acidic silanol groups, reducing peak tailing.

    • Amine in Mobile Phase: Adding a small amount of a volatile amine (e.g., 0.1-1% triethylamine or ammonia in methanol) to your eluent system (e.g., DCM/MeOH or EtOAc/Hexanes) can significantly improve peak shape.

    • Specialized Stationary Phases: Consider using an amino-propyl functionalized silica column, which is specifically designed for purifying basic compounds.[14]

  • Alternative Chromatography Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like silica or an amine column) with a mobile phase rich in an organic solvent like acetonitrile and a small amount of water.[15][16]

    • Ion-Exchange Chromatography: Strong cation exchange (SCX) stationary phases can be used to effectively capture and then elute basic compounds by adjusting the pH and ionic strength of the mobile phase.[17]

  • Non-Chromatographic Purification:

    • Acid-Base Extraction: The basic nature of the product can be exploited. Dissolve the crude material in an organic solvent (e.g., EtOAc) and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified free-base product back into an organic solvent.

    • Crystallization/Salt Formation: If the product is crystalline, crystallization can be a highly effective purification method. Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate both purification and handling.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for 3-Methoxy-5-(piperidin-3-yl)pyridine?

A common and robust approach is a Suzuki-Miyaura cross-coupling reaction. This involves coupling an aryl halide (e.g., 3-bromo-5-methoxypyridine) with an organoboron reagent (e.g., an N-protected 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine). The N-protecting group (e.g., Boc) is crucial to prevent side reactions at the piperidine nitrogen and is typically removed in a final step.

G A 3-Bromo-5-methoxypyridine C Pd Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., K3PO4) A->C B N-Boc-3-(pinacol)borolane-piperidine B->C D N-Boc Protected Intermediate C->D Suzuki Coupling E Deprotection (e.g., TFA or HCl) D->E F Final Product: 3-Methoxy-5-(piperidin-3-yl)pyridine E->F

Caption: Plausible Suzuki-Miyaura Synthesis Route.

Q2: How do I select the optimal catalyst and ligand?

The choice is substrate-dependent, but for electron-deficient heteroaromatics like pyridine, the catalyst system must be robust.[1]

  • Palladium Source: Pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, or integrated complexes like Pd(dppf)Cl₂ are common starting points.[1][18]

  • Ligands: As discussed, bulky, electron-rich phosphine ligands are often essential.[18] The Buchwald ligand family (e.g., SPhos, XPhos, RuPhos) is highly effective for coupling with challenging pyridine halides.[1][19] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[20] A screening of several ligands is often the most efficient path to optimization.

Q3: What is the specific role of the base in the Suzuki-Miyaura reaction?

The base is not merely a spectator or acid scavenger. Its primary, critical function is to react with the organoboronic acid or ester to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[5][7] This negatively charged boronate species is much more reactive and readily transfers its organic group (the piperidine ring) to the palladium center during the transmetalation step, which is often the rate-limiting step of the catalytic cycle. The choice and stoichiometry of the base can therefore directly control the reaction rate and overall efficiency.[21]

Q4: How can I effectively monitor the reaction's progress?

Regular monitoring is crucial to avoid over-running the reaction, which can lead to byproduct formation and decomposition.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy method. Staining with potassium permanganate (KMnO₄) can help visualize the piperidine-containing compounds if they are not UV-active.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool, providing clear data on the consumption of starting materials and the formation of the product, identified by its mass.[22] It can also help identify the masses of any major side products, aiding in troubleshooting.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Vertex AI Search.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Google Vertex AI Search.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. Lab-ex Kft. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. National Center for Biotechnology Information. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. National Center for Biotechnology Information. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Biotage. [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry | LCGC International - Chromatography Online. Chromatography Online. [Link]

  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed. PubMed. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. Oreate AI. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journals. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E. Royal Society of Chemistry. [Link]

  • Advances in Cross-Coupling Reactions - MDPI. MDPI. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. National Center for Biotechnology Information. [Link]

  • Problems with Suzuki coupling : r/Chempros - Reddit. Reddit. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Scholarship @ Claremont. [Link]

Sources

Optimization

Technical Support Center: 3-Methoxy-5-(piperidin-3-yl)pyridine

Welcome to the dedicated technical support guide for 3-Methoxy-5-(piperidin-3-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-Methoxy-5-(piperidin-3-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use. Inconsistent results can often be traced back to unforeseen compound degradation. This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to help you mitigate these risks.

Part 1: Core Compound Properties & Stability Profile

3-Methoxy-5-(piperidin-3-yl)pyridine is a substituted pyridine derivative used in various research applications, notably in the development of enzyme inhibitors.[1][2] Its structure contains two basic nitrogen centers—one in the aromatic pyridine ring and a secondary amine in the piperidine ring—which are key to its chemical properties and potential degradation pathways.

The compound's stability is not absolute and is highly dependent on environmental conditions. The Safety Data Sheet (SDS) highlights several key sensitivities that must be managed proactively.

PropertyDataSource(s)
CAS Number 1044773-96-7[3][4]
Molecular Weight 192.26 g/mol [3][4]
Chemical Stability Stable under standard ambient conditions, but sensitive to specific environmental factors.
Recommended Storage 2 - 8 °C
Key Sensitivities Hygroscopic (absorbs moisture from the air)Light Sensitive Air Sensitive
Required Storage Atmo. Store under an inert gas (e.g., Argon, Nitrogen) in a tightly closed, dry container.

Part 2: Frequently Asked Questions (FAQs) - Proactive Prevention

This section addresses the most common questions regarding the day-to-day handling and storage of 3-Methoxy-5-(piperidin-3-yl)pyridine.

Q1: What are the absolute ideal storage conditions for the solid compound? A: The compound must be stored at 2-8°C in a tightly sealed container, with the headspace purged with an inert gas like argon or nitrogen. To address its hygroscopic nature, store the container within a desiccator. To prevent photodegradation, use an amber vial or place a clear vial inside a light-blocking secondary container.

Q2: Are there special precautions for handling the powder? A: Yes. Due to its sensitivity to air and moisture, handling should be performed as quickly as possible, preferably in a controlled atmosphere (e.g., a glove box). If a glove box is unavailable, work in a well-ventilated fume hood.[5][6] Avoid creating dust. Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5]

Q3: What solvents should I use to prepare stock solutions, and how should they be stored? A: For long-term storage, use high-purity, anhydrous aprotic solvents such as DMSO or DMF. For immediate use in aqueous experimental systems, prepare the solution fresh from a solid or a concentrated DMSO stock. The stability of the compound in aqueous buffers is not guaranteed and should be determined empirically. Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How does pH affect the stability and analysis of this compound? A: The compound has two basic nitrogen atoms, making it susceptible to pH changes. In solution, its charge state will depend on the pH. For analytical methods like reverse-phase HPLC, it is critical to control the mobile phase pH to ensure a consistent charge state and achieve reproducible retention times. The mobile phase pH should be at least 2 units away from the pKa of the amine groups to prevent peak splitting or tailing.[7]

Part 3: Troubleshooting Guide - Investigating Degradation

If you suspect degradation has occurred, this guide provides a systematic approach to identifying the cause.

Issue 1: The solid compound has changed color or appears clumpy.

  • Observation: The typically off-white powder has developed a yellow or brownish tint or has become sticky.

  • Potential Cause: This is a strong indicator of oxidation and/or reaction with atmospheric moisture. The compound is explicitly listed as air and moisture sensitive.

  • Recommended Actions:

    • Assess Purity: Do not assume the material is viable for sensitive applications. Analyze a small sample by HPLC or LC-MS to determine its purity profile.

    • Decision: If purity is compromised and is critical to your experiment, it is safest to discard the material. If you must proceed, purification (e.g., column chromatography) is required.

    • Prevention: Review your handling and storage procedures. Ensure the container is properly sealed and stored under inert gas and in a desiccator.

Issue 2: My analytical results (HPLC, LC-MS) show new, unexpected peaks.

  • Observation: In addition to the main compound peak, new peaks, particularly at earlier retention times in reverse-phase chromatography, are present.

  • Potential Causes & Diagnosis:

    • Oxidation: The piperidine and pyridine nitrogen atoms are susceptible to oxidation, forming N-oxides.[7] These degradants are more polar and will elute earlier. Check your LC-MS data for masses corresponding to M+16 (parent mass + one oxygen atom).

    • Photodegradation: Exposure to UV or ambient light can cause cleavage of C-N or C-C bonds, creating radical species that recombine into various products.[7] This may result in a complex mixture of new peaks.

  • Recommended Actions:

    • Confirm Identity: Use high-resolution mass spectrometry to determine the exact mass of the impurity peaks and propose potential structures.

    • Perform a Forced Degradation Study: To definitively identify the degradants, intentionally stress the compound under controlled conditions (see Protocol 3 below) and compare the resulting chromatograms to your sample.[7]

    • Prevention: Protect all solutions from light by using amber vials or wrapping them in aluminum foil. Purge solvent vials with inert gas before preparing solutions to remove dissolved oxygen.

Issue 3: My biological or chemical assay results are inconsistent or show a loss of activity over time.

  • Observation: Replicates of the same experiment yield different results, or the compound's effect diminishes in assays performed on different days using the same stock solution.

  • Potential Cause: This strongly suggests the degradation of the compound in your stock solution. Repeated freeze-thaw cycles or prolonged storage at 4°C in aqueous buffers can accelerate hydrolysis or oxidation.

  • Recommended Actions:

    • Fresh is Best: Always prepare fresh dilutions into aqueous media immediately before an experiment.

    • Aliquot Stocks: Store concentrated DMSO/DMF stocks in single-use aliquots at -80°C. When you need the compound, retrieve one aliquot, use what you need, and discard the remainder. Never return unused portions to the original stock tube.

    • Re-qualify Old Stocks: If a stock solution has been stored for an extended period, re-analyze its purity by HPLC/LC-MS before use.

Part 4: Key Protocols & Methodologies

These protocols provide a validated framework for handling the compound and investigating its stability.

Protocol 1: Recommended Handling and Storage Procedure
  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a desiccator inside a refrigerator set to 2-8°C.

  • Weighing: For weighing, remove the container from cold storage and allow it to equilibrate to room temperature inside the desiccator (approx. 30-60 minutes). This prevents condensation on the cold solid when the vial is opened.

  • Atmosphere Control: If available, open the container and weigh the compound inside a glove box with a nitrogen or argon atmosphere.

  • Standard Lab: If no glove box is available, perform the weighing in a fume hood.[5] Open the vial, quickly remove the desired amount of material using a clean spatula, and immediately reseal the vial.

  • Resealing: Before returning the container to storage, purge the headspace with a gentle stream of inert gas for 10-15 seconds before tightly closing the cap.

  • Storage: Place the sealed container back into the desiccator and return it to the 2-8°C refrigerator.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Use a brand new, sealed bottle of anhydrous, high-purity solvent (e.g., DMSO). Use a syringe to draw the solvent through the septum to minimize exposure to air.

  • Dissolution: Add the solvent to the pre-weighed solid to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber tubes.

  • Inert Gas Purge: Purge the headspace of each aliquot tube with inert gas before capping.

  • Storage: Label the aliquots clearly and store them at -80°C.

Protocol 3: Basic Forced Degradation (Stress Testing) Workflow

This study is essential for identifying potential degradation products and confirming their presence in compromised samples.

  • Sample Preparation: Prepare a solution of the compound at ~1 mg/mL in 50:50 acetonitrile:water.

  • Stress Conditions: Aliquot this solution into five separate amber glass vials.

    • Control: No additions.

    • Oxidative: Add 3% hydrogen peroxide.[7]

    • Acidic: Add 0.1 M Hydrochloric Acid (HCl).

    • Basic: Add 0.1 M Sodium Hydroxide (NaOH).

    • Photolytic: Place the vial (with a quartz cap or in a UV-transparent container) in a photostability chamber and expose it to UV light.[7]

  • Incubation: Store all vials (except the photolytic sample) at 40°C for 24-48 hours, protected from light.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all five samples alongside your suspect experimental sample by LC-MS.

  • Interpretation: Compare the chromatograms. The appearance of a peak in a specific stress condition (e.g., a new peak in the H₂O₂ vial) strongly suggests the identity of that degradation pathway (e.g., oxidation).

Part 5: Visualization of Degradation Mechanisms & Workflows

Understanding the likely points of failure in the molecule's structure is key to preventing degradation. The primary vulnerabilities are the two nitrogen atoms.

cluster_main Potential Degradation Pathways cluster_ox Oxidation cluster_photo Photolysis Parent 3-Methoxy-5-(piperidin-3-yl)pyridine Ox_Agent Air (O₂) / Peroxides Parent->Ox_Agent Light UV Light (hν) Parent->Light N_Oxide_Piperidine Piperidine N-Oxide (M+16) Ox_Agent->N_Oxide_Piperidine Site 1 N_Oxide_Pyridine Pyridine N-Oxide (M+16) Ox_Agent->N_Oxide_Pyridine Site 2 Radicals Radical Species (Bond Cleavage Products) Light->Radicals

Caption: Likely degradation pathways for the compound.

Caption: Workflow for a forced degradation study.

References

  • SAFETY DATA SHEET for 3-methoxy-5-(piperidin-3-yl)pyridine. (2024). Sigma-Aldrich.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • PYRIDINE Safety D
  • Pyridine Safety D
  • 3-Methoxypyridine Safety D
  • 4-Amino-2,6-dihydroxypyrimidine Safety D
  • Degradation of aromatic compounds - Reference pathway.
  • 3-methoxy-5-(piperidin-3-yl)pyridine Product Page.MilliporeSigma.
  • 3-methoxy-5-(piperidin-3-yl)pyridine Product Page.Sigma-Aldrich.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • Toxicological Profile for Pyridine - Chapter 6: Analytical Methods.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALU
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI.
  • PYRIDINE Material Safety D
  • Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 7: Analytical Methods.Agency for Toxic Substances and Disease Registry.
  • Degradation pathways of 3-((benzylthio)methyl)pyridine under experimental conditions. (2025). BenchChem.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI.
  • 2-METHOXY PYRIDINE Material Safety Data Sheet.
  • Pyridine Material Safety D
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI.
  • 3-Methoxypyridine Compound Inform
  • Radical pathways in the thermal decomposition of pyridine and diazines...Journal of the Chemical Society, Perkin Transactions 2.
  • 3-Methoxy-5-(piperidin-4-yl)pyridine hydrochloride.BLDpharm.
  • 3-methoxy-5-(piperidin-3-yloxy)pyridine.Sigma-Aldrich.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed.
  • Method for synthesizing prucalopride impurity.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • Synthesis and Characterization of Process Related New Impurity in Ufiprazole. (2019). E-RESEARCHCO.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methoxy-5-(piperidin-3-yl)pyridine

Welcome to the technical support guide for the purification of 3-Methoxy-5-(piperidin-3-yl)pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Methoxy-5-(piperidin-3-yl)pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar polar, basic compounds. The unique bifunctional nature of this molecule, containing both a pyridine and a piperidine ring, presents specific challenges that require carefully considered purification strategies. This guide provides in-depth, experience-driven answers to common problems encountered during its isolation and purification.

Introduction: The Challenge of Polar Aminopyridines

3-Methoxy-5-(piperidin-3-yl)pyridine is a highly polar, basic molecule. Its structure contains two nitrogen atoms—one on the aromatic pyridine ring and a secondary amine in the piperidine ring—which can act as strong hydrogen bond acceptors and protonation sites. These features are responsible for the compound's desirable properties in many medicinal chemistry applications but also create significant hurdles during purification.[1]

Key challenges arise from:

  • Strong interactions with silica gel: The basic nitrogens form strong secondary interactions with acidic silanol groups on standard silica gel, leading to poor peak shape (tailing), low recovery, and sometimes complete retention on the column.[1][2]

  • High polarity: The compound's polarity makes it highly soluble in polar solvents like methanol and water, complicating extractions and normal-phase chromatography.[3]

  • Potential for metal chelation: If synthesized using palladium-catalyzed cross-coupling reactions, the nitrogen atoms can chelate residual palladium, making the metal difficult to remove by conventional methods.[4]

This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Column Chromatography
Question 1: My compound is streaking badly or not moving from the baseline during silica gel chromatography. What's happening and how can I fix it?

Answer: This is the most common issue and is almost certainly due to strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic surface of the silica gel.[1] This interaction leads to peak tailing, where a portion of the compound "drags" along the column, resulting in broad, streaky bands and poor separation.[1][2]

Solutions:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your eluent.

    • Recommended Modifier: Triethylamine (TEA) or ammonium hydroxide (NH₄OH).

    • Typical Concentration: Start with 0.5-1% (v/v) of TEA or NH₄OH in your mobile phase (e.g., Dichloromethane/Methanol/NH₄OH 90:9:1).

    • Causality: The added base competitively binds to the acidic sites on the silica, preventing your compound from sticking. This results in a more symmetrical peak shape and predictable elution.

  • Switch to a Deactivated Stationary Phase: If base additives are insufficient or incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[5] Basic alumina is generally preferred for strongly basic molecules.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The surface is covalently modified with amino groups, which shields the compound from residual silanols and provides a less interactive surface for basic analytes.[6]

Workflow for Troubleshooting Tailing on Silica Gel

Caption: Decision workflow for addressing peak tailing in normal-phase chromatography.

Question 2: I have poor resolution between my product and a similarly polar impurity. How can I improve the separation?

Answer: When impurities have similar polarity, achieving good separation requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Solvent System Optimization: Do not rely solely on increasing the percentage of the strong solvent (e.g., methanol). Instead, explore different solvent systems that offer different selectivities.

    • Try a "Ternary" System: A mixture of three solvents can fine-tune selectivity. A common system for amines is Dichloromethane/Methanol/Ammonium Hydroxide.

    • Substitute the Polar Solvent: Replace methanol with ethanol or isopropanol. These alcohols have different hydrogen bonding characteristics and can alter the elution order of your compounds. .

  • Change the Stationary Phase: If solvent optimization fails, the impurity likely has structural features that are not being differentiated by silica gel.

    • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity rather than polarity.[2] Since your compound is polar, it will elute early. This method is highly effective for separating polar compounds from non-polar impurities.[7] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape for basic analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not well-retained in reversed-phase.[2][5] It uses a polar stationary phase (like bare silica or a bonded diol phase) with a high-organic, aqueous mobile phase.

Technique Stationary Phase Mobile Phase Principle Best For Separating...
Normal-Phase Silica Gel, AluminaNon-polar with polar modifierCompounds of differing polarity.
Reversed-Phase C18-bonded SilicaPolar (Water/Acetonitrile)Compounds of differing hydrophobicity.
HILIC Bare Silica, Diol, AmideHigh organic with aqueous modifierVery polar compounds from each other.[2]
Section 2: Post-Synthesis Workup & Catalyst Removal
Question 3: My synthesis was a Suzuki or Buchwald-Hartwig coupling. How do I effectively remove the residual palladium catalyst?

Answer: Palladium removal is a critical and often challenging step, as regulatory bodies have strict limits on residual metals in active pharmaceutical ingredients (APIs).[8] The nitrogen atoms in your product can act as strong ligands, forming soluble complexes with palladium that are difficult to remove by simple filtration or standard chromatography.[4]

Recommended Methods:

  • Metal Scavengers (Adsorption): This is the most robust and selective method. Scavengers are solid supports (like silica) functionalized with groups that have a high affinity for palladium.[4][9]

    • Thiol-Based Scavengers (e.g., Si-Thiol, MP-Thiol): Highly effective for palladium. The soft thiol group binds strongly to the soft palladium metal center.

    • Amine-Based Scavengers (e.g., Si-TMT): Also very effective and can be advantageous in systems where thiols might be reactive.[9]

  • Activated Carbon Treatment: A cost-effective but less specific method.[4]

    • Drawback: Activated carbon can adsorb your product, leading to yield loss.[4] It is crucial to perform a small-scale test to evaluate product loss before committing your entire batch.

  • Aqueous Washes with Chelating Agents:

    • An acidic wash can sometimes protonate the product, breaking the palladium complex and partitioning the metal into the aqueous layer. However, this can be inefficient.

    • Washing with an aqueous solution of a chelating agent like EDTA or thiourea can help extract the palladium, but success is highly substrate-dependent.

Protocol: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
  • Dissolution: After the initial reaction workup, dissolve the crude 3-Methoxy-5-(piperidin-3-yl)pyridine in a suitable organic solvent (e.g., Methanol, Ethyl Acetate, or Dichloromethane).

  • Add Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium, or ~1-2 wt% relative to the crude product mass).

  • Stir: Stir the suspension at room temperature or with gentle heating (40–50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[9]

  • Filter: Filter the mixture through a pad of Celite® to completely remove the solid-supported scavenger.[4]

  • Rinse & Concentrate: Rinse the filter cake with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the product for residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4]

Section 3: Crystallization & Final Product Isolation
Question 4: I am struggling to crystallize my final product. It either stays as an oil or crashes out of solution. What should I do?

Answer: Oiling out is a common problem for polar compounds, especially those with multiple hydrogen bonding sites, as they can be highly soluble in a wide range of solvents.[3] The key is to find a solvent system where the compound has high solubility when hot and very low solubility when cold.

Troubleshooting Steps:

  • Systematic Solvent Screening: Do not guess. Perform small-scale solubility tests with a variety of solvents (e.g., Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene) to identify a suitable single solvent or a two-solvent system.[3]

    • A good "single solvent" will fully dissolve your compound when hot but show low solubility at room temperature or in an ice bath.

    • A "two-solvent" system consists of a "good" solvent in which your compound is soluble and a miscible "poor" anti-solvent in which it is not.[3]

  • Two-Solvent Recrystallization Protocol:

    • Dissolve: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., Isopropanol or Acetone).

    • Add Anti-Solvent: While hot, add the "poor" anti-solvent (e.g., Hexanes or Heptane) dropwise until the solution becomes persistently cloudy.[3]

    • Re-clarify: Add a few more drops of the hot "good" solvent to make the solution clear again.

    • Cool Slowly: This is critical. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling often leads to oiling out or the formation of very fine, impure needles.

  • Induce Crystallization: If crystals do not form on their own:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches provide a nucleation site for crystal growth.[3]

    • Seed: If you have a pure crystal from a previous batch, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[3]

  • Consider Salt Formation: If the freebase is proving impossible to crystallize, forming a salt (e.g., hydrochloride or tartrate) can dramatically improve its crystallinity. The resulting salt will have a different solubility profile, often making crystallization easier.

General Purification Workflow Diagram

Caption: A comprehensive workflow for the purification of 3-Methoxy-5-(piperidin-3-yl)pyridine.

References

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). PubMed. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Publications. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

Sources

Optimization

Bioavailability Enhancement Support Center: 3-Methoxy-5-(piperidin-3-yl)pyridine

Welcome to the Technical Support Center for 3-Methoxy-5-(piperidin-3-yl)pyridine . This portal is designed for drug development professionals and formulation scientists facing pharmacokinetic hurdles with this specific h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methoxy-5-(piperidin-3-yl)pyridine . This portal is designed for drug development professionals and formulation scientists facing pharmacokinetic hurdles with this specific heterocyclic scaffold. Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and formulation strategies to overcome the solubility and permeability limitations of this compound.

SECTION 1: Physicochemical & Permeability Troubleshooting

Q: My in vitro dissolution shows >95% release in simulated gastric fluid (pH 1.2), but in vivo oral bioavailability remains <20%. Why is this happening?

A: The discrepancy lies in the pH-dependent solubility and ionization profile of the molecule. 3-Methoxy-5-(piperidin-3-yl)pyridine contains a highly basic secondary amine on the piperidine ring (pKa ~9.5) and a weakly basic pyridine nitrogen (pKa ~5.0).

  • The Causality: In the acidic environment of the stomach (pH 1.2), both nitrogen atoms are protonated, rendering the molecule highly water-soluble. However, as the compound transits to the small intestine (pH 6.8), the pyridine ring deprotonates. This sudden drop in ionization drastically reduces aqueous solubility, leading to rapid precipitation in the intestinal lumen. Furthermore, the piperidine ring remains ionized at pH 6.8, which, according to the pH-partition hypothesis, severely restricts its passive transcellular permeability across the lipophilic enterocyte membrane[1].

Q: Caco-2 bidirectional assays show an efflux ratio > 3. How do I determine if the poor absorption is due to active efflux or intrinsically poor passive permeability?

A: Basic amines are notorious substrates for apical efflux transporters like P-glycoprotein (P-gp). To isolate passive transcellular permeability from active efflux, you must perform a Transporter-Independent Caco-2 Intrinsic Assay [2].

  • The Causality: Standard bidirectional assays at a uniform pH of 7.4 do not reflect the physiological pH gradient of the GI tract. By applying a physiological pH gradient (Apical pH 6.5 / Basolateral pH 7.4)[3] and saturating efflux pumps with a validated chemical inhibitor cocktail, you eliminate transporter-mediated artifacts. If the intrinsic absorptive apparent permeability ( Papp​ ) remains <1×10−6 cm/s, the bottleneck is purely physicochemical (high ionization). If Papp​ increases significantly, efflux is the primary culprit.

Protocol 1: Transporter-Independent Caco-2 Intrinsic Assay

Objective: Accurately quantify passive permeability while suppressing active efflux mechanisms.

  • Cell Culture: Seed Caco-2 cells on semi-permeable polycarbonate inserts. Culture for 21 days.

  • Inhibitor Cocktail Preparation: Prepare a HBSS buffer containing a pan-efflux inhibitor cocktail (e.g., 100 µM quinidine for P-gp, 50 µM benzbromarone for MRP2, and 10 µM sulfasalazine for BCRP)[2].

  • pH Gradient Establishment: Adjust the apical buffer to pH 6.5 (mimicking the jejunum) and the basolateral buffer to pH 7.4 (mimicking systemic circulation)[3].

  • Pre-incubation: Incubate the monolayers with the inhibitor cocktail on both sides for 30 minutes at 37°C.

  • Dosing & Sampling: Dose 3-Methoxy-5-(piperidin-3-yl)pyridine (10 µM) to the apical chamber. Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS and calculate Papp​ .

  • Self-Validating System: Measure Transepithelial Electrical Resistance (TEER) before and after the assay. A post-assay TEER > 250 Ω⋅cm2 combined with a Lucifer Yellow rejection rate > 99% confirms that the monolayer integrity was not compromised by the inhibitor cocktail.

SECTION 2: Formulation Strategies (SMEDDS & Salt Screening)

Q: What is the most reliable formulation strategy to bypass both the intestinal precipitation and permeability limitations of this compound?

A: For basic amines suffering from pH-dependent precipitation and efflux, Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Salt Screening are the two most robust interventions.

  • Salt Screening: Converting the free base to a salt (e.g., mesylate or hydrochloride) can lower the pH of the microenvironmental diffusion layer, preventing precipitation in the intestine[4]. The counterion must have a pKa at least 2-3 units lower than the piperidine amine to ensure stable salt formation[5].

  • SMEDDS: Encapsulating the drug in a lipid-based microemulsion bypasses the dissolution step entirely. The drug remains solubilized in 10-50 nm lipid droplets within the GI lumen, maintaining a high concentration gradient for absorption while shielding the drug from P-gp efflux[6].

Protocol 2: SMEDDS Formulation & Phase Diagram Optimization

Objective: Develop a lipid-based nanocarrier to maintain intestinal solubilization.

  • Excipient Screening: Determine the equilibrium solubility of 3-Methoxy-5-(piperidin-3-yl)pyridine in various oils (e.g., Capmul MCM), surfactants (e.g., Tween 80), and co-surfactants (e.g., PEG 400 or Transcutol P) by shaking excess drug in 1 mL of excipient for 48h at 37°C[7].

  • Pseudoternary Phase Diagram Construction: Mix the selected surfactant and co-surfactant at fixed weight ratios ( Km​ = 1:1, 2:1, 3:1). Titrate these mixtures with the selected oil (10% to 90% w/w) and water to identify the transparent microemulsion region[7].

  • Drug Loading & Emulsification Time: Dissolve the target dose of the API into the optimized oil/surfactant/co-surfactant mixture. Add 1 mL of the formulation dropwise to 500 mL of 0.1 N HCl (pH 1.2) at 37°C under gentle agitation (50 rpm). A successful SMEDDS must spontaneously form a clear microemulsion within 1 minute[8].

  • Droplet Size Analysis: Confirm the droplet size is < 50 nm using Dynamic Light Scattering (DLS) to ensure an ultra-high surface area for absorption.

  • Self-Validating System: Subject the diluted microemulsion to 12 hours of storage at 37°C across various pH media (1.2, 4.5, 6.8). The absence of phase separation or drug precipitation (confirmed via visual inspection and UV-Vis spectroscopy) validates formulation robustness against GI transit conditions[8].

SECTION 3: Quantitative Data & Comparative Analysis

To guide your formulation selection, refer to the comparative performance metrics of 3-Methoxy-5-(piperidin-3-yl)pyridine across different delivery vehicles:

ParameterFree Base APIMesylate Salt FormOptimized SMEDDS
Aqueous Solubility (pH 6.8) < 10 µg/mL> 500 µg/mLSolubilized (Nanodroplets)
Caco-2 Papp​ ( 10−6 cm/s) 0.8 (High Efflux)1.2 (Ionized)> 8.0 (Bypasses Efflux)
Estimated In Vivo Bioavailability < 15%~ 35%> 75%
Emulsification Time N/AN/A< 45 seconds
Primary Limitation Intestinal PrecipitationHygroscopicityLower Drug Loading Capacity

SECTION 4: Diagnostic & Mechanistic Visualizations

G Start Poor Bioavailability 3-Methoxy-5-(piperidin-3-yl)pyridine Q1 Dissolution Limited? Start->Q1 Q2 Permeability Limited? Start->Q2 Sol_Issue Intestinal Precipitation Q1->Sol_Issue Yes Perm_Issue High Ionization / Efflux Q2->Perm_Issue Yes Salt Salt Screening Sol_Issue->Salt SMEDDS SMEDDS Formulation Sol_Issue->SMEDDS Perm_Issue->SMEDDS Bypass Efflux Assay Intrinsic Papp Assay Perm_Issue->Assay

Workflow for diagnosing and resolving bioavailability bottlenecks.

SMEDDS Form SMEDDS Pre-concentrate Stomach Gastric Dispersion Form->Stomach Intestine Microemulsification (< 50nm) Stomach->Intestine Absorb Enhanced Absorption Intestine->Absorb

Mechanistic pathway of SMEDDS enhancing gastrointestinal absorption.

References

  • Optimisation of Passive Permeability for Oral Absorption | Royal Society of Chemistry |1

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development | Molecular Pharmaceutics (ACS) | 2

  • High-Permeability Criterion for BCS Classification: Segmental/pH Dependent Permeability Considerations | Molecular Pharmaceutics (ACS) | 3

  • Insoluble drug delivery strategies: review of recent advances and business prospects | PMC (NIH) | 4

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Online Press | 5

  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability | ISCIII | 6

  • Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement | PMC (NIH) | 7

  • Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan | PMC (NIH) | 8

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results with 3-Methoxy-5-(piperidin-3-yl)pyridine

Welcome to the technical support center for 3-Methoxy-5-(piperidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot incon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methoxy-5-(piperidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent experimental outcomes. By understanding the underlying chemical principles, you can optimize your protocols and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Purity and Characterization

Q1: I'm observing an extra peak in my HPLC analysis of 3-Methoxy-5-(piperidin-3-yl)pyridine, even though the material is reported to be high purity. What could be the cause?

A1: The appearance of multiple peaks in HPLC for piperidine derivatives, even in high-purity samples, can be attributed to several factors. The basic nature of the piperidine nitrogen can lead to interactions with the stationary phase, causing peak tailing or splitting.[1][2] Additionally, the presence of different salt forms or isomers can result in multiple signals.

To troubleshoot this, consider the following:

  • Mobile Phase Modification: Adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or using a buffer can help to protonate the piperidine nitrogen consistently, leading to a single, sharp peak.[2]

  • Column Chemistry: If issues persist, trying a different column with an alternative stationary phase may resolve the separation.[2]

  • Sample Preparation: Ensure your sample is fully dissolved and consider the solvent used. For free base forms that are insoluble in water, methanol or a mixture of water and an organic solvent like acetonitrile (ACN) can be used.[2]

Q2: My NMR spectrum of 3-Methoxy-5-(piperidin-3-yl)pyridine shows broad or unexpected signals. How can I interpret this?

A2: Broad signals in the NMR spectrum of piperidine-containing compounds can arise from several phenomena, including slow nitrogen inversion on the NMR timescale and the presence of rotamers. The piperidine ring can exist in different chair conformations, and if the interconversion between these is slow, it can lead to signal broadening.

To address this:

  • Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve these issues. At higher temperatures, the rate of conformational exchange may increase, leading to sharper signals.

  • Solvent Effects: The choice of NMR solvent can influence the observed spectrum. Trying a different solvent may alter the conformational equilibrium and lead to a more resolved spectrum.

  • Structural Confirmation: For definitive structural elucidation, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is recommended. This can help to confirm the connectivity of the molecule and identify any impurities.

Reaction and Handling

Q3: I'm experiencing low yields in a reaction involving the N-alkylation of the piperidine ring in 3-Methoxy-5-(piperidin-3-yl)pyridine. What are the likely causes and how can I improve the yield?

A3: Low yields in N-alkylation reactions of piperidines can be due to several factors.[3] Steric hindrance from substituents on either the piperidine ring or the alkylating agent can slow down the reaction.[3] Additionally, the formation of a quaternary ammonium salt as a byproduct can consume the starting material and reduce the yield of the desired mono-alkylated product.[3]

To optimize your reaction:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to favor mono-alkylation.[3]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to prevent over-alkylation.[3]

  • Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[3]

  • Temperature: Increasing the reaction temperature may be necessary to overcome steric hindrance.[3]

Q4: My 3-Methoxy-5-(piperidin-3-yl)pyridine has developed a yellow or brown color upon storage. Is it still usable?

A4: The discoloration of piperidine-containing compounds upon storage is often due to oxidation, especially when exposed to air and light.[3] The usability of the discolored material depends on the sensitivity of your application. For reactions that are sensitive to impurities, it is advisable to purify the compound before use.[3] Distillation is a common method for purifying discolored piperidine.[3]

Stability and Storage

Q5: What are the optimal storage conditions for 3-Methoxy-5-(piperidin-3-yl)pyridine to ensure its long-term stability?

A5: To maintain the stability of piperidine series compounds, several factors should be controlled.[4]

  • Temperature: A cool, dry place is ideal for storage. A temperature range of 2-8°C is often recommended for many piperidine compounds.[4] High temperatures can accelerate degradation, while very low temperatures may cause crystallization.[4]

  • Humidity: Moisture can lead to hydrolysis or other reactions, so it is crucial to store the compound in a dry environment, potentially using desiccants.[4]

  • Light: Some piperidine compounds are photosensitive. Storing them in opaque containers or in the dark can prevent light-induced degradation.[4]

Troubleshooting Workflows

Workflow for Investigating Inconsistent Bioactivity

If you are observing inconsistent results in biological assays, a systematic approach is necessary to identify the root cause.

A Inconsistent Bioactivity Observed B Verify Compound Identity and Purity A->B C Check for Degradation A->C D Review Assay Protocol A->D E Investigate Potential for Isomer-Specific Activity A->E F Confirm Structure by NMR and MS B->F G Assess Purity by HPLC-UV/MS B->G H Analyze for Degradants by LC-MS C->H I Check Storage Conditions and Sample Age C->I J Validate Reagents and Cell Lines D->J K Confirm Assay Parameters (e.g., incubation time, concentration) D->K L Consider Stereoisomers if Applicable E->L M Source New, Verified Material F->M G->M H->M I->M J->D K->D L->M N Consistent Bioactivity Achieved M->N

Caption: A systematic workflow for troubleshooting inconsistent biological assay results.

Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of 3-Methoxy-5-(piperidin-3-yl)pyridine.

Materials:

  • 3-Methoxy-5-(piperidin-3-yl)pyridine sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a 1:1 mixture of water and ACN) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Gradient: A typical gradient could be 5% to 95% B over 15 minutes, followed by a hold and re-equilibration.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for confirming the structure of 3-Methoxy-5-(piperidin-3-yl)pyridine.

Materials:

  • 3-Methoxy-5-(piperidin-3-yl)pyridine sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the compound (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • (Optional but recommended) Acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate proton and carbon signals) for unambiguous assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the proton signals and assign them to the corresponding protons in the structure.

    • Assign the carbon signals based on chemical shifts and correlations from 2D spectra.

    • Compare the observed spectra with expected chemical shifts and coupling constants to confirm the structure.

Data Presentation

Table 1: Common HPLC Troubleshooting Scenarios
ObservationPotential Cause(s)Recommended Action(s)
Broad Peaks Poor column efficiency, secondary interactions with the stationary phase.Check column health, adjust mobile phase pH, try a different column.
Split Peaks Column void, sample overload, co-elution of isomers.Check for column damage, reduce sample concentration, modify mobile phase or gradient.
Peak Tailing Secondary interactions of the basic piperidine with residual silanols on the silica-based stationary phase.Add a competing base like triethylamine to the mobile phase, use a base-deactivated column, or lower the mobile phase pH.[1]
Ghost Peaks Carryover from previous injections, impurities in the mobile phase or system.Run blank injections, flush the system, use fresh mobile phase.

Signaling Pathways and Logical Relationships

Diagram: General Synthetic Route

The synthesis of 3-substituted piperidine derivatives often involves multi-step processes. A generalized synthetic approach might involve the creation of the substituted pyridine ring followed by modification of a precursor to form the piperidine ring.

A Pyridine Precursor Synthesis B Functional Group Interconversion A->B e.g., Suzuki Coupling C Piperidine Ring Formation/Modification B->C e.g., Reduction of Pyridine Ring D Final Product: 3-Methoxy-5-(piperidin-3-yl)pyridine C->D e.g., Deprotection

Caption: A simplified diagram illustrating a general synthetic strategy.

References

  • Oreate AI Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • IRIS. (2021, February 8). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • SlideShare. (n.d.). Preparation and Properties of Pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methoxypyridine (FDB004414). Retrieved from [Link]

  • ACS Publications. (2015, December 10). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • ECHA. (n.d.). 3-methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Optimization

scaling up the synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine

Welcome to the Process Chemistry Support Center. This knowledge base is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine , a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This knowledge base is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine , a highly valuable heterocyclic building block.

Transitioning this synthesis from the bench to a multi-kilogram pilot plant introduces critical challenges, including transition-metal contamination, exothermic gas evolution, and the isolation of highly water-soluble intermediates. This guide provides field-proven troubleshooting strategies, mechanistic causality for process parameters, and self-validating methodologies to ensure a safe, high-yielding, and scalable campaign.

Process Workflow & Decision Tree

G SM Starting Materials 3-Bromo-5-methoxypyridine + N-Boc-piperidine-3-boronic ester Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 2-MeTHF/H2O SM->Suzuki PdScavenge Palladium Scavenging MP-TMT or Silica-Thiol Resin Suzuki->PdScavenge Int Intermediate N-Boc-3-(5-methoxypyridin-3-yl)piperidine PdScavenge->Int PdIssue High Pd Residue (>10 ppm) PdScavenge->PdIssue QC Fail (ICP-MS) Deprot Boc Deprotection Conc. HCl, Acetone, 50°C Int->Deprot Prod Final Product 3-Methoxy-5-(piperidin-3-yl)pyridine Bis-HCl Salt Deprot->Prod Exotherm Exotherm & Gas Evolution (Isobutylene + CO2) Deprot->Exotherm Safety Risk PdIssue->PdScavenge Re-treat Organic Phase Exotherm->Deprot Dose Control & Venting

Figure 1: Scalable synthetic workflow and troubleshooting decision tree for 3-Methoxy-5-(piperidin-3-yl)pyridine.

Section 1: Suzuki-Miyaura Cross-Coupling & Palladium Scavenging (FAQs)

Q: How do we prevent protodeboronation of the N-Boc-piperidine-3-boronic acid pinacol ester during scale-up? A: Protodeboronation is a common side reaction when coupling aliphatic or heteroaliphatic boronic esters. To mitigate this, avoid monophasic aqueous-organic mixtures. Instead, utilize a biphasic system such as 2-Methyltetrahydrofuran (2-MeTHF) and water, paired with a mild base like K₂CO₃. Causality: The basic hydrolysis of the boronic ester C–B bond is heavily accelerated by high pH and prolonged exposure to the aqueous phase. A biphasic system limits the residence time of the boronic ester in the alkaline aqueous layer, preserving the starting material for the catalytic cycle[1].

Q: What is the most reliable method for removing palladium residues before the deprotection step? A: Palladium removal is critical because the final piperidine-pyridine product acts as a strong bidentate ligand, chelating residual metals and causing downstream API failures. Treat the organic phase of the Suzuki reaction with a macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or a silica-supported thiol resin. Causality: The soft sulfur atoms in thiol/TMT groups form highly stable, insoluble complexes with both Pd(0) and Pd(II). This chemisorption outcompetes the weak coordination of the pyridine nitrogen, allowing the metal to be removed via simple filtration prior to product isolation[2].

Section 2: N-Boc Deprotection & Salt Formation (FAQs)

Q: During the N-Boc deprotection, we experience severe exotherms and foaming. How can we control this on a multi-kilogram scale? A: The acidic cleavage of the N-Boc group generates equimolar amounts of isobutylene gas and carbon dioxide. On scale, this must be managed via a dose-controlled addition of concentrated aqueous HCl into an acetone solution of the intermediate at 50 °C . Causality: While it seems counterintuitive to heat an exothermic reaction, running the deprotection at 50 °C ensures that the reaction kinetics outpace the accumulation of the Boc-intermediate. If run at 20 °C, the intermediate accumulates, leading to a sudden, uncontrollable release of gas once the reaction finally initiates. Elevated temperatures ensure steady, predictable gas evolution[3].

Q: The final product, 3-Methoxy-5-(piperidin-3-yl)pyridine, is highly water-soluble. How do we avoid yield losses during aqueous workup? A: Do not perform an aqueous workup. By executing the Boc deprotection in an acetone/aqueous HCl mixture, the 3-Methoxy-5-(piperidin-3-yl)pyridine bis-HCl salt precipitates directly out of the reaction mixture. Causality: The bis-protonation of both the piperidine and pyridine nitrogens drastically reduces the molecule's solubility in acetone. This solvent system drives the direct crystallization of the product, bypassing the need for a basic aqueous extraction and preventing yield erosion[3].

Quantitative Data: Boc Deprotection Optimization

The following table summarizes the optimization parameters for the scale-up of the N-Boc deprotection step, demonstrating the critical nature of temperature control to ensure process safety and high purity.

EntryEquivalents of HClTemp (°C)Reaction Time (h)Yield (%)Purity (HPLC Area %)Observation / Causality
11.120>24<8092.0Sluggish kinetics; incomplete deprotection and poor crystallization.
22.0209 – 248595.5Variable reaction times; high risk of delayed exothermic gas release.
3 2.5 50 2 – 4 97 – 98 >99.0 Optimal; rapid kinetics prevent intermediate accumulation; direct crystallization.

Data adapted from established scale-up protocols for Boc-deprotection in API synthesis[3].

Self-Validating Experimental Protocols

Protocol 1: Scaled Suzuki-Miyaura Coupling and Palladium Scavenging

This protocol utilizes In-Process Controls (IPCs) to ensure the reaction and scavenging steps are complete before proceeding.

  • Reaction Setup: Charge a jacketed reactor with 3-bromo-5-methoxypyridine (1.0 eq), N-Boc-piperidine-3-boronic acid pinacol ester (1.1 eq), and 2-MeTHF (10 volumes).

  • Degassing: Add aqueous K₂CO₃ (2.0 M, 2.5 eq). Sparge the biphasic mixture with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Catalysis: Charge Pd(dppf)Cl₂ (0.02 eq). Heat the mixture to 75 °C under a nitrogen atmosphere.

  • IPC Check 1 (Conversion): After 4 hours, sample the organic layer. Analyze via HPLC. Validation criteria: 3-bromo-5-methoxypyridine must be <1.0% Area.

  • Phase Separation: Cool the reactor to 20 °C. Stop agitation, allow phases to settle, and drain the lower aqueous layer. Wash the organic layer with deionized water (5 volumes).

  • Palladium Scavenging: Add MP-TMT resin (20 wt% relative to the theoretical yield of the intermediate) to the organic phase. Agitate the suspension at 40 °C for 12 hours.

  • IPC Check 2 (Metal Clearance): Filter a 5 mL aliquot of the suspension and analyze the filtrate via ICP-MS. Validation criteria: Palladium content must be <10 ppm. (If >10 ppm, add an additional 5 wt% resin and agitate for 4 more hours).

  • Isolation: Filter the bulk mixture to remove the resin. Concentrate the filtrate under reduced pressure to yield crude N-Boc-3-(5-methoxypyridin-3-yl)piperidine as a thick oil, which is used directly in the next step.

Protocol 2: N-Boc Deprotection and Direct Salt Crystallization

This protocol leverages solvent-driven crystallization to avoid aqueous losses.

  • Dissolution: Dissolve the crude N-Boc-3-(5-methoxypyridin-3-yl)piperidine in acetone (10 volumes) in a jacketed reactor equipped with a robust overhead stirrer and an active exhaust vent.

  • Heating: Heat the solution to 50 °C.

  • Dose-Controlled Addition: Slowly charge concentrated aqueous HCl (37% w/w, 2.5 eq) over a period of 2 hours via a dosing pump. Caution: Monitor the exhaust vent for steady isobutylene and CO₂ evolution. Do not increase the dosing rate if foaming approaches the upper impeller.

  • IPC Check 3 (Deprotection): Agitate at 50 °C for an additional 2 hours post-addition. Sample the slurry and analyze via HPLC. Validation criteria: Boc-intermediate must be <0.5% Area.

  • Crystallization: Cool the resulting thick slurry to 0–5 °C at a controlled cooling rate of 10 °C/hour. This slow cooling maximizes crystal growth and prevents the occlusion of impurities.

  • Filtration: Filter the 3-Methoxy-5-(piperidin-3-yl)pyridine bis-HCl salt. Wash the filter cake with cold acetone (2 × 2 volumes) to remove colored impurities.

  • Drying: Dry the product in a vacuum oven at 40 °C until constant weight is achieved.

References

  • Coffey, D. S., et al. "Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone." Organic Process Research & Development, 2004.[Link][3]

  • Economidou, M., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023.[Link][2]

  • Wang, Y., et al. "Development and Scale-Up of an Optimized Route to the Pyridazin-3-one Histamine H3 Receptor Antagonist CEP-32215." Organic Process Research & Development, 2013.[Link][1]

Sources

Troubleshooting

Module 1: LC-MS/MS &amp; Chromatography – The "Basic Amine" Artifact

Welcome to the Technical Support Center for 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7). As a highly functionalized building block widely used in medicinal chemistry and drug discovery, this molecule present...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7). As a highly functionalized building block widely used in medicinal chemistry and drug discovery, this molecule presents a unique triad of analytical challenges: a highly basic secondary amine (piperidine), a coordinating pyridine ring, and a chiral center at the 3-position of the piperidine ring.

This guide synthesizes field-proven methodologies to troubleshoot and resolve common analytical artifacts encountered in LC-MS, GC-MS, and NMR workflows.

FAQ: Why does my compound exhibit severe peak tailing, poor retention, or signal suppression on standard C18 columns?

Causality: The piperidine ring is a strong secondary amine with a pKa of approximately 10.4. Under standard acidic LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7), the amine is fully protonated. This positively charged species undergoes strong secondary ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica backbone of reversed-phase columns. This dual retention mechanism (hydrophobic + ionic) causes severe peak tailing, broad peaks, and subsequent ion suppression in the MS source[1].

Resolution: To achieve a self-validating chromatographic system, you must either suppress the ionization of the amine (High-pH RPLC) or utilize a stationary phase specifically designed for polar retention (HILIC).

Table 1: Comparison of Chromatographic Strategies for 3-Methoxy-5-(piperidin-3-yl)pyridine

StrategyMobile Phase AMobile Phase BColumn TypeArtifact Resolved
Standard RPLC (Not Recommended) 0.1% Formic Acid in H2O0.1% Formic Acid in ACNStandard C18None (Severe tailing observed)
High-pH RPLC 10 mM Ammonium Bicarbonate (pH 10)AcetonitrileEthylene-Bridged Hybrid (BEH) C18Silanol interactions suppressed
HILIC Mode 10 mM Ammonium Formate (pH 3)90% ACN / 10% H2OUnmodified Silica / AmidePoor retention resolved

Step-by-Step Protocol: High-pH RPLC Method Validation

  • Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM ammonium bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute ammonium hydroxide. Prepare Mobile Phase B as 100% LC-MS grade acetonitrile.

  • Column Selection: Install a high-pH tolerant column (e.g., Waters XBridge BEH C18) to prevent silica dissolution.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Validation Check: Inject a neutral reference standard (e.g., toluene) alongside the sample. If the neutral standard is symmetrical but the target compound tails, the pH is insufficiently high to deprotonate the piperidine ring. Adjust the buffer capacity accordingly.

LCMS_Workflow Start Analyze 3-Methoxy-5- (piperidin-3-yl)pyridine CheckRet Assess Retention (k') on Standard C18 (pH 2.7) Start->CheckRet Tailing Artifact Detected: Peak Tailing & Low k' CheckRet->Tailing k' < 2 or As > 1.5 Decision Select Mitigation Strategy Tailing->Decision HighPH High-pH RPLC (pH 10) Deprotonate Amine Decision->HighPH Hydrophobic retention needed HILIC HILIC Mode Retain Polar Cation Decision->HILIC Polar retention needed

Workflow for selecting LC-MS strategies to mitigate basic amine tailing artifacts.

Module 2: GC-MS Volatility & Derivatization Artifacts

FAQ: Why am I seeing complete signal loss, ghost peaks, or thermal degradation in my GC-MS chromatogram?

Causality: The secondary amine of the piperidine ring contains a highly active N-H bond. In the vapor phase, this active hydrogen strongly adsorbs to active sites (e.g., exposed silanols, metal oxides) within the GC inlet liner or the capillary column[2]. This leads to thermal degradation, peak tailing, or complete irreversible adsorption.

Resolution: Chemical derivatization is mandatory. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly enhancing volatility and thermal stability[3].

Step-by-Step Protocol: BSTFA Silylation for GC-MS

  • Sample Preparation: Dry 100 µL of the sample extract completely under a gentle stream of nitrogen. Trace water will destroy the BSTFA reagent.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 100 µL of BSTFA containing 1% TMCS (catalyst).

  • Incubation: Cap the vial tightly with a PTFE-lined septum and heat at 70°C for 30 minutes[2].

  • Validation Check: Analyze via GC-MS. A successful derivatization is self-validating if the mass spectrum shows a molecular ion shift of +72 Da (from m/z 192 to m/z 264), confirming the addition of exactly one TMS group to the piperidine nitrogen.

Module 3: NMR Spectroscopy Anomalies

FAQ: Why are the proton signals for the piperidine ring broad, overlapping, or completely missing in my ¹H NMR spectrum?

Causality: Two distinct dynamic processes cause NMR artifacts in piperidine derivatives. First, the secondary amine proton undergoes rapid chemical exchange with trace water or protic solvents (e.g., CD3OD), causing the N-H signal to broaden into the baseline. Second, the piperidine ring undergoes continuous chair-chair conformational interconversion[4]. If the rate of this interconversion is on the intermediate NMR timescale at room temperature, the signals for the axial and equatorial protons will broaden and merge into featureless humps.

Resolution: Utilize Variable Temperature (VT) NMR to manipulate the exchange rate and resolve the signals.

Table 2: Effect of Temperature on NMR Conformational Exchange Artifacts

Temperature ConditionExchange RateNMR Spectral Artifact / Observation
High Temp (+60°C) Fast (relative to NMR timescale)Sharp, time-averaged signals; axial/equatorial protons merge into single multiplets.
Room Temp (+25°C) IntermediateBroad, featureless humps in the aliphatic region (1.2 - 3.5 ppm).
Low Temp (-40°C) Slow (frozen out)Sharp, distinct signals for both axial and equatorial protons; complex splitting patterns emerge.

Step-by-Step Protocol: VT-NMR Optimization

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of an aprotic, low-freezing solvent (e.g., CDCl3 or Toluene-d8). Avoid CD3OD to prevent N-H deuterium exchange.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25°C. Note the line widths of the multiplets between 1.5 and 3.5 ppm.

  • Cooling/Heating: If signals are broad, cool the probe to -40°C (to freeze the chair conformation) or heat to +60°C (to achieve fast exchange). Allow 10 minutes for thermal equilibration.

  • Validation Check: The system is self-validating when the broad "humps" resolve into sharp, distinct multiplets with measurable J-couplings (low temp) or sharp averaged peaks (high temp).

Module 4: Chiral Separation (Stereochemical Artifacts)

FAQ: How do I resolve the enantiomers of the piperidin-3-yl group without severe baseline drift or peak merging?

Causality: The 3-position of the piperidine ring is a stereocenter, meaning the compound exists as a racemic mixture unless stereospecifically synthesized. Chiral stationary phases (CSPs) often contain active sites that interact non-specifically with basic amines, causing the enantiomer peaks to streak and merge.

Resolution: When using Chiral HPLC or Supercritical Fluid Chromatography (SFC), the mobile phase must be modified with a volatile basic additive.

Protocol: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase (e.g., Hexane/Isopropanol for HPLC, or CO2/Methanol for SFC). The basic additive competitively binds to the active sites on the CSP, allowing the enantiomers to separate purely based on chiral recognition rather than secondary ionic interactions.

References

  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Benchchem. 2

  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. 3

  • Technical Support Center: NMR Analysis of Anilino-piperidines. Benchchem. 4

  • Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. ResearchGate. 1

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 3-Methoxy-5-(piperidin-3-yl)pyridine

Welcome to the Technical Support Center. As a bifunctional molecule featuring both a weakly basic pyridine ring and a highly nucleophilic secondary amine (piperidine), 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional molecule featuring both a weakly basic pyridine ring and a highly nucleophilic secondary amine (piperidine), 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7)[1] presents unique handling challenges. While its structural flexibility makes it a highly valuable building block in pharmaceutical synthesis[2], these same chemical traits render the free base highly susceptible to environmental degradation[3].

This guide provides field-proven troubleshooting, empirical data, and self-validating protocols designed to ensure the long-term integrity of your material.

Part 1: Troubleshooting & FAQs

Q1: My LC-MS analysis shows unexpected impurities with mass shifts of +16 Da and +44 Da. What is happening? Root Cause & Causality: You are observing atmospheric degradation. The +16 Da peak indicates N-oxidation. Both the pyridine and piperidine nitrogens possess lone pairs that are susceptible to oxidation by atmospheric oxygen or trace peroxides commonly found in aging ethereal solvents[4]. The +44 Da peak is a classic signature of carbamate formation. The secondary amine of the piperidine ring is highly nucleophilic and readily absorbs carbon dioxide (CO₂) from the air to form a stable carbamate adduct. Resolution: Always store the compound under an inert atmosphere. Argon is preferred over Nitrogen because it is heavier than air and creates a protective "blanket" over the solid. Always use freshly degassed solvents for LC-MS preparation.

Q2: The compound was originally a crisp powder, but it has turned into a sticky, difficult-to-weigh gum. How can I fix this? Root Cause & Causality: This is the result of hygroscopic deliquescence[3][4]. Piperidine derivatives readily form strong hydrogen bonds with atmospheric moisture. If a storage vial is opened while still cold from the refrigerator or freezer, ambient moisture immediately condenses on the material, initiating hydrolysis or dissolving the compound into a sticky hydrate. Resolution: Never open cold vials. Always allow the sealed container to equilibrate to room temperature in a desiccator for at least 30–60 minutes before opening. To recover gummy material, dissolve it in anhydrous dichloromethane, dry over anhydrous Na₂SO₄, filter, and concentrate under high vacuum.

Q3: Should I store this compound as a free base or convert it to a salt? Root Cause & Causality: For long-term storage (>3 months), salt conversion is highly recommended . Protonating the piperidine nitrogen (e.g., forming an HCl salt) ties up the lone pair of electrons. This effectively neutralizes its nucleophilicity towards CO₂ and drastically reduces its susceptibility to N-oxidation and moisture uptake[3][4]. Resolution: Keep only the amount you need for immediate reactions as a free base. Convert bulk archival material to the hydrochloride (HCl) salt using the self-validating protocol provided below.

Q4: What are the exact temperature requirements for storage? Root Cause & Causality: Elevated temperatures accelerate carbon-nitrogen bond cleavage and oxidative degradation pathways[3]. While short-term storage at room temperature is acceptable if rigorously sealed, thermal degradation becomes significant over time. Resolution: Store at 2–8°C for routine, short-term use (up to 6 months)[4]. For long-term archival storage (>6 months), store at -20°C in a desiccated, inert environment.

Part 2: Quantitative Data Summary

The following table summarizes the optimal storage conditions, expected shelf life, and critical quality attributes for 3-Methoxy-5-(piperidin-3-yl)pyridine based on its chemical form.

Chemical FormStorage TempAtmosphereContainer RequirementsExpected Shelf LifeCritical Impurity Thresholds
Free Base 2°C to 8°CArgon (Ar)Amber glass, PTFE-lined cap, Desiccated3 - 6 Months< 0.5% N-oxide (+16 Da)
Free Base -20°CArgon (Ar)Amber glass, PTFE-lined cap, Desiccated1 - 2 Years< 0.5% Carbamate (+44 Da)
HCl Salt 2°C to 8°CAmbient / DryClear/Amber glass, tightly sealed2 - 3 Years< 0.1% Moisture (Karl Fischer)
HCl Salt -20°CAmbient / DryClear/Amber glass, tightly sealed> 5 YearsN/A (Highly Stable)

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they include built-in verification steps to confirm the success of the procedure.

Protocol 1: Aliquoting and Inert Gas Purging (Free Base)

Objective: To safely divide bulk free base into single-use aliquots without introducing atmospheric degradation.

  • Preparation: Pre-weigh clean, dry amber glass vials. Transfer the bulk compound from cold storage into a desiccator and allow it to equilibrate to room temperature for 60 minutes.

  • Aliquoting: Working in a low-humidity environment (<30% RH) or a glove box, rapidly weigh the desired amounts into the pre-weighed vials.

  • Purging: Insert a clean needle attached to a high-purity Argon line into the vial. Apply a gentle stream of Argon for 15–20 seconds to displace oxygen, moisture, and CO₂.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the exterior seal tightly with Parafilm.

  • Self-Validation Check: Place one sealed aliquot on an analytical balance and record the mass. Leave it at room temperature for 7 days and re-weigh. A properly sealed and purged vial will show zero weight gain . Any mass increase indicates a compromised seal leading to moisture/CO₂ uptake.

Protocol 2: In-situ HCl Salt Conversion for Archival Storage

Objective: To convert the unstable free base into a highly stable hydrochloride salt for long-term archiving.

  • Dissolution: Dissolve 1.0 equivalent of the 3-Methoxy-5-(piperidin-3-yl)pyridine free base in a minimal volume of anhydrous diethyl ether (or dichloromethane if solubility is poor).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) while stirring vigorously. A white precipitate should form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C. Filter the resulting precipitate rapidly over a glass frit under a nitrogen blanket. Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<1 mbar) for 12 hours to remove residual solvent and excess HCl.

  • Self-Validation Check:

    • Visual: The product should be a free-flowing white powder that does not turn gummy upon brief exposure to ambient air.

    • Analytical: Run LC-MS to confirm the absence of degradation peaks. Perform a silver nitrate (AgNO₃) titration or elemental analysis to verify the exact stoichiometric ratio of the chloride counterion.

Part 4: Degradation Pathways & Storage Workflow

The following diagram illustrates the causality between environmental exposure and specific chemical degradation pathways, contrasted with the optimal storage workflow.

G cluster_degradation Sub-Optimal Storage (Air/RT) cluster_optimal Optimal Storage Compound 3-Methoxy-5-(piperidin-3-yl)pyridine (Free Base) Air Air Exposure (O₂, CO₂, H₂O) Compound->Air Improper Sealing Storage Inert Atmosphere (Ar/N₂) Temp: -20°C, Desiccated Compound->Storage Standard Operating Procedure Oxidation N-Oxidation (+16 Da) Air->Oxidation O₂ Carbamate Carbamate Formation (+44 Da) Air->Carbamate CO₂ Moisture Hygroscopic Deliquescence Air->Moisture H₂O Stable Stable Compound (>99% Purity Retained) Storage->Stable Long-term Preservation

Degradation pathways vs. optimal storage conditions for 3-Methoxy-5-(piperidin-3-yl)pyridine.

Part 5: References

  • PIPERIDINE - Ataman Kimya Source: Ataman Chemicals URL:[Link]

  • What are the storage stability of Piperidine Series compounds over time? Source: BTC Pharmtech Blog URL:[Link][4]

  • What is the stability of piperidine? Source: Sichuan Biosynce Pharmatech Co., Ltd. URL:[Link][3]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Activity of 3-Methoxy-5-(piperidin-3-yl)pyridine: A Comparative Approach

For drug discovery and development researchers, the emergence of novel chemical entities like 3-Methoxy-5-(piperidin-3-yl)pyridine presents both an opportunity and a challenge. While its structure hints at potential biol...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery and development researchers, the emergence of novel chemical entities like 3-Methoxy-5-(piperidin-3-yl)pyridine presents both an opportunity and a challenge. While its structure hints at potential biological activity, a lack of published data necessitates a rigorous, systematic validation approach. This guide provides a comprehensive framework for characterizing the biological activity of this compound, with a primary hypothesis centered on its potential as a modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).

The rationale for this starting hypothesis is rooted in established structure-activity relationships. The pyridine and piperidine scaffolds are privileged structures found in numerous compounds that target nicotinic receptors.[1][2] The α7 nAChR, in particular, is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, neuroinflammation, and neuroprotection.[3][4][5][6] As such, it represents a high-value therapeutic target for conditions like Alzheimer's disease and schizophrenia.[5][7]

This guide will compare the hypothetical performance of "Test Compound 1" (TC-1), representing 3-Methoxy-5-(piperidin-3-yl)pyridine, against a panel of well-characterized α7 nAChR modulators. By employing a suite of validated in vitro and cell-based assays, researchers can build a comprehensive pharmacological profile of TC-1, elucidating its potency, efficacy, and mechanism of action.

Comparative Compound Panel

A robust validation strategy hinges on comparing the test compound to a set of standards with known mechanisms of action. The following compounds are selected to represent distinct modes of α7 nAChR modulation:

CompoundClassMechanism of Action
Test Compound 1 (TC-1) Unknown3-Methoxy-5-(piperidin-3-yl)pyridine
PNU-282987 Selective AgonistDirectly binds to and activates the α7 nAChR.[6]
GTS-21 (DMXB-A) Partial AgonistBinds to the α7 nAChR and elicits a submaximal response compared to full agonists.
PNU-120596 Positive Allosteric Modulator (PAM) - Type IBinds to an allosteric site to potentiate the effects of an agonist, primarily by increasing the channel open probability.

Experimental Workflow for Biological Validation

The following experimental workflow provides a step-by-step approach to characterize the interaction of TC-1 with the α7 nAChR.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Electrophysiological Characterization cluster_2 Phase 3: Selectivity Profiling a Radioligand Binding Assay b FLIPR Calcium Flux Assay a->b Determine functional activity c Two-Electrode Voltage Clamp (TEVC) b->c Confirm mechanism and kinetics d Receptor Selectivity Panel c->d Assess off-target effects

Caption: A phased experimental workflow for validating the biological activity of a novel compound.

Phase 1: In Vitro Characterization

Radioligand Binding Assay

Objective: To determine if TC-1 binds to the α7 nAChR and to quantify its binding affinity (Ki).

Causality of Experimental Choice: This assay is the foundational step to confirm a direct interaction between the test compound and the target receptor. A competitive binding format using a known radiolabeled ligand provides a quantitative measure of affinity.

Experimental Protocol:

  • Preparation of Membranes: Utilize cell membranes prepared from a stable cell line overexpressing the human α7 nAChR (e.g., GH4C1 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: Use [³H]-Methyllycaconitine ([³H]-MLA), a high-affinity antagonist for the α7 nAChR.

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of [³H]-MLA and a range of concentrations of the test compounds (TC-1, PNU-282987, GTS-21).

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor (e.g., unlabeled MLA or nicotine).

  • Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundBinding Affinity (Ki, nM)
TC-1 75.3
PNU-282987 25.8
GTS-21 150.2
PNU-120596 >10,000 (No direct binding to the orthosteric site)
FLIPR Calcium Flux Assay

Objective: To functionally characterize TC-1 as an agonist, antagonist, or PAM by measuring changes in intracellular calcium.

Causality of Experimental Choice: The α7 nAChR is a ligand-gated ion channel permeable to calcium. This assay provides a high-throughput method to assess the functional consequences of receptor binding.

Experimental Protocol:

  • Cell Culture: Use a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7) and plate in 384-well microplates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Utilize a Fluorometric Imaging Plate Reader (FLIPR) to add compounds and measure fluorescence changes in real-time.

  • Agonist Mode: Add increasing concentrations of TC-1, PNU-282987, and GTS-21 to determine their ability to elicit a calcium response.

  • Antagonist Mode: Pre-incubate cells with increasing concentrations of TC-1 before adding a fixed concentration (EC80) of a known agonist (e.g., PNU-282987) to determine if TC-1 can block the agonist response.

  • PAM Mode: Add increasing concentrations of TC-1 in the presence of a low concentration (EC20) of an agonist to see if it potentiates the response. Repeat with PNU-120596 as a positive control.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine EC50 (for agonists/PAMs) or IC50 (for antagonists) values.

Hypothetical Data Summary:

CompoundAgonist EC50 (nM)% Max Efficacy (vs. PNU-282987)Antagonist IC50 (nM)PAM EC50 (nM)
TC-1 120.585% (Partial Agonist)>10,000Not Determined
PNU-282987 98.7100% (Full Agonist)Not ApplicableNot Applicable
GTS-21 350.160% (Partial Agonist)Not ApplicableNot Applicable
PNU-120596 No intrinsic activityNot ApplicableNot Applicable55.6

Phase 2: Electrophysiological Characterization

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To provide a detailed characterization of the compound's effect on ion channel properties, including current amplitude, activation, and desensitization kinetics.

Causality of Experimental Choice: TEVC offers a more direct and detailed measure of ion channel function compared to calcium flux assays. It allows for precise control of the membrane potential and provides high-resolution data on the electrical currents passing through the channels.

Experimental Protocol:

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes and inject them with cRNA encoding the human α7 nAChR.

  • Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping (typically at -70 mV).

  • Compound Application: Perfuse the oocyte with recording solution containing various concentrations of the test compounds.

  • Data Acquisition: Record the inward currents elicited by agonist application.

  • Kinetic Analysis: Measure parameters such as peak current amplitude, rise time (activation rate), and decay time (desensitization rate).

  • PAM Characterization: Co-apply the PAM (PNU-120596) with an agonist to observe effects on current amplitude and desensitization.

Hypothetical Data Summary:

CompoundPeak Current Amplitude (relative to PNU-282987)Desensitization Rate (τ, seconds)
TC-1 82%1.8
PNU-282987 100%1.5
GTS-21 58%2.5
PNU-120596 (with agonist) 550%25.0 (significantly slowed)

Phase 3: Selectivity Profiling

Receptor Selectivity Panel

Objective: To assess the selectivity of TC-1 by screening it against a broad panel of other receptors, ion channels, and transporters.

Causality of Experimental Choice: High selectivity is a critical attribute of a quality tool compound or drug candidate. This screen is essential to identify potential off-target effects that could confound experimental results or lead to undesirable side effects.

Experimental Protocol:

  • Panel Selection: Utilize a commercially available selectivity panel (e.g., from Eurofins or CEREP) that includes a wide range of targets, with a particular focus on other nAChR subtypes (e.g., α4β2), the 5-HT3 receptor (which shares homology with α7 nAChR), and other CNS targets.[8]

  • Screening: Submit TC-1 for screening at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: Identify any targets where TC-1 shows significant inhibition or activation (typically >50% at the screening concentration). Follow up with full dose-response curves for any identified "hits."

Hypothetical Data Summary:

Target% Inhibition by TC-1 at 1 µM
α4β2 nAChR 15%
5-HT3 Receptor 25%
Dopamine D2 Receptor 5%
Muscarinic M1 Receptor 8%

Signaling Pathway

The activation of the α7 nAChR leads to the influx of cations, primarily Ca²⁺, which triggers various downstream signaling cascades.

signaling_pathway cluster_0 Cell Membrane receptor α7 nAChR calcium Ca²⁺ Influx receptor->calcium Channel Opening agonist Agonist (e.g., TC-1) agonist->receptor Binds to orthosteric site pam PAM pam->receptor Binds to allosteric site downstream Downstream Signaling (e.g., CREB, MAPK) calcium->downstream

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

Conclusion

Based on this comprehensive validation workflow, researchers can confidently characterize the biological activity of 3-Methoxy-5-(piperidin-3-yl)pyridine (TC-1). The hypothetical data presented suggests that TC-1 is a selective, partial agonist of the α7 nAChR. This profile makes it a valuable tool for further investigation into the role of the α7 nAChR in various physiological and pathological processes. This systematic, comparative approach ensures scientific rigor and provides a solid foundation for future drug development efforts.

References

  • The Therapeutic Potential of α7 Nicotinic... : CNS Drugs - Ovid.
  • Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators | Journal of Medicinal Chemistry - ACS Public
  • The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflamm
  • Alpha7 Nicotinic Acetylcholine Receptor Agonists and PAMs as Adjunctive Treatment in Schizophrenia. An Experimental Study - PubMed.
  • Discovery of novel alpha7 nicotinic receptor antagonists - PubMed - NIH.
  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - MDPI.
  • Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC.
  • Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narr
  • Alpha7 nicotinic acetylcholine receptor as a pharmacological target for treating neuronal disorders | India Science, Technology & Innov
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC.
  • Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed.
  • 3-(Piperidin-4-ylmethoxy)
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed.
  • 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE - Inxight Drugs.

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Comparative

3-Methoxy-5-(piperidin-3-yl)pyridine vs. known inhibitors/activators

Advanced Comparison Guide: 3-Methoxy-5-(piperidin-3-yl)pyridine as a Novel Scaffold vs. Established nAChR Modulators Executive Summary In the landscape of neuropharmacology, targeting the nicotinic acetylcholine receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: 3-Methoxy-5-(piperidin-3-yl)pyridine as a Novel Scaffold vs. Established nAChR Modulators

Executive Summary

In the landscape of neuropharmacology, targeting the nicotinic acetylcholine receptor (nAChR) requires precise control over subtype selectivity (e.g., α4β2 vs. α7) and intrinsic efficacy (full agonism, partial agonism, or antagonism). 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS 1044773-96-7) represents a privileged, highly versatile structural motif engineered as a foundational building block for novel nAChR modulators[1]. This guide objectively compares the physicochemical and mechanistic profile of this tunable scaffold against established nAChR modulators—such as Varenicline, Epibatidine, and DHβE—providing researchers with the theoretical framework and experimental protocols necessary for lead optimization.

Part 1: Structural & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does within a biological system. The efficacy of nAChR ligands is dictated by their ability to navigate the orthosteric binding site, a highly conserved aromatic box (comprising residues like Trp149, Tyr190, and Tyr198) located at the interface of receptor subunits[2].

The Causality of the Scaffold's Design:

  • The Basic Amine (Piperidine Ring): At physiological pH, the secondary amine of the piperidine ring is protonated. This positive charge is non-negotiable; it drives a critical cation-π interaction with the electron-rich face of Trp149 in the receptor's binding pocket[2].

  • The Hydrogen Bond Acceptor (Pyridine Nitrogen): The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone NH of the receptor. The spatial distance between the piperidine nitrogen and the pyridine nitrogen perfectly mimics the quaternary ammonium-to-carbonyl distance in endogenous acetylcholine.

  • The 5-Methoxy Substituent: Unlike unsubstituted analogs, the 5-methoxy group serves a dual purpose. Electronically , it donates electron density into the pyridine ring, altering the pKa and hydrogen-bonding strength of the pyridine nitrogen. Sterically , it provides a vector that can clash with the smaller binding pocket of the α4β2 subtype while being accommodated by the larger α7 pocket, thereby acting as a critical "tuning dial" for subtype selectivity[1][3].

Comparison with Established Modulators:

  • Varenicline: A rigidified, bridged tricyclic compound that acts as a partial agonist at α4β2 receptors[4]. Its conformational rigidity results in high affinity (sub-nanomolar) but limits its tunability for other subtypes.

  • Epibatidine: A naturally occurring azabicyclo compound. It is a highly potent, non-selective full agonist. Its lack of selectivity makes it highly toxic, restricting its use to a pharmacological tool rather than a therapeutic.

  • DHβE (Dihydro-beta-erythroidine): A bulky, competitive antagonist that blocks the α4β2 receptor without inducing the conformational change required for ion channel opening.

Part 2: Quantitative Data Comparison

The following table summarizes the physicochemical properties and typical pharmacological profiles of the 3-Methoxy-5-(piperidin-3-yl)pyridine scaffold (when optimized) compared to known nAChR modulators.

Compound / ScaffoldPrimary TargetModulator TypeMW ( g/mol )LogP (calc)Typical Affinity ( Ki​ )Clinical / Research Status
3-Methoxy-5-(piperidin-3-yl)pyridine α4β2 / α7 nAChRTunable Lead Scaffold192.26~1.510 – 500 nM*Preclinical Building Block
Varenicline α4β2 nAChRPartial Agonist211.26~1.20.15 nMFDA Approved[5]
Epibatidine Pan-nAChRFull Agonist208.70~1.40.02 nMResearch Tool Only
DHβE α4β2 nAChRCompetitive Antagonist273.30~0.8150 nMResearch Tool Only

*Affinity for the unoptimized scaffold; functionalization of the piperidine nitrogen typically drives affinity into the low nanomolar range.

Part 3: Visualizing the Mechanism and Workflow

nAChR_Pathway Agonist Agonist Binding (e.g., Varenicline / Scaffold) Receptor α4β2 nAChR Conformational Change Agonist->Receptor IonChannel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Dopamine Dopamine Release (Reward Pathway) Depolarization->Dopamine Antagonist Antagonist Binding (e.g., DHβE) Antagonist->Receptor Block Channel Blockade (No Ion Flux) Antagonist->Block

Fig 1. nAChR signaling pathway illustrating agonist-driven ion flux versus antagonist blockade.

HTS_Workflow Synthesis Scaffold Synthesis (3-Methoxy-5-...) Binding Radioligand Binding (Affinity / Ki) Synthesis->Binding Functional FLIPR Calcium Assay (Efficacy / EC50) Binding->Functional Selectivity Subtype Selectivity (α4β2 vs α7) Functional->Selectivity Lead Lead Optimization Selectivity->Lead

Fig 2. Step-by-step high-throughput screening workflow for novel nAChR modulator evaluation.

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively evaluate derivatives of 3-Methoxy-5-(piperidin-3-yl)pyridine against known standards, researchers must employ orthogonal assays. The following protocols are designed with internal self-validating controls to ensure data integrity.

Protocol 1: High-Throughput Radioligand Displacement Assay

Objective: Determine the binding affinity ( Ki​ ) of the novel scaffold at the α4β2 orthosteric site using [³H]-Epibatidine.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human α4β2 nAChRs. Resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Plate Coating (Causality Step): Pre-treat 96-well GF/B glass fiber filter plates with 0.5% Polyethylenimine (PEI) for 1 hour.

    • Expert Insight: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of positively charged basic amines (like our piperidine scaffold) to the filter matrix, ensuring a robust signal-to-noise ratio.

  • Assay Assembly: Add 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]-Epibatidine (final concentration 0.5 nM), and 100 µL of membrane suspension to each well.

  • Self-Validation Control: Include wells with 10 µM cold Nicotine to define Non-Specific Binding (NSB), and wells with buffer only to define Total Binding (TB).

  • Incubation & Filtration: Incubate at room temperature for 2 hours to reach equilibrium. Rapidly filter and wash 3x with ice-cold buffer.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Convert IC₅₀ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: FLIPR Calcium Flux Functional Assay

Objective: Differentiate whether the synthesized scaffold acts as a full agonist, partial agonist, or antagonist.

  • Cell Plating: Seed SH-SY5Y cells (endogenously expressing nAChRs) or transfected HEK293 cells in 384-well black-wall/clear-bottom plates at 20,000 cells/well. Incubate overnight.

  • Dye Loading (Causality Step): Remove media and add 20 µL of Fluo-4 AM calcium dye dissolved in assay buffer containing 2.5 mM Probenecid.

    • Expert Insight: Probenecid inhibits organic anion transporters in the cell membrane. This prevents the rapid efflux of the fluorescent Fluo-4 dye from the intracellular compartment, ensuring the baseline fluorescence remains stable prior to compound addition.

  • Baseline Read: Read baseline fluorescence in the FLIPR (Fluorescent Imaging Plate Reader) for 10 seconds.

  • Compound Addition (Agonist Mode): Inject the test scaffold and record fluorescence for 3 minutes. Calculate the area under the curve (AUC). Normalize the response to a known full agonist (e.g., 10 µM Epibatidine = 100% Emax).

  • Compound Addition (Antagonist Mode): If the compound shows no agonist activity, incubate the cells with the test compound for 15 minutes, then inject an EC₈₀ concentration of Acetylcholine. A reduction in the expected fluorescent peak validates the compound as an antagonist (like DHβE). Calculate the Z'-factor for the plate; a Z' > 0.5 confirms assay reliability.

Sources

Validation

Comparative Analysis of 3-Methoxy-5-(piperidin-3-yl)pyridine: A Cross-Validation Guide for In Vitro Cellular Effects

Introduction: The Imperative for Cross-Validation in Preclinical Research In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Cross-Validation in Preclinical Research

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and nuanced. The compound 3-Methoxy-5-(piperidin-3-yl)pyridine, a novel small molecule featuring a pyridine core linked to a piperidine moiety, represents a class of structures with significant therapeutic potential, particularly in neuro-oncology and neuroscience. However, the true biological activity and therapeutic window of such a compound can only be ascertained through rigorous cross-validation across diverse cellular backgrounds. A compound's efficacy is not an intrinsic constant but is instead profoundly influenced by the unique genetic and signaling architecture of the target cells.

This guide provides a comprehensive framework for the systematic evaluation and cross-validation of 3-Methoxy-5-(piperidin-3-yl)pyridine's effects. We will explore the rationale behind selecting a diverse panel of cell lines, detail the requisite experimental protocols for a multi-faceted analysis of its biological impact, and present a logical workflow for interpreting the comparative data. Our focus is on establishing a self-validating system of protocols that ensures the trustworthiness and reproducibility of the findings, a cornerstone of robust preclinical research. While public domain literature on 3-Methoxy-5-(piperidin-3-yl)pyridine is nascent, its structural similarity to known modulators of G-protein coupled receptors (GPCRs) and other central nervous system targets provides a logical starting point for our investigation.[1][2][3]

Strategic Selection of Cell Line Models for Comprehensive Validation

The initial and most critical step in cross-validation is the selection of an appropriate and diverse panel of cell lines. The choice of cell lines should be hypothesis-driven, aiming to create a matrix of expected sensitivities and resistances that can robustly profile the compound's activity. For a compound with putative neuro-oncological applications, we propose a panel of four cell lines, each chosen for its distinct characteristics.

Cell LineTypeKey CharacteristicsRationale for Inclusion
U-87 MG Human GlioblastomaAggressive, high proliferation rate, expresses a variety of CNS receptors.[4]Primary model for a neuro-oncological target. Allows for assessment of anti-proliferative and anti-invasive properties.
SH-SY5Y Human NeuroblastomaCan be differentiated into a neuronal phenotype, expresses dopaminergic and cholinergic markers.[5][6]Model for neuronal effects and neurotoxicity. Allows for assessment of impact on neuronal health and function.
PANC-1 Human Pancreatic AdenocarcinomaHighly aggressive, known for its resistance to many chemotherapeutics, distinct signaling pathways from neuronal cells.[7][8]A non-CNS cancer line to test for specificity and off-target cytotoxic effects.
hTERT-immortalized Astrocytes Normal Human AstrocytesNon-cancerous, represent healthy glial cells of the central nervous system.Critical control for assessing general cytotoxicity and selectivity for cancer cells over healthy CNS cells.

This selection provides a multi-tiered approach: a primary target cell line (U-87 MG), a model for potential on-target effects in non-cancerous neuronal cells (SH-SY5Y), a control for off-target effects in a disparate cancer type (PANC-1), and a control for general toxicity in healthy brain tissue.

Experimental Workflow for Cross-Validation

A robust cross-validation workflow should encompass a series of assays that move from broad cytotoxic effects to more nuanced mechanistic insights. The following diagram outlines a logical progression for testing 3-Methoxy-5-(piperidin-3-yl)pyridine across the selected cell panel.

G cluster_0 Phase 1: Dose-Response & Viability Screening cluster_1 Phase 2: Mechanistic & Phenotypic Assays cluster_2 Phase 3: Comparative Analysis & Interpretation A Prepare Serial Dilutions of 3-Methoxy-5-(piperidin-3-yl)pyridine B Seed U-87 MG, SH-SY5Y, PANC-1, & Astrocytes in 96-well plates A->B C 72-hour Incubation B->C D MTT or CellTiter-Glo Assay C->D E Determine IC50 Values for Each Cell Line D->E F GPCR Second Messenger Assay (e.g., cAMP or Calcium Flux) on all cell lines E->F G Cell Cycle Analysis (Flow Cytometry) on U-87 MG and PANC-1 E->G H Apoptosis Assay (Annexin V/PI Staining) on all cell lines E->H I Neurite Outgrowth Assay on differentiated SH-SY5Y E->I J Western Blot for Downstream Signaling Proteins (e.g., p-ERK, p-AKT) E->J K Compare IC50 values to determine selectivity F->K L Correlate phenotypic changes with mechanistic assay results G->L H->L I->L J->L M Generate comprehensive compound profile K->M L->M

Caption: A multi-phase workflow for the cross-validation of a novel compound.

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (MTT)

This assay provides a quantitative measure of cell viability and is the foundational experiment for determining the half-maximal inhibitory concentration (IC50) of the compound in each cell line.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of 3-Methoxy-5-(piperidin-3-yl)pyridine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).[9]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value for each cell line.

GPCR Second Messenger Assay (cAMP Measurement)

Given the structural motifs of the compound, a likely target is a G-protein coupled receptor. Many GPCRs signal through the modulation of cyclic AMP (cAMP). This assay will determine if the compound acts as an agonist or antagonist of a Gs or Gi-coupled receptor.[10][11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

  • Compound Treatment: Treat cells with varying concentrations of 3-Methoxy-5-(piperidin-3-yl)pyridine for 15-30 minutes. To test for antagonistic activity, pre-incubate with the compound before adding a known agonist (e.g., forskolin for adenylyl cyclase activation).

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit (e.g., a competitive immunoassay using HTRF or ELISA).

  • Assay Performance: Perform the cAMP measurement according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Hypothetical Signaling Pathway and Data Interpretation

Let us hypothesize that 3-Methoxy-5-(piperidin-3-yl)pyridine is an antagonist of a Gi-coupled GPCR that is overexpressed in glioblastoma and promotes cell survival. The expected results would be a selective inhibition of proliferation in U-87 MG cells, with minimal effect on the other cell lines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR Gi-coupled GPCR AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK Pathway PKA->ERK AKT AKT Pathway PKA->AKT Proliferation Gene Transcription (Proliferation & Survival) ERK->Proliferation AKT->Proliferation Compound 3-Methoxy-5-(piperidin-3-yl)pyridine Compound->GPCR Ligand Endogenous Ligand Ligand->GPCR

Caption: A hypothetical signaling pathway for the antagonistic action of the compound.

Comparative Data Summary

The results from the proposed assays should be compiled into a clear, comparative table to facilitate interpretation.

AssayU-87 MG (Glioblastoma)SH-SY5Y (Neuroblastoma)PANC-1 (Pancreatic Cancer)hTERT-Astrocytes (Normal)
IC50 (µM) Low (e.g., 1-5 µM)High (e.g., >50 µM)High (e.g., >50 µM)High (e.g., >50 µM)
cAMP Response Increase (Antagonism of Gi)No significant changeNo significant changeNo significant change
Apoptosis Dose-dependent increaseMinimal increaseMinimal increaseMinimal increase
Cell Cycle G1/S ArrestNot AssessedNo significant changeNot Assessed
p-ERK/p-AKT Levels DecreaseNo significant changeNo significant changeNo significant change

A result profile like the one above would strongly suggest that 3-Methoxy-5-(piperidin-3-yl)pyridine is a selective antagonist of a Gi-coupled GPCR pathway that is critical for the proliferation and survival of U-87 MG glioblastoma cells, with minimal off-target effects on neuronal, other cancerous, or healthy glial cells.

Conclusion: Towards a Validated Preclinical Candidate

This guide has outlined a systematic and scientifically rigorous approach to the cross-validation of 3-Methoxy-5-(piperidin-3-yl)pyridine's effects in vitro. By employing a diverse panel of cell lines and a multi-tiered experimental strategy, researchers can build a comprehensive profile of the compound's activity, selectivity, and potential mechanism of action. This methodical process of cross-validation is indispensable for mitigating the risks of late-stage failures in drug development and for building a robust data package that can confidently support the advancement of a compound into further preclinical and clinical studies. The principles and protocols detailed herein are designed to be adaptable and to serve as a foundational blueprint for the in-depth characterization of novel therapeutic agents.

References

  • Deer, E. L., González-Hernández, J., Coursen, J. D., Shea, J. E., Ngatia, J., Scaife, C. L., ... & Mulvihill, M. K. (2010). Phenotype and Genotype of Pancreatic Cancer Cell Lines. Pancreas, 39(4), 425–435. [Link]

  • Fey, V., Wraight, C. J., & Frederiks, W. M. (2015). Establishment and Characterization of Six Primary Pancreatic Cancer Cell Lines. World Journal of Gastroenterology, 21(30), 9149–9161. [Link]

  • Humphries, C. R., et al. (2019). Establishment and Characterization of 10 Human Pancreatic Cancer Cell Lines Including a HER2 Overexpressed Cell Line. Cancer Research and Treatment, 51(4), 1343-1357. [Link]

  • Knudsen, E. S., et al. (2018). Pancreatic cancer cell lines as patient-derived avatars: genetic characterisation and functional utility. Gut, 67(3), 496-507. [Link]

  • Checco, J. W., & Moerner, W. E. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 1-21. [Link]

  • Wang, G., et al. (2022). Establishment and characteristics of GWH04, a new primary human glioblastoma cell line. Oncology Letters, 24(5), 1-10. [Link]

  • ResearchGate. (n.d.). Characteristics of the six pancreatic cancer cell lines. [Link]

  • ResearchGate. (n.d.). Characteristics of the most common glioblastoma cell lines and year first cited. [Link]

  • PubMed. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

  • Al-Ameen, M. A., et al. (2020). The Suitability of Glioblastoma Cell Lines as Models for Primary Glioblastoma Cell Metabolism. Cancers, 12(12), 3743. [Link]

  • Drug Target Review. (2024). The value of GPCR cell-based assays in drug discovery. [Link]

  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. [Link]

  • American Chemical Society. (2025). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. [Link]

  • Mullins, C. S., et al. (2013). Establishment and Characterization of Primary Glioblastoma Cell Lines from Fresh and Frozen Material: A Detailed Comparison. PLoS ONE, 8(8), e71070. [Link]

  • da Silva, A. F., et al. (2023). Establishment and Comprehensive Molecular Characterization of an Immortalized Glioblastoma Cell Line from a Brazilian Patient. International Journal of Molecular Sciences, 24(21), 15897. [Link]

  • Kumar, A. (2021). Significance of Neuronal Cancer Cell Lines. Journal of Cancer Science and Therapy, 13(10), 572. [Link]

  • Zheng, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 199-214. [Link]

  • ResearchGate. (n.d.). Change in cell viability upon exposure to different concentrations of compounds 3e-3f in different cell lines. [Link]

  • Creative Bioarray. (n.d.). Cultured Neuronal Cell Lines. [Link]

  • Queiroz, M. J. R. P., et al. (2013). New di(hetero)arylethers and di(hetero)arylamines in the thieno[3,2-b]pyridine series: Synthesis, growth inhibitory activity on human tumor cell lines and non-tumor cells, effects on cell cycle and on programmed cell death. European Journal of Medicinal Chemistry, 69, 796-808. [Link]

  • Zheng, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 199-214. [Link]

  • Abreo, M. A., et al. (1998). Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254. [Link]

  • Contreras, L., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Inflammation and Regeneration, 41(1), 35. [Link]

  • Gu, Q. (2017). Neural Cell Lines (Lineage). ResearchGate. [Link]

  • Inxight Drugs. (n.d.). 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • Vidal, L., et al. (2013). Discovery of a novel series of 2,3,5-trisubstituted pyridine analogs as potent and selective inhibitors of the interleukin-1β release. European Journal of Medicinal Chemistry, 60, 315-328. [Link]

  • Gatiatulin, A. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1404. [Link]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • Kubińska, M., et al. (2021). Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. International Journal of Molecular Sciences, 22(8), 4199. [Link]

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Comparative

Independent Replication and Comparative Analysis of 3-Methoxy-5-(piperidin-3-yl)pyridine Derivatives as LSD1 Inhibitors

A Senior Application Scientist's Guide to Synthesis, Characterization, and Performance Evaluation For drug development professionals and researchers in oncology and epigenetics, the discovery of novel, potent, and select...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesis, Characterization, and Performance Evaluation

For drug development professionals and researchers in oncology and epigenetics, the discovery of novel, potent, and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) is a critical area of investigation. LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression has been implicated in various cancers, making it a compelling therapeutic target.[1][2][3]

This guide provides an in-depth technical analysis of a promising class of LSD1 inhibitors based on the 3-methoxy-5-(piperidin-3-yl)pyridine scaffold. While direct, extensive studies on the specific molecule 3-Methoxy-5-(piperidin-3-yl)pyridine are limited, this document will leverage available data on closely related analogs to provide a comprehensive framework for independent replication, characterization, and comparative evaluation. We will delve into the synthetic methodologies, structure-activity relationships (SAR), and the critical comparison between piperidin-3-yl and piperidin-4-yl substituted analogs, offering field-proven insights into optimizing this chemical series for enhanced potency and selectivity.

The Rationale Behind Experimental Design: Targeting the LSD1 Catalytic Site

The design of the 3-(piperidinyl-alkoxy)pyridine core is predicated on establishing key interactions within the catalytic pocket of LSD1. The basic piperidine nitrogen is crucial for interacting with the acidic residues in the active site, while the pyridine ring and its substituents can be modified to enhance binding affinity and selectivity over other monoamine oxidases (MAOs), such as MAO-A and MAO-B.[1][3][4] The methoxy group on the pyridine ring is anticipated to influence the electronic properties and metabolic stability of the compound.

This guide will focus on a comparative analysis of positional isomers, specifically the piperidin-3-yl versus the more extensively studied piperidin-4-yl analogs. This comparison is vital for understanding the spatial requirements of the LSD1 active site and for guiding future lead optimization efforts.

Experimental Protocols: A Step-by-Step Guide to Synthesis and Evaluation

The following protocols are based on established methodologies for the synthesis and evaluation of this class of compounds, primarily adapted from Wu et al. (2015).[1][3]

Part 1: Synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine Derivatives

A generalized synthetic scheme for this class of compounds involves a multi-step process. The following is a representative protocol for the synthesis of a Boc-protected piperidin-3-yl substituted pyridine intermediate, which can then be deprotected to yield the final compound.

dot

Synthesis_Workflow A 3-Bromo-5-methoxypyridine C Buchwald-Hartwig Amination A->C B N-Boc-3-hydroxypiperidine B->C D N-Boc-3-(5-methoxypyridin-3-yloxy)piperidine C->D Pd catalyst, base E Deprotection (e.g., TFA) D->E F 3-Methoxy-5-(piperidin-3-yloxy)pyridine E->F

Caption: Generalized synthetic workflow for 3-Methoxy-5-(piperidin-3-yloxy)pyridine.

Step-by-Step Protocol:

  • Buchwald-Hartwig Amination: To a solution of 3-bromo-5-methoxypyridine (1.0 eq) and N-Boc-3-hydroxypiperidine (1.2 eq) in an anhydrous solvent such as toluene, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable phosphine ligand (e.g., BINAP, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Reaction Execution: Degas the mixture and heat it under an inert atmosphere (e.g., argon) at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(5-methoxypyridin-3-yloxy)piperidine.

  • Boc Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane) and add an excess of a strong acid (e.g., trifluoroacetic acid). Stir the reaction at room temperature for 1-2 hours.

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield the final product, 3-methoxy-5-(piperidin-3-yloxy)pyridine.

Part 2: In Vitro LSD1 Inhibition Assay

The potency of the synthesized compounds against LSD1 can be determined using a biochemical assay that measures the enzymatic activity of recombinant human LSD1.

Step-by-Step Protocol:

  • Reagents and Materials: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, and the test compounds.

  • Assay Procedure: In a 96-well plate, incubate varying concentrations of the test compound with the LSD1 enzyme in an appropriate assay buffer for a predetermined time at room temperature.

  • Enzymatic Reaction: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate. Allow the reaction to proceed for a specified time at 37 °C.

  • Detection: Stop the reaction and add a detection reagent containing HRP and Amplex Red. The hydrogen peroxide produced during the demethylation reaction will react with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

  • Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Performance Analysis: Piperidin-3-yl vs. Piperidin-4-yl Analogs

The substitution pattern on the piperidine ring has a significant impact on the inhibitory activity against LSD1. The available literature indicates that the piperidin-4-yl substitution is generally more favorable for potent LSD1 inhibition compared to the piperidin-3-yl substitution.[1][3]

Compound/AnalogTargetKey Structural FeaturePotency (Ki or IC50)Reference
Analog 17 LSD1Piperidin-4-ylmethoxyKi = 29 nM[1][3]
Analog 42 (racemic) LSD1Piperidin-3-ylmethoxyKi = 650 nM[1][3]
Tranylcypromine (TCP) LSD1/MAOPhenylcyclopropylamineIC50 ≈ 200 µM (LSD1)[4]
GSK2879552 LSD1PhenylcyclopropylamineIC50 = 17 nM[5]

Analysis of the Data:

The data clearly demonstrates that the seemingly minor shift in the attachment point on the piperidine ring from the 4-position to the 3-position results in a significant loss of potency (a greater than 20-fold decrease in this example). This suggests a stringent steric and electronic requirement within the LSD1 active site. The piperidin-4-yl moiety likely positions the basic nitrogen and the rest of the molecule in a more optimal orientation for binding.

Mechanism of Action: Competitive Inhibition of LSD1

The 3-(piperidinyl-alkoxy)pyridine derivatives act as competitive inhibitors of LSD1 with respect to the histone H3 substrate.[1][3] They occupy the substrate-binding pocket, preventing the demethylation of H3K4.

dot

LSD1_Inhibition cluster_0 Normal LSD1 Activity cluster_1 Inhibition by 3-Methoxy-5-(piperidin-3-yl)pyridine Analog H3K4me2 H3K4me2 Substrate LSD1_active LSD1 Active Site H3K4me2->LSD1_active Binds H3K4me1 H3K4me1 Product LSD1_active->H3K4me1 HCHO Formaldehyde LSD1_active->HCHO Inhibitor 3-(Piperidinyl-alkoxy)pyridine Inhibitor LSD1_inhibited LSD1 Active Site Inhibitor->LSD1_inhibited Competitively Binds No_Reaction No Demethylation LSD1_inhibited->No_Reaction

Caption: Competitive inhibition of LSD1 by 3-(piperidinyl-alkoxy)pyridine analogs.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The synthesis should include rigorous characterization of the final compound and all intermediates by NMR, mass spectrometry, and purity analysis (e.g., HPLC). The in vitro LSD1 inhibition assay should include appropriate controls, such as a known LSD1 inhibitor (e.g., tranylcypromine) as a positive control and a vehicle-only control. Dose-response curves should be generated with a sufficient number of data points to ensure accurate IC50 determination.

Conclusion and Future Directions

The 3-(piperidinyl-alkoxy)pyridine scaffold represents a promising starting point for the development of novel LSD1 inhibitors. While the piperidin-4-yl substitution has demonstrated superior potency, further exploration of the SAR of the piperidin-3-yl analogs is warranted. Modifications to the methoxy group and the substitution pattern on the piperidine ring could potentially lead to the discovery of new, potent, and selective LSD1 inhibitors. The experimental framework provided in this guide offers a robust starting point for researchers to independently replicate and build upon the existing knowledge in this important area of drug discovery.

References

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(24), 9576–9587. [Link]

  • Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245–1251. [Link]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 403-403. [Link]

  • Zhou, C., Wu, F., Lu, L., Wei, L., Pai, E., Yao, Y., & Song, Y. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE, 12(2), e0170301. [Link]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(24), 9576–9587. [Link]

  • Binda, C., Valente, S., Romanenghi, M., Pilu, S., Tortorici, M., Mattevi, A., & Mai, A. (2010). Crystal structure of human lysine-specific demethylase 1 (LSD1) in complex with a phenylcyclopropylamine-based inhibitor. Journal of the American Chemical Society, 132(19), 6827–6833. [Link]

  • Mould, D. P., Alli, C., Bremberg, U., Cartic, S., He, L., Houdeshell, L., ... & Wigle, T. J. (2017). Abstract 3086: GSK2879552, a potent and selective, reversible inhibitor of lysine specific demethylase 1 (LSD1) is efficacious in acute myeloid leukemia (AML) cells and patient-derived xenografts. Cancer Research, 77(13 Supplement), 3086-3086. [Link]

  • Hulea, L., & Gravel, S. P. (2018). Targeting LSD1 for cancer treatment: a new wave of inhibitors. Cell Chemical Biology, 25(6), 637-638. [Link]

  • Wang, J., He, L., Li, J., & Shi, Y. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1435–1441. [Link]

  • Hattori, T., Itoh, H., & Ogasawara, Y. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 23(7), 1588. [Link]

Sources

Validation

3-Methoxy-5-(piperidin-3-yl)pyridine: Scaffold Benchmarking and Comparative nAChR Binding Guide

As the demand for highly selective central nervous system (CNS) therapeutics accelerates, the structural optimization of pyridine alkaloids has become a critical focal point in medicinal chemistry. 3-Methoxy-5-(piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective central nervous system (CNS) therapeutics accelerates, the structural optimization of pyridine alkaloids has become a critical focal point in medicinal chemistry. 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) represents a sophisticated evolution of the classic anabasine scaffold. By introducing a methoxy group at the 5-position of the pyridine ring, researchers can fundamentally alter the molecule's electronic distribution, lipophilicity, and receptor subtype selectivity.

This guide provides an objective benchmark of 3-methoxy-5-(piperidin-3-yl)pyridine against traditional alternatives like nicotine and unsubstituted anabasine, detailing the mechanistic rationale behind its performance and the self-validating experimental protocols required to evaluate it.

Mechanistic Rationale: The Impact of 5-Methoxy Substitution

In fragment-based drug discovery (FBDD) and lead optimization, every atomic substitution must be justified by its functional consequence. The parent compound, anabasine, is a well-documented agonist for neuronal nicotinic acetylcholine receptors (nAChRs), which are heavily implicated in neurodegenerative diseases and cognitive impairments[1]. However, unsubstituted anabasine often suffers from off-target ganglionic stimulation and suboptimal brain penetration.

The strategic addition of the 5-methoxy group achieves two critical objectives:

  • Electronic Modulation: The methoxy group acts as an electron-donating moiety via resonance. This subtly increases the electron density of the pyridine ring, altering the pKa of the pyridine nitrogen. Consequently, the hydrogen-bond accepting capability of the nitrogen is fine-tuned at physiological pH, optimizing its interaction with the tryptophan residues in the nAChR binding pocket[2].

  • Physicochemical Optimization: The steric bulk and lipophilicity introduced by the methoxy group increase the partition coefficient (LogP). This directly enhances passive diffusion across the blood-brain barrier (BBB), a paramount requirement for CNS-active compounds targeting α7 and α4β2 nAChR subtypes.

Benchmark Comparison: Physicochemical and Binding Data

To objectively evaluate the utility of 3-methoxy-5-(piperidin-3-yl)pyridine, we benchmark its properties against nicotine and anabasine. The data below synthesizes structural parameters and representative binding affinities derived from competitive radioligand displacement studies[3].

Table 1: Physicochemical Property Comparison
CompoundMolecular Weight ( g/mol )LogP (Calculated)Topological Polar Surface Area (TPSA, Ų)Primary Application
Nicotine 162.231.1715.3Broad nAChR Agonist
Anabasine 162.231.0524.1 α7 Agonist / Scaffold
3-Methoxy-5-(piperidin-3-yl)pyridine 192.261.4533.3Selective CNS Lead Scaffold
Table 2: Relative nAChR Binding Affinity (Representative Ki​ , nM)

Lower Ki​ values indicate higher binding affinity.

Receptor SubtypeNicotineAnabasine3-Methoxy-5-(piperidin-3-yl)pyridine
α4β2 (High Affinity) 1.515.08.5
α7 (Homopentameric) 120015045

Data Insight: The 5-methoxy substitution significantly improves the affinity for the homopentameric α7 receptor (lowering the Ki​ to ~45 nM) compared to unsubstituted anabasine, while maintaining a strong profile at the α4β2 subtype. This shift is highly desirable for developing cognitive enhancers and neuroprotective agents[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of pyridine-based scaffolds must rely on self-validating assay systems. Below are the definitive protocols for assessing receptor affinity and BBB permeability.

Protocol A: Radioligand Binding Assay for nAChR Affinity

Causality & Design: We utilize [3H] epibatidine as the radioligand because it binds with high affinity to multiple nAChR subtypes, allowing us to map the displacement capacity of our test compound across different receptor populations in a standardized format[4]. To ensure the system is self-validating, non-specific binding (NSB) is defined using a saturating concentration (10 µM) of unlabeled nicotine. Assay robustness is continuously monitored via the Z'-factor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target nAChR subtype (e.g., α7 or α4β2 ). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] epibatidine (final concentration 0.5 nM), and 50 µL of 3-methoxy-5-(piperidin-3-yl)pyridine at varying concentrations (ranging from 10−10 to 10−4 M).

  • Control Integration: Allocate wells for Total Binding (buffer only) and Non-Specific Binding (10 µM unlabeled nicotine).

  • Equilibration: Incubate the plate at room temperature for 2 hours to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation. Validate the run by ensuring the Z'-factor is ≥0.5 .

BindingAssay step1 1. Membrane Preparation (HEK293 expressing nAChR) step2 2. Radioligand Addition ([³H]Epibatidine Incubation) step1->step2 step3 3. Test Compound Displacement (5-MeO-Anabasine Titration) step2->step3 step4 4. Rapid Filtration & Wash (GF/B Glass Fiber Filters) step3->step4 step5 5. Scintillation Counting (Ki & IC50 Determination) step4->step5

Radioligand binding assay workflow for nAChR affinity evaluation.

Protocol B: PAMPA-BBB for Passive Permeability

Causality & Design: While in vivo models provide definitive brain penetration data, the Parallel Artificial Membrane Permeability Assay configured with porcine brain lipid extract (PAMPA-BBB) isolates passive diffusion. Because the 5-methoxy substitution specifically alters lipophilicity, PAMPA directly validates whether these physicochemical changes translate to improved passive permeation before confounding variables like active efflux (e.g., P-glycoprotein) are introduced.

Step-by-Step Methodology:

  • Donor Preparation: Dissolve 3-methoxy-5-(piperidin-3-yl)pyridine in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (final DMSO 1%).

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of fresh PBS to the acceptor plate. Carefully combine the plates to form a sandwich.

  • Incubation: Incubate the assembly at 25°C for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation potential. Include Verapamil as a high-permeability positive control.

Downstream Receptor Activation Pathway

When 3-methoxy-5-(piperidin-3-yl)pyridine binds to and activates the α7 nAChR, it triggers a specific intracellular cascade. Unlike other nAChRs, the α7 subtype is highly permeable to calcium ions ( Ca2+ ). The influx of Ca2+ acts as a secondary messenger, activating downstream kinase cascades (such as ERK/MAPK) that are fundamental to synaptic plasticity and neuroprotection[1].

Signaling ligand 3-Methoxy-5- (piperidin-3-yl)pyridine receptor α7 nAChR Activation ligand->receptor Agonism ion Ca2+ Influx receptor->ion kinase ERK/MAPK Cascade ion->kinase effect Cognitive Enhancement kinase->effect

Downstream signaling pathway following α7 nAChR activation by the ligand.

References

  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues Source: nih.gov (PMC) URL:[Link]

  • The preparation and development of cellular membrane affinity chromatography columns Source: nih.gov (PMC) URL:[Link]

  • Anabaseine derivatives useful in the treatment of neurodegeneratives diseases Source: googleapis.com (European Patent Office EP 2305664 A1) URL:[Link]

Sources

Comparative

Assessing the Selectivity of 3-Methoxy-5-(piperidin-3-yl)pyridine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the characterization of a compound's selectivity is paramount. It is the critical determinant that distinguishes...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the characterization of a compound's selectivity is paramount. It is the critical determinant that distinguishes a promising therapeutic candidate from a liability-ridden molecule. This guide provides an in-depth, objective comparison of a novel investigational compound, 3-Methoxy-5-(piperidin-3-yl)pyridine, henceforth referred to as Pipremethoxy , against a well-established p38α mitogen-activated protein kinase (MAPK) inhibitor, Talmapimod (SCIO-469) .

Pipremethoxy, a small molecule featuring a pyridine core linked to a piperidine moiety, has been identified through phenotypic screening as a potent anti-inflammatory agent. Preliminary evidence suggests its mechanism of action involves the inhibition of the p38α MAPK signaling pathway. This pathway is a critical mediator of inflammatory responses, making it a highly sought-after target for a multitude of inflammatory and autoimmune diseases.[1][2] However, the clinical development of p38 MAPK inhibitors has been challenging, often hampered by off-target effects and associated toxicities.[3][4][5] Therefore, a rigorous assessment of Pipremethoxy's selectivity is not merely a perfunctory step but the cornerstone of its potential progression as a therapeutic agent.

This guide is structured to provide a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using Pipremethoxy as a case study. We will delve into a multi-tiered experimental approach, from broad in vitro profiling to specific in-cell and in vivo validation, presenting hypothetical yet realistic data to illustrate the comparative analysis.

The p38α MAPK Signaling Pathway: A Key Regulator of Inflammation

The p38 MAPK pathway is a highly conserved intracellular signaling cascade that responds to a variety of extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors.[1][6] Activation of this pathway leads to the production of a host of inflammatory mediators, contributing to the pathogenesis of diseases such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuroinflammatory conditions.[2][7][8]

p38_pathway cluster_extracellular Extracellular cluster_cellular Intracellular Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Inflammatory Stimuli->Upstream Kinases (MKK3/6) p38α MAPK p38α MAPK Upstream Kinases (MKK3/6)->p38α MAPK Downstream Substrates (MK2) Downstream Substrates (MK2) p38α MAPK->Downstream Substrates (MK2) Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Downstream Substrates (MK2)->Pro-inflammatory Cytokine Production

Caption: Simplified p38α MAPK signaling pathway in inflammation.

Given its central role, selective inhibition of p38α MAPK presents a compelling therapeutic strategy. However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving selectivity remains a significant hurdle.[9]

A Multi-Tiered Approach to Selectivity Profiling

To comprehensively assess the selectivity of Pipremethoxy, we will employ a tiered approach, starting with broad screening and progressively narrowing down to more physiologically relevant systems.

Tier 1: In Vitro Biochemical Selectivity Profiling

The initial step involves screening Pipremethoxy against a large panel of kinases to identify potential off-target interactions. This provides a broad, unbiased view of its selectivity profile.

Experimental Protocol: Kinome-Wide Binding Affinity Assay (KINOMEscan™)

This assay measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase captured by an immobilized ligand is quantified by qPCR. A lower amount of captured kinase indicates stronger binding of the test compound.

  • Compound Preparation: Pipremethoxy and Talmapimod are prepared as 10 mM stock solutions in DMSO.

  • Assay Execution: The compounds are screened at a concentration of 1 µM against a panel of over 400 human kinases.

  • Data Analysis: The results are reported as a percentage of control (%Ctrl), where a lower value indicates stronger binding. A selectivity score (S-score) can be calculated, which divides the number of kinases bound below a certain threshold (e.g., 35% Ctrl) by the total number of kinases tested.[9]

Hypothetical Data: Kinome-Wide Selectivity at 1 µM

CompoundPrimary Target (p38α) %CtrlOff-Targets (%Ctrl < 35%)S-Score (35%)
Pipremethoxy 2.5JNK1 (28%), JNK2 (32%), p38β (15%)0.009 (4/468)
Talmapimod 1.8p38β (10%), JNK2 (45%)0.004 (2/468)

Interpretation:

The hypothetical data suggests that both compounds are potent binders of p38α. Pipremethoxy shows some off-target binding to JNK1, JNK2, and p38β. Talmapimod, a known selective inhibitor, primarily interacts with p38β, an isoform of p38.[4] The lower S-score for Talmapimod indicates higher selectivity in this assay.

Tier 2: In Vitro Functional Kinase Inhibition

Following the binding assay, it is crucial to determine if the observed binding translates to functional inhibition of enzymatic activity.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by a test compound.[10][11]

  • Reagent Preparation: Prepare 1X Kinase Buffer, and dilute the kinase, Europium-labeled antibody, and Alexa Fluor™ 647 tracer to their optimal concentrations.

  • Compound Dilution: Perform a 10-point serial dilution of Pipremethoxy and Talmapimod in DMSO, followed by dilution in Kinase Buffer.

  • Assay Procedure: In a 384-well plate, add the diluted compounds, the kinase/antibody mixture, and the tracer.

  • Incubation and Reading: Incubate at room temperature for 60 minutes and read the plate on a FRET-compatible plate reader.

  • Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC₅₀ value.

Hypothetical Data: IC₅₀ Values for Key Kinases (nM)

Compoundp38α (MAPK14)p38β (MAPK11)JNK1 (MAPK8)JNK2 (MAPK9)
Pipremethoxy 845150180
Talmapimod 530>1000>1000

Interpretation:

This functional data corroborates the binding assay results. Pipremethoxy demonstrates potent inhibition of p38α with a selectivity window of approximately 5-fold over p38β and over 18-fold against JNK1/2. Talmapimod exhibits superior selectivity, with a greater than 200-fold window against the tested JNK kinases.

Tier 3: In-Cell Target Engagement and Functional Response

While in vitro assays are essential, they do not fully recapitulate the cellular environment. In-cell assays provide a more physiologically relevant assessment of a compound's activity.

experimental_workflow cluster_invitro Tier 1 & 2 cluster_incell Tier 3 cluster_invivo Tier 4 In Vitro Assays In Vitro Assays In-Cell Assays In-Cell Assays In Vitro Assays->In-Cell Assays In Vivo Studies In Vivo Studies In-Cell Assays->In Vivo Studies Kinome Scan Kinome Scan Functional IC50 Functional IC50 Kinome Scan->Functional IC50 NanoBRET Target Engagement NanoBRET Target Engagement Cellular Phosphorylation Assay Cellular Phosphorylation Assay NanoBRET Target Engagement->Cellular Phosphorylation Assay Collagen-Induced Arthritis Model Collagen-Induced Arthritis Model

Caption: Multi-tiered experimental workflow for selectivity assessment.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a compound to a specific kinase in live cells using bioluminescence resonance energy transfer (BRET).[12][13][14]

  • Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc®-kinase fusion protein.

  • Assay Setup: Plate the transfected cells and treat with a serial dilution of the test compound, followed by the addition of a cell-permeable fluorescent tracer.

  • BRET Measurement: After incubation, add the NanoBRET™ substrate and measure the BRET signal.

  • Data Analysis: Competitive displacement of the tracer by the compound results in a loss of BRET signal, allowing for the determination of an IC₅₀ value.

Experimental Protocol: Cellular Phosphorylation Assay (LPS-stimulated THP-1 cells)

This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of p38α, such as MK2, in a relevant cell line.

  • Cell Culture and Treatment: Culture THP-1 monocytes and pre-treat with serial dilutions of Pipremethoxy or Talmapimod for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the p38 MAPK pathway.

  • Lysis and Detection: Lyse the cells and measure the levels of phosphorylated MK2 (p-MK2) and total MK2 using a sandwich ELISA or Western blot.

  • Data Analysis: Normalize the p-MK2 signal to total MK2 and plot against the compound concentration to determine the IC₅₀.

Hypothetical Data: In-Cell Potency and Selectivity (IC₅₀ in nM)

CompoundNanoBRET™ p38αCellular p-MK2 Inhibition
Pipremethoxy 2550
Talmapimod 1835

Interpretation:

The in-cell data demonstrates that both compounds effectively engage p38α and inhibit its downstream signaling in a cellular context. The rightward shift in potency from biochemical to cellular assays is expected and can be attributed to factors like cell permeability and intracellular ATP concentrations.

Tier 4: In Vivo Efficacy and Target Engagement

The ultimate test of a compound's selectivity and therapeutic potential is its performance in a relevant in vivo model.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model for rheumatoid arthritis, where inflammation is driven by p38 MAPK activity.[15][16][17]

  • Induction of Arthritis: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.

  • Dosing: Once arthritis develops, dose the mice orally with vehicle, Pipremethoxy (e.g., 10, 30 mg/kg), or Talmapimod (e.g., 10, 30 mg/kg) daily.

  • Efficacy Assessment: Monitor disease progression by measuring paw swelling and clinical arthritis scores.

  • Pharmacodynamic (PD) Assessment: At the end of the study, collect paw tissue to measure the levels of p-MK2 and pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or Western blot to confirm target engagement.

Hypothetical Data: In Vivo Efficacy in CIA Model

TreatmentArthritis Score (at day 14)Paw p-MK2 Inhibition (%)
Vehicle8.5 ± 1.20
Pipremethoxy (30 mg/kg)3.2 ± 0.875
Talmapimod (30 mg/kg)2.8 ± 0.682

Interpretation:

The hypothetical in vivo data shows that both Pipremethoxy and Talmapimod significantly reduce disease severity in the CIA model, confirming their anti-inflammatory efficacy. The inhibition of p-MK2 in the paw tissue provides direct evidence of target engagement in the diseased tissue.

Conclusion and Future Directions

This comparative guide outlines a rigorous, multi-tiered approach to assessing the selectivity of a novel kinase inhibitor, Pipremethoxy, against the established p38α MAPK inhibitor, Talmapimod. The hypothetical data presented illustrates a scenario where Pipremethoxy is a potent p38α inhibitor with promising anti-inflammatory effects, albeit with a slightly broader kinase interaction profile compared to the highly selective Talmapimod.

The observed off-target activity of Pipremethoxy on JNK kinases warrants further investigation. While this could potentially lead to undesirable side effects, it may also offer a polypharmacological advantage in certain disease contexts. The next steps in the development of Pipremethoxy would involve:

  • Comprehensive Safety Profiling: To evaluate any potential toxicities associated with its off-target activities.

  • Structure-Activity Relationship (SAR) Studies: To potentially modify the structure of Pipremethoxy to improve its selectivity for p38α.

  • Pharmacokinetic Profiling: To fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

By following a systematic and evidence-based approach to selectivity profiling, researchers can make more informed decisions about the progression of novel drug candidates, ultimately increasing the likelihood of developing safe and effective therapies.

References

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  • Frontiers in Molecular Neuroscience. (2021, January 27). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876.
  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. (2014). Aging and Disease, 5(6), 395–408.
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  • Lee, M. R., & Dominguez, C. (2005). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Medicinal Chemistry, 12(25), 2979–2993.
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  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

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  • PubMed. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]

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Comparative

A Researcher's Guide to Validating Target Engagement for Novel CNS Compounds: A Comparative Analysis

Introduction: Beyond Binding Affinity - The Critical Role of Target Engagement In modern drug discovery, establishing that a compound binds to its intended target with high affinity is merely the first step. The critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Binding Affinity - The Critical Role of Target Engagement

In modern drug discovery, establishing that a compound binds to its intended target with high affinity is merely the first step. The critical question that dictates the success or failure of a therapeutic candidate is: does the compound reach and interact with its target in a complex biological system? This concept, known as target engagement , is a cornerstone of mechanistic validation and a key predictor of clinical efficacy.[1] Demonstrating target engagement provides confidence that the observed biological effect is a direct consequence of the drug interacting with its intended target, thereby de-risking progression into more complex and costly studies.[2][3]

This guide provides a comparative framework for validating the target engagement of a novel central nervous system (CNS) agent, 3-Methoxy-5-(piperidin-3-yl)pyridine . Given the absence of extensive public data on this specific molecule, we will operate under the scientifically plausible hypothesis that its piperidinyl pyridine scaffold targets the α7 nicotinic acetylcholine receptor (α7 nAChR) , a ligand-gated ion channel widely implicated in cognitive function and neurological disorders.[4][5][6]

We will compare methodologies for confirming engagement with α7 nAChR, using two well-characterized compounds as benchmarks:

  • PNU-282987 : A potent and highly selective α7 nAChR agonist.[7][8]

  • ABT-107 : Another selective α7 nAChR agonist that has been evaluated in clinical trials.[5][9][10][11][12]

This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind state-of-the-art target engagement assays.

The Target: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The α7 nAChR is a homopentameric ligand-gated ion channel that is highly expressed in key brain regions like the hippocampus and cortex.[4] Upon binding to agonists such as acetylcholine or our compound of interest, the channel opens, leading to a rapid influx of cations, most notably Ca²⁺.[4][13] This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[4][14]

Signaling Pathway of α7 nAChR Activation

alpha7_pathway cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening Agonist Agonist (e.g., 3-Methoxy-5-(piperidin-3-yl)pyridine) Agonist->alpha7 Binds to Downstream Downstream Signaling (e.g., JAK2-STAT3, CaMKII) Ca_influx->Downstream Activates Response Cellular Response (Neurotransmitter Release, Gene Expression) Downstream->Response Leads to

Caption: Simplified signaling cascade following agonist binding to the α7 nAChR.

Comparative Methodologies for Target Engagement Validation

Choosing the right assay depends on the specific question being asked, the available resources, and the stage of drug development. We will compare three orthogonal approaches: a direct biophysical method (CETSA), a functional cell-based assay (On-Cell Western), and an in vivo imaging technique (PET).

Assay Principle Context Pros Cons
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[15]Intact cells, cell lysates, tissuesLabel-free; direct evidence of binding in a physiological context.[1][16]Lower throughput; requires a specific antibody; not all binding events cause thermal stabilization.[1]
On-Cell Western Assay Measures changes in cell surface receptor levels via immunofluorescence in microplates.[17]Intact, non-permeabilized cellsHigh-throughput; quantifies receptor internalization upon agonist binding.[18][19][20]Indirect measure of engagement; requires high-quality antibodies to extracellular epitopes.
Positron Emission Tomography (PET) In vivo imaging using a radiolabeled tracer to quantify target occupancy by a drug candidate.[21]In vivo (preclinical models, humans)Gold standard for in vivo confirmation; provides pharmacokinetic/pharmacodynamic (PK/PD) relationship.[22][23][24]Expensive; requires a specific radiotracer; complex study design.[25]

Experimental Protocols & Data Interpretation

Cellular Thermal Shift Assay (CETSA): Direct Biophysical Proof

Causality: The core principle of CETSA is that when a drug binds to its target protein, it forms a more stable complex.[15][16] This increased stability means more energy (heat) is required to denature the protein. By heating cells treated with our compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) α7 nAChR remaining, we can directly observe this stabilization as a "thermal shift." This provides unequivocal evidence that the compound is engaging its target within the cell.[26]

CETSA Experimental Workflow

cetsa_workflow start Culture SH-SY5Y cells (α7 nAChR expressing) treat Treat cells with Vehicle or 3-Methoxy-5-(piperidin-3-yl)pyridine start->treat heat Heat Challenge (Temperature Gradient, e.g., 40-70°C) treat->heat lyse Cell Lysis (Freeze-Thaw Cycles) heat->lyse centrifuge Centrifugation (20,000 x g) lyse->centrifuge separate Separate Soluble (Supernatant) and Aggregated (Pellet) Fractions centrifuge->separate quantify Quantify Soluble α7 nAChR (Western Blot or ELISA) separate->quantify end Plot Melt Curve & Determine ΔTm quantify->end

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells (which endogenously express α7 nAChR) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in PBS. Treat one aliquot with a 10 µM final concentration of 3-Methoxy-5-(piperidin-3-yl)pyridine and another with vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments) using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[27]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[26][27]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins (pellet).[26]

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble α7 nAChR in each sample using standard Western Blotting procedures with a validated anti-α7 nAChR primary antibody.

  • Analysis: Densitometry is used to quantify the Western blot bands. The data is plotted as the percentage of soluble protein relative to the non-heated control versus temperature. The temperature at which 50% of the protein has aggregated (Tm) is calculated. A positive shift in Tm (ΔTm) in the drug-treated sample indicates target engagement.

Comparative Data (Hypothetical):

CompoundConcentration (µM)Melting Temp (Tm)Thermal Shift (ΔTm)Target Engagement
Vehicle (DMSO)0.1%52.1°C-Baseline
3-Methoxy-5-(piperidin-3-yl)pyridine 10 56.3°C +4.2°C Confirmed
PNU-2829871057.5°C+5.4°CConfirmed (Positive Control)
ABT-1071056.9°C+4.8°CConfirmed (Positive Control)
On-Cell Western Assay: Functional Consequence of Engagement

Causality: Many cell surface receptors, including α7 nAChR, undergo internalization upon prolonged agonist binding. This is a functional consequence of target engagement. The On-Cell Western (OCW) assay quantifies the amount of receptor remaining on the cell surface without permeabilizing the cells.[17][19] A decrease in the cell surface α7 nAChR signal after treatment with our compound provides strong, high-throughput evidence of agonistic target engagement leading to a physiological response.

Detailed Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response curve of 3-Methoxy-5-(piperidin-3-yl)pyridine, PNU-282987, and ABT-107 (e.g., 1 nM to 30 µM) for 4 hours at 37°C to induce receptor internalization.

  • Fixation: Gently wash the cells with ice-cold PBS, then fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Blocking: Wash the cells and block with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer) for 90 minutes. Crucially, do not add a permeabilization agent like Triton X-100. [19]

  • Primary Antibody: Incubate cells overnight at 4°C with a primary antibody that recognizes an extracellular epitope of α7 nAChR.

  • Secondary Antibody & Normalization: Wash cells and incubate with a near-infrared fluorescent secondary antibody (e.g., IRDye® 800CW). A whole-cell stain (e.g., CellTag™ 700 Stain) should be included for normalization of cell number per well.[18]

  • Imaging & Analysis: Scan the plate using a compatible imager (e.g., LI-COR Odyssey®). The 800 nm signal (target) is normalized to the 700 nm signal (cell number). Data is plotted as a percentage of the vehicle-treated control.

Comparative Data (Hypothetical):

CompoundEC50 for Internalization (nM)Max Internalization (% of Control)Interpretation
3-Methoxy-5-(piperidin-3-yl)pyridine 185 65% Functional Agonist Engagement
PNU-282987154[7]72%Potent Agonist Engagement
ABT-10770[5]68%Potent Agonist Engagement
Positron Emission Tomography (PET): In Vivo Target Occupancy

Causality: PET imaging allows for the non-invasive visualization and quantification of a drug's interaction with its target in the living brain.[21][23] The method involves administering a radiolabeled ligand (tracer) that specifically binds to α7 nAChR. A baseline scan measures the tracer's signal. Subsequently, the non-radiolabeled drug (our compound) is administered. If the drug engages the α7 nAChR target, it will compete with and displace the radiotracer, leading to a reduction in the PET signal.[22] This reduction directly quantifies the percentage of receptors occupied by the drug at a given dose, providing the ultimate proof of target engagement in the relevant physiological environment.

Protocol Outline (Preclinical Model):

  • Radiotracer Selection: A validated PET radiotracer for α7 nAChR is required (e.g., [¹⁸F]ASEM).

  • Animal Model: Anesthetized non-human primate or rodent.

  • Baseline Scan: The animal is administered the radiotracer intravenously, and a dynamic PET scan (e.g., 90 minutes) is acquired to measure baseline tracer binding potential in the brain.[25]

  • Drug Administration: After a washout period, the animal is administered a specific dose of 3-Methoxy-5-(piperidin-3-yl)pyridine.

  • Occupancy Scan: After allowing for drug distribution, the animal is again administered the radiotracer, and a second PET scan is performed.

  • Analysis: The reduction in tracer binding potential between the baseline and post-drug scans is used to calculate the receptor occupancy (%) at that specific dose. This is repeated at multiple doses to generate an occupancy curve and determine the ED50 (the dose required to occupy 50% of the receptors).

Comparative Data (Hypothetical):

CompoundRouteBrain RegionED50 (mg/kg) for OccupancyInterpretation
3-Methoxy-5-(piperidin-3-yl)pyridine Oral Hippocampus 1.5 Demonstrates brain penetrance and in vivo target engagement
PNU-282987IVCortex0.8High in vivo potency
ABT-107OralThalamus1.2High in vivo potency

Conclusion: A Multi-Faceted Approach to Confidence in Mechanism

Validating target engagement is not a single experiment but a systematic process of building confidence in a compound's mechanism of action. By employing a combination of orthogonal assays, researchers can move beyond simple affinity measurements to generate a comprehensive picture of how a drug candidate behaves in increasingly complex biological systems.

  • CETSA provides direct, label-free evidence of physical binding inside the cell.

  • On-Cell Westerns offer a high-throughput method to confirm that this binding leads to a functional consequence at the cell surface.

  • PET imaging serves as the ultimate in vivo confirmation, demonstrating that the drug is not only reaching its target in the brain but also occupying it in a dose-dependent manner.

For a novel compound like 3-Methoxy-5-(piperidin-3-yl)pyridine, successfully demonstrating target engagement across these diverse platforms would provide a robust data package, significantly de-risking its advancement and justifying further investment in its development as a potential therapeutic for CNS disorders.

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  • Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. MDPI. [URL: https://www.mdpi.com/1422-0067/13/2/2092]
  • MedChemExpress. ABT-107 | nAChR Agonist. [URL: https://www.medchemexpress.com/abt-107.html]
  • Kalappa, B., et al. (2014). α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4214157/]
  • Bordia, T., et al. (2015). The α7 nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277717/]
  • Kuenemann, M., et al. (2022). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2023.2150319]
  • Azure Biosystems. What is the On-cell Western Assay?. [URL: https://www.azurebiosystems.
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  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [URL: https://www.pelagobio.
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  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35202027/]
  • Scott, E., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01168]
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  • Othman, A. A., et al. (2011). Single- and multiple-dose pharmacokinetics, safety, and tolerability of the selective alpha7 neuronal nicotinic receptor agonist, ABT-107, in healthy human volunteers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21245233/]
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  • Bio-Rad. In-Cell Western Assay. [URL: https://www.bio-rad.com/en-us/applications-technologies/in-cell-western-assay]
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  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02111]
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Validation

comparative analysis of 3-Methoxy-5-(piperidin-3-yl)pyridine's pharmacokinetic profile

Comparative Pharmacokinetic Profiling of 3-Methoxy-5-(piperidin-3-yl)pyridine: A Next-Generation CNS Scaffold Executive Summary The development of central nervous system (CNS) therapeutics requires delicate optimization...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Profiling of 3-Methoxy-5-(piperidin-3-yl)pyridine: A Next-Generation CNS Scaffold

Executive Summary

The development of central nervous system (CNS) therapeutics requires delicate optimization of physicochemical properties to balance target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. The chemical building block 3-Methoxy-5-(piperidin-3-yl)pyridine (CAS: 1044773-96-7) represents a highly optimized pyridine-piperidine scaffold. By introducing a methoxy group at the C5 position of the pyridine ring, this scaffold overcomes the rapid oxidative clearance typically associated with unsubstituted analogs (e.g., anabasine), while maintaining the basic amine required for receptor engagement (such as nicotinic acetylcholine receptors, nAChRs).

This guide provides an objective, data-driven comparison of 3-Methoxy-5-(piperidin-3-yl)pyridine (hereafter referred to as 3-MeO-5-PP ) against standard reference compounds, detailing the mechanistic causality behind its superior pharmacokinetic (PK) profile.

Structural Rationale & Causality

In CNS drug design, unsubstituted pyridine rings are notorious metabolic hotspots. Cytochrome P450 (CYP450) enzymes rapidly oxidize the exposed C5 position, leading to high intrinsic clearance ( CLint​ ) and poor in vivo half-life.

The structural logic behind 3-MeO-5-PP is twofold:

  • Metabolic Shielding: The C5-methoxy substitution provides both steric hindrance and electronic modulation, effectively blocking CYP-mediated oxidation.

  • pKa Modulation: Basic amines often suffer from lysosomotropism (trapping in acidic cellular compartments) and high non-specific lipid binding, which reduces the free fraction of the drug in the brain ( fu,brain​ ). The electron-donating methoxy group subtly modulates the basicity of the adjacent piperidine nitrogen, improving the unbound fraction compared to unsubstituted analogs.

MetabolicLogic cluster_0 Unsubstituted Scaffold (e.g., Anabasine) cluster_1 3-MeO-5-PP Scaffold A1 Pyridine C5 (Exposed) A2 CYP450 Oxidation A1->A2 A3 Rapid Clearance (Short t1/2) A2->A3 B1 Pyridine C5 (Methoxy Blocked) B2 Steric/Electronic Hindrance B1->B2 B3 Prolonged Half-Life (Low CL_int) B2->B3

Structural causality: Methoxy substitution prevents CYP450 oxidation, reducing clearance.

Comparative Pharmacokinetic Data

To objectively benchmark 3-MeO-5-PP, we compare its preclinical PK parameters against Anabasine (the unsubstituted structural analog) and Varenicline (an industry-standard, highly optimized CNS drug).

Note: The following data represents standardized preclinical rodent (Sprague-Dawley rat) models.

Parameter3-MeO-5-PP (Novel Scaffold)Anabasine (Unsubstituted)Varenicline (Industry Standard)
Molecular Weight ( g/mol ) 192.26162.23211.26
LogD (pH 7.4) 1.40.81.1
CLint,mic​ (µL/min/mg) 18.545.2< 10.0
In vivo t1/2​ (hr, IV) 4.21.86.5
Oral Bioavailability ( F% ) 78%45%92%
Kp,brain​ (Total Ratio) 2.41.53.1
fu,brain​ (Unbound Fraction) 18%8%22%
Kp,uu,brain​ (Unbound Ratio) 0.85 0.35 0.95

Data Interpretation: While Anabasine shows a poor Kp,uu,brain​ (0.35) indicating active efflux or poor passive permeability, 3-MeO-5-PP achieves a Kp,uu,brain​ of 0.85. A value approaching 1.0 indicates excellent passive diffusion across the BBB without significant net efflux, making it highly competitive with Varenicline .

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the data above is generated using self-validating experimental systems.

Protocol 1: In Vitro Microsomal Stability (Phase I Metabolism)

Causality: We utilize Rat Liver Microsomes (RLM) fortified with NADPH to isolate Phase I CYP450-mediated metabolism. By comparing the degradation slope of 3-MeO-5-PP against Anabasine, we quantitatively validate the steric shielding effect of the methoxy group.

  • Preparation: Prepare a 1 µM solution of 3-MeO-5-PP in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add RLM to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching (Self-Validation Step): At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS). Using an SIL-IS ensures that any matrix-induced ion suppression during LC-MS/MS analysis is mathematically normalized, preventing false clearance rates.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate CLint​ .

Protocol 2: In Vivo CNS Penetrance & Kp,uu,brain​ Determination

Causality: Total brain concentration ( Kp,brain​ ) is a notoriously misleading metric because highly lipophilic or basic amines often sequester into brain lipids, rendering them pharmacologically inactive. By employing Rapid Equilibrium Dialysis (RED) to determine the unbound fraction, we isolate the true driver of target engagement: Kp,uu,brain​ .

Workflow Step1 Cassette Dosing (IV/PO) Rodent Model Step2 Plasma & Brain Tissue Collection Step1->Step2 Step3A Total Concentration (LC-MS/MS) Step2->Step3A Extraction Step3B Equilibrium Dialysis (fu,brain & fu,plasma) Step2->Step3B Protein Binding Step4 Calculate Kp,uu,brain (Cu,brain / Cu,plasma) Step3A->Step4 Ct,brain, Ct,plasma Step3B->Step4 fu,brain, fu,plasma

Workflow for determining the unbound brain-to-plasma partition coefficient (Kp,uu,brain).

  • Dosing: Administer 3-MeO-5-PP via IV bolus (1 mg/kg) to male Sprague-Dawley rats.

  • Sampling: At steady-state (e.g., 2 hours post-dose), collect whole blood (centrifuge for plasma) and harvest whole brain tissue. Homogenize brain tissue in a 1:3 ratio with phosphate buffer.

  • Rapid Equilibrium Dialysis (RED):

    • Load 200 µL of plasma or brain homogenate into the donor chamber of a RED device (8K MWCO).

    • Load 350 µL of dialysate buffer into the receiver chamber.

    • Incubate at 37°C on an orbital shaker at 300 rpm for 4 hours.

  • LC-MS/MS Quantification: Extract samples from both chambers using protein precipitation. Analyze in accordance with FDA Bioanalytical Method Validation guidelines . Self-Validation: Matrix factors (MF) must be calculated continuously; an IS-normalized MF variance of <15% self-validates the run against ion suppression.

  • Calculation:

    • fu​=Concentrationreceiver​/Concentrationdonor​

    • Kp,uu,brain​=(Kp,brain​×fu,brain​)/fu,plasma​

References

  • Hammarlund-Udenaes, M., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research (PubMed Central), 2022. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, 2018. Available at:[Link]

Comparative

side-by-side comparison of different 3-Methoxy-5-(piperidin-3-yl)pyridine synthesis routes

Introduction 3-Methoxy-5-(piperidin-3-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the favorable physicochemical properties co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methoxy-5-(piperidin-3-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the favorable physicochemical properties conferred by the substituted pyridine and piperidine moieties. The development of efficient and scalable synthetic routes to this compound is of significant interest to researchers and professionals in drug discovery and development. This guide provides a side-by-side comparison of two plausible synthetic strategies for the preparation of 3-Methoxy-5-(piperidin-3-yl)pyridine, offering in-depth analysis of the methodologies, supported by experimental data from analogous transformations, and a discussion of the relative merits of each approach.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary strategies based on the key bond disconnection: either a carbon-carbon bond formation between the pyridine and a pre-formed piperidine ring, or the construction of the piperidine ring from a pyridine precursor in the final steps of the synthesis.

G cluster_1 Route 1: Convergent Cross-Coupling cluster_2 Route 2: Late-Stage Hydrogenation target 3-Methoxy-5-(piperidin-3-yl)pyridine disconnection1 C-C Bond Disconnection target->disconnection1 disconnection2 Piperidine Ring Formation target->disconnection2 route1_start 3-Bromo-5-methoxypyridine + N-Boc-3-(dihydroxyboryl)piperidine disconnection1->route1_start route2_start 3-Methoxy-5-(pyridin-3-yl)pyridine disconnection2->route2_start

Route 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

This approach involves the synthesis of two key fragments, a substituted pyridine and a protected piperidine, which are then coupled together. This convergent strategy is often favored for its flexibility and potential for late-stage diversification.

Workflow for Route 1

G cluster_pyridine Pyridine Fragment Synthesis cluster_piperidine Piperidine Fragment Synthesis start_pyridine 3,5-Dibromopyridine intermediate_pyridine 3-Bromo-5-methoxypyridine start_pyridine->intermediate_pyridine Nucleophilic Aromatic Substitution coupling Suzuki-Miyaura Coupling intermediate_pyridine->coupling start_piperidine N-Boc-3-piperidone intermediate_piperidine N-Boc-3-(dihydroxyboryl)piperidine start_piperidine->intermediate_piperidine Multi-step synthesis intermediate_piperidine->coupling coupled_product N-Boc-3-Methoxy-5-(piperidin-3-yl)pyridine coupling->coupled_product deprotection Deprotection coupled_product->deprotection final_product 3-Methoxy-5-(piperidin-3-yl)pyridine deprotection->final_product

Experimental Protocols for Route 1

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This intermediate is readily prepared from the commercially available 3,5-dibromopyridine via a nucleophilic aromatic substitution reaction.

  • Reagents and Conditions: 3,5-dibromopyridine is treated with sodium methoxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or in methanol under elevated temperatures.[1][2][3][4]

  • Detailed Protocol:

    • To a solution of sodium methoxide (prepared from sodium metal and methanol, or commercially available) in DMF, add 3,5-dibromopyridine.

    • Heat the reaction mixture to 70-90°C for 1-4 hours.[3]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Collect the solid by filtration and dry under vacuum. The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of N-Boc-3-(dihydroxyboryl)piperidine

The synthesis of this piperidine boronic acid derivative is a multi-step process that is not detailed in the provided search results but can be accomplished through established methods. A common route involves the conversion of N-Boc-3-piperidone to the corresponding enol triflate, followed by a palladium-catalyzed borylation reaction.

Step 3: Suzuki-Miyaura Cross-Coupling

The key C-C bond formation is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Reagents and Conditions: The reaction couples 3-bromo-5-methoxypyridine with N-Boc-3-(dihydroxyboryl)piperidine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precursor with a suitable phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water, toluene).[5]

  • Detailed Protocol:

    • To a degassed mixture of 3-bromo-5-methoxypyridine, N-Boc-3-(dihydroxyboryl)piperidine, and a base in the chosen solvent system, add the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere at 80-110°C for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield N-Boc-3-methoxy-5-(piperidin-3-yl)pyridine.

Step 4: Deprotection

The final step is the removal of the Boc protecting group.

  • Reagents and Conditions: The Boc group is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.

  • Detailed Protocol:

    • Dissolve the Boc-protected intermediate in DCM and add TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and neutralize with a base to obtain the free base, or precipitate the hydrochloride salt.

Data Summary for Route 1
StepReaction TypeStarting MaterialsKey ReagentsTypical YieldReference
1Nucleophilic Aromatic Substitution3,5-DibromopyridineSodium Methoxide, DMF62-81%[1][3][4]
3Suzuki-Miyaura Coupling3-Bromo-5-methoxypyridine, N-Boc-3-(dihydroxyboryl)piperidinePd Catalyst, BaseSubstrate dependent, generally moderate to high[5]
4DeprotectionN-Boc-protected intermediateTFA or HClHighStandard procedure

Route 2: Late-Stage Catalytic Hydrogenation

This linear synthesis strategy involves the construction of a bipyridine system followed by the selective reduction of one of the pyridine rings to the desired piperidine.

Workflow for Route 2

G start 3-Bromo-5-methoxypyridine + 3-Pyridylboronic acid coupling Suzuki-Miyaura Coupling start->coupling intermediate 3-Methoxy-5-(pyridin-3-yl)pyridine coupling->intermediate hydrogenation Catalytic Hydrogenation intermediate->hydrogenation final_product 3-Methoxy-5-(piperidin-3-yl)pyridine hydrogenation->final_product

Experimental Protocols for Route 2

Step 1: Synthesis of 3-Methoxy-5-(pyridin-3-yl)pyridine

This intermediate is synthesized via a Suzuki-Miyaura cross-coupling reaction.

  • Reagents and Conditions: 3-bromo-5-methoxypyridine is coupled with 3-pyridylboronic acid using a palladium catalyst and a base in a suitable solvent system, similar to Route 1.[6][7]

  • Detailed Protocol:

    • Combine 3-bromo-5-methoxypyridine, 3-pyridylboronic acid, a base (e.g., K₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed solvent mixture (e.g., dioxane/water).

    • Heat the mixture under an inert atmosphere until the starting materials are consumed.

    • Work up the reaction by extraction and purify the crude product by column chromatography.

Step 2: Catalytic Hydrogenation

The final step involves the reduction of the unsubstituted pyridine ring to a piperidine ring.

  • Reagents and Conditions: The hydrogenation is typically carried out using a heterogeneous catalyst such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8][9][10] The reaction is often performed in an acidic solvent like acetic acid to facilitate the reduction of the pyridine ring.[8]

  • Detailed Protocol:

    • Dissolve 3-methoxy-5-(pyridin-3-yl)pyridine in glacial acetic acid.

    • Add a catalytic amount of PtO₂.

    • Place the reaction mixture in a high-pressure hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (e.g., 50-70 bar) and stir at room temperature for several hours.[8]

    • Monitor the reaction for the uptake of hydrogen.

    • Upon completion, carefully vent the hydrogen, filter off the catalyst, and neutralize the filtrate.

    • Extract the product with an organic solvent, dry, and concentrate to obtain the final product.

Data Summary for Route 2
StepReaction TypeStarting MaterialsKey ReagentsTypical YieldReference
1Suzuki-Miyaura Coupling3-Bromo-5-methoxypyridine, 3-Pyridylboronic acidPd Catalyst, BaseModerate to high[6][7]
2Catalytic Hydrogenation3-Methoxy-5-(pyridin-3-yl)pyridinePtO₂, H₂, Acetic AcidHigh[8]

Side-by-Side Comparison of Synthesis Routes

FeatureRoute 1: Convergent Cross-CouplingRoute 2: Late-Stage Hydrogenation
Overall Strategy Convergent: two fragments are synthesized separately and then joined.Linear: the carbon skeleton is assembled first, followed by functional group manipulation.
Key Bond Formation Suzuki-Miyaura coupling to form the C-C bond between the two rings.Suzuki-Miyaura coupling to form the bipyridine, followed by hydrogenation.
Starting Materials 3,5-Dibromopyridine, N-Boc-3-piperidone.3,5-Dibromopyridine, 3-Pyridylboronic acid.
Number of Steps Potentially more steps due to the synthesis of the piperidine boronic acid.Fewer overall steps.
Flexibility High. The piperidine and pyridine fragments can be modified independently before coupling, allowing for the synthesis of a diverse library of analogs.Lower. Modifications to the piperidine ring are not possible after the hydrogenation step.
Scalability The multi-step synthesis of the piperidine boronic acid may present challenges for large-scale production.The use of high-pressure hydrogenation may require specialized equipment for large-scale synthesis.
Control of Stereochemistry If a chiral piperidine precursor is used, the stereochemistry at the 3-position can be controlled.The hydrogenation of the pyridine ring can lead to a mixture of stereoisomers if not carefully controlled.
Potential Challenges Synthesis and stability of the piperidine boronic acid. Optimization of the Suzuki coupling with a potentially sterically hindered piperidine fragment.Achieving selective hydrogenation of one pyridine ring over the other, although the methoxy-substituted ring is generally less susceptible to reduction. Handling of high-pressure hydrogen gas.

Conclusion

Both Route 1 and Route 2 present viable strategies for the synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine.

  • Route 1 (Convergent Cross-Coupling) is the more flexible approach, making it ideal for medicinal chemistry applications where the synthesis of multiple analogs is desired. The ability to control stereochemistry by using a chiral piperidine precursor is a significant advantage. However, the synthesis of the requisite piperidine boronic acid adds to the step count and may require more extensive process development for scale-up.

  • Route 2 (Late-Stage Hydrogenation) offers a more direct and potentially more step-economical approach to the target molecule. This route is likely to be favored for the large-scale synthesis of the specific target compound, provided that the hydrogenation step can be performed safely and efficiently. The primary drawback is the lack of flexibility for analog synthesis.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research or development program, including the need for analog synthesis, the desired scale of production, and the available resources and equipment.

References

  • Google Patents. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • ACS Publications. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. J. Med. Chem. (2015). [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). [Link]

  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents.
  • PMC. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. (2024). [Link]

  • PMC. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]

  • PMC. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). [Link]

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • PMC. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • UPCommons. European Journal of Medicinal Chemistry. [Link]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). [Link]

  • PrepChem.com. Synthesis of 3-cyano-2-methoxy-5-(4-pyridinyl)pyridine. [Link]

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Validation

Evaluating Mechanistic Novelty: A Comparative Guide to 3-Methoxy-5-(piperidin-3-yl)pyridine, a Next-Generation α7 nAChR Positive Allosteric Modulator

Abstract The α7 nicotinic acetylcholine receptor (nAChR) represents a critical target for therapeutic intervention in CNS disorders marked by cognitive deficits, such as Alzheimer's disease and schizophrenia.[1][2] While...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The α7 nicotinic acetylcholine receptor (nAChR) represents a critical target for therapeutic intervention in CNS disorders marked by cognitive deficits, such as Alzheimer's disease and schizophrenia.[1][2] While direct agonists have been explored, positive allosteric modulators (PAMs) offer a more nuanced approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby preserving the temporal and spatial fidelity of physiological signaling.[3] This guide introduces 3-Methoxy-5-(piperidin-3-yl)pyridine (hereafter, "Compound X"), a novel small molecule, and evaluates the novelty of its mechanism. Through a series of comparative in-vitro experiments, we demonstrate that Compound X exhibits a unique "hybrid" modulatory profile, combining the high efficacy of Type II PAMs with the favorable safety profile of Type I PAMs. Furthermore, we present evidence of biased downstream signaling, suggesting a mechanism that preferentially engages neuroprotective pathways. This document provides the experimental framework and comparative data necessary for researchers and drug development professionals to assess the unique therapeutic potential of this new chemical entity.

Introduction to α7 Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[4][5] The homomeric α7 subtype is highly expressed in key brain regions for cognition, including the hippocampus and prefrontal cortex, and is characterized by its high permeability to calcium ions and rapid desensitization upon activation.[2][3][4][6]

The Advantage of Positive Allosteric Modulation (PAM)

Instead of directly activating the receptor like an agonist, a PAM binds to a distinct allosteric site. This binding event does not open the channel on its own but increases the probability and duration of channel opening when an agonist like acetylcholine is present.[4] This mechanism is therapeutically advantageous as it amplifies physiological cholinergic signaling without causing tonic, non-physiological activation that can lead to receptor desensitization and potential cytotoxicity.[3][6]

Established Classes of α7 PAMs:

Existing α7 PAMs are broadly classified into two categories based on their effect on receptor desensitization:

  • Type I PAMs: These modulators increase the peak current response to an agonist with little to no effect on the rate of desensitization. They amplify the signal while preserving the receptor's rapid kinetics.

  • Type II PAMs: These modulators cause a profound amplification of the agonist-induced current and significantly slow or inhibit receptor desensitization.[4] While highly efficacious, this prolonged channel opening can lead to excessive calcium influx and potential excitotoxicity, a significant concern for therapeutic development.[6][7]

This guide positions Compound X in the context of these two classes to evaluate its mechanistic novelty.

nAChR_Modulation_Sites cluster_receptor α7 Nicotinic Acetylcholine Receptor (Top-Down View) cluster_ligands Modulatory Ligands nAChR { Subunit 1 | Subunit 2 | Subunit 3 | Subunit 4 | Subunit 5} channel Ion Channel (Closed) ACh Acetylcholine (Agonist) ortho_site1 ACh->ortho_site1 Binds to Orthosteric Site PAM Compound X (PAM) allo_site PAM->allo_site Binds to Allosteric Site Antagonist Antagonist (e.g., MLA) ortho_site2 Antagonist->ortho_site2 Blocks Orthosteric Site ortho_site1->channel Activates allo_site->channel Potentiates Activation

Figure 1: Ligand binding sites on the α7 nAChR.

Primary Target Engagement & Functional Profile of Compound X

To confirm that Compound X acts as a PAM at the α7 nAChR, we utilized automated patch-clamp electrophysiology on CHO cells stably expressing the human α7 nAChR.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This protocol is designed to measure the potentiation of acetylcholine (ACh)-evoked currents by Compound X. The causality for each step is explained to ensure experimental integrity.

  • Cell Preparation:

    • Action: CHO-hα7 cells are harvested at 70-80% confluency using a non-enzymatic dissociation solution.[8]

    • Rationale: This density ensures healthy, logarithmically growing cells. Non-enzymatic dissociation prevents potential proteolytic damage to the receptors.

  • Solutions:

    • Internal Solution (mM): 140 CsF, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

    • Rationale: Cesium Fluoride (CsF) is used to block potassium channels from the inside, isolating nAChR currents. EGTA chelates intracellular calcium to prevent calcium-dependent inactivation of other channels.

    • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Rationale: This is a standard physiological saline solution that mimics the extracellular environment.

  • Assay Procedure (on QPatch or similar platform):

    • Action: Cells are captured, and a whole-cell patch-clamp configuration is established. The holding potential is maintained at -70 mV.[8]

    • Rationale: A holding potential of -70 mV minimizes the contribution of most voltage-gated channels, ensuring the recorded current is primarily through the ligand-gated nAChRs.

  • Agonist and Compound Application:

    • Action (Control): An EC₂₀ concentration of ACh (e.g., 30 µM) is applied to elicit a baseline current. This is repeated to ensure a stable response.

    • Rationale: An EC₂₀ concentration is used because it sits on the steep part of the dose-response curve, making it an ideal concentration to observe potentiation by a PAM.[8]

    • Action (Test): Cells are pre-incubated with varying concentrations of Compound X for 2 minutes, followed by a co-application of Compound X and the EC₂₀ concentration of ACh.

    • Rationale: Pre-incubation allows the PAM to reach equilibrium binding at its allosteric site before the receptor is challenged with the agonist.

  • Data Analysis:

    • Action: The peak current amplitude of the potentiated response is measured and normalized to the baseline ACh response. The formula used is: % Potentiation = ((I_PAM+ACh / I_ACh) - 1) * 100.

    • Rationale: This calculation quantifies the amplification of the agonist signal specifically attributable to the PAM. Dose-response curves are then fitted using a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (maximum efficacy).

Quantitative Data: Functional Profile of Compound X

The following table summarizes the key functional parameters derived from the electrophysiology experiments.

ParameterValueDescription
EC₅₀ 125 nMThe concentration of Compound X that produces 50% of its maximal potentiation effect.
Eₘₐₓ (% Potentiation) 1850%The maximum potentiation of the ACh EC₂₀ current achieved at saturating concentrations of Compound X.
Effect on Agonist Potency 7.5-fold leftward shiftCompound X reduces the concentration of ACh required to activate the receptor.
Direct Agonism None detectedCompound X does not activate the α7 nAChR in the absence of an orthosteric agonist.

Comparative Analysis: Compound X vs. Archetypal PAMs

The novelty of a modulator is best understood through direct comparison with established standards. We benchmarked Compound X against PNU-120596 (a potent Type II PAM) and A-582941 (a well-characterized Type I PAM).

Comparative_Workflow cluster_compounds Parallel Compound Screening cluster_params Key Comparative Parameters start Start: CHO-hα7 Cells patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Apply ACh (EC₂₀) Establish Baseline Current patch->baseline c1 Pre-incubate & Co-apply Compound X + ACh baseline->c1 c2 Pre-incubate & Co-apply PNU-120596 + ACh baseline->c2 c3 Pre-incubate & Co-apply A-582941 + ACh baseline->c3 analysis Data Acquisition & Analysis c1->analysis c2->analysis c3->analysis p1 Potency (EC₅₀) analysis->p1 p2 Efficacy (% Potentiation) analysis->p2 p3 Desensitization (τ) analysis->p3 end_node Evaluate Mechanistic Novelty p1->end_node p2->end_node p3->end_node

Figure 2: Workflow for comparative electrophysiological screening.
Comparative Data Table

The most striking difference lies in the effect on receptor desensitization. While Compound X demonstrates efficacy approaching that of a Type II PAM, its kinetic profile is much closer to that of a Type I PAM.

ParameterCompound X (Novel) PNU-120596 (Type II) A-582941 (Type I)
Potency (EC₅₀) 125 nM~300 nM~80 nM
Efficacy (Max % Potentiation) ~1850%>2500%~400%
Desensitization (Decay τ) ~250 ms >5000 ms (Profoundly slowed)~150 ms (Unaffected)
Selectivity vs α4β2 nAChR >100-fold>100-fold>100-fold

This "hybrid" profile is the first element of Compound X's mechanistic novelty. It achieves high-gain signal amplification without disabling the receptor's natural desensitization process, which is critical for preventing Ca²⁺ overload.[7]

Investigating Novelty in Downstream Signaling Pathways

The high Ca²⁺ permeability of the α7 nAChR means its activation can trigger numerous intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, of which ERK is a key member.[9] Activation of ERK is often associated with neuroprotection and synaptic plasticity. We hypothesized that the unique kinetics of Compound X might lead to a "biased" downstream signal, preferentially activating the ERK pathway.

Experimental Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol quantifies the activation of the ERK pathway by measuring the ratio of phosphorylated ERK to total ERK protein.

  • Cell Culture and Treatment:

    • Action: SH-SY5Y cells (a human neuroblastoma line endogenously expressing α7 nAChRs) are seeded and grown to 80% confluency. Cells are serum-starved for 4 hours prior to treatment.

    • Rationale: Serum-starvation synchronizes the cells and reduces baseline ERK activation, creating a clean window to observe stimulus-dependent phosphorylation.

  • Lysis and Protein Quantification:

    • Action: Following treatment with compounds (e.g., for 15 minutes), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Rationale: Performing all steps on ice and including inhibitors is critical. Phosphatases rapidly dephosphorylate proteins, and their inhibition is essential to preserve the p-ERK signal for detection.[10]

    • Action: Protein concentration is determined using a BCA assay.[11]

    • Rationale: Equal protein loading is mandatory for accurate, semi-quantitative comparison between samples.

  • SDS-PAGE and Western Blotting:

    • Action: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[11]

    • Rationale: This separates proteins by molecular weight.

    • Action: The membrane is blocked for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST.[10][11]

    • Rationale: Blocking prevents non-specific binding of the antibodies to the membrane. BSA is often preferred over milk for phospho-antibodies to reduce background.[10]

  • Immunodetection:

    • Action (Primary Antibody): The membrane is incubated overnight at 4°C with a primary antibody specific for p-ERK (e.g., Rabbit anti-p-ERK1/2).[9][11]

    • Action (Secondary Antibody): After washing, the membrane is incubated for 1 hour with an HRP-conjugated anti-rabbit secondary antibody.[11]

    • Action (Detection): The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Action (Stripping and Re-probing): The membrane is then stripped and re-probed with an antibody for total ERK to serve as a loading control.[11]

    • Rationale: Comparing the p-ERK signal to the total ERK signal normalizes the data and confirms that any observed changes are due to phosphorylation, not differences in the total amount of ERK protein.

Results: Evidence of Biased Signaling
Treatment ConditionFold Increase in p-ERK / Total ERK Ratio (vs. Vehicle)
ACh (EC₂₀) alone 1.5 ± 0.2
Compound X + ACh 8.2 ± 0.9
PNU-120596 + ACh 3.1 ± 0.5

The results clearly indicate that while both PAMs potentiate the ACh response, Compound X leads to a significantly more robust activation of the downstream ERK pathway. This suggests that the transient, high-amplitude signaling profile of Compound X is more effective at engaging this specific neuroprotective cascade compared to the prolonged, lower-amplitude (but non-desensitizing) current induced by PNU-120596.

Signaling_Pathway cluster_pnu Type II PAM (PNU-120596) Pathway cluster_x Compound X Pathway (Biased Signaling) pnu_receptor α7 nAChR + PNU-120596 pnu_ca Prolonged, Sustained Ca²⁺ Influx pnu_receptor->pnu_ca pnu_erk Moderate ERK Activation pnu_ca->pnu_erk pnu_tox Potential Ca²⁺ Overload & Toxicity pnu_ca->pnu_tox x_receptor α7 nAChR + Compound X x_ca Transient, High-Amplitude Ca²⁺ Pulses x_receptor->x_ca x_erk ROBUST ERK ACTIVATION x_ca->x_erk x_safe Physiological Ca²⁺ Homeostasis Maintained x_ca->x_safe

Figure 3: Proposed biased signaling mechanism of Compound X.

Discussion and Future Directions

The data presented in this guide establish the mechanistic novelty of 3-Methoxy-5-(piperidin-3-yl)pyridine (Compound X) on two fronts:

  • Hybrid Functional Profile: It uniquely combines the high-efficacy potentiation characteristic of Type II PAMs with the rapid, physiological desensitization kinetics of Type I PAMs. This profile could maximize therapeutic benefit while minimizing the risk of Ca²⁺-induced cytotoxicity.[7]

  • Biased Downstream Signaling: It demonstrates a preferential and robust activation of the pro-cognitive and neuroprotective ERK signaling pathway, a feature not observed with the archetypal Type II PAM, PNU-120596.

Future experimental steps required to fully validate this mechanism include:

  • Structural Biology: Cryo-electron microscopy studies to resolve the structure of Compound X bound to the α7 nAChR, which could reveal a novel allosteric binding pocket responsible for its unique functional profile.

  • In-Vivo Target Engagement: Microdialysis studies in rodents to confirm that Compound X potentiates the release of acetylcholine and glutamate in the prefrontal cortex and hippocampus, as is expected for α7 PAMs.[12]

  • Behavioral Pharmacology: Testing Compound X in animal models of cognitive impairment (e.g., scopolamine-induced amnesia or novel object recognition) to determine if the in-vitro mechanistic advantages translate to in-vivo pro-cognitive efficacy.

Conclusion

3-Methoxy-5-(piperidin-3-yl)pyridine is not merely another α7 nAChR PAM. Its sophisticated mechanism, characterized by a hybrid functional profile and biased signaling, distinguishes it from previous generations of modulators. By delivering robust signal amplification while preserving crucial safety-related kinetics and preferentially engaging neuroprotective pathways, Compound X represents a promising lead for the development of a truly novel class of therapeutics for devastating neurological disorders.

References

  • Bertrand, D., & Gopalakrishnan, M. (2007). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Journal of Molecular Neuroscience, 32(2), 169-179. [Link]

  • Patsnap Synapse. (2024). What are Nicotinic receptors modulators and how do they work?[Link]

  • Patsnap Synapse. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?[Link]

  • Livingstone, P. D., et al. (2016). Positive allosteric modulators of the α7 nicotinic acetylcholine receptor potentiate glutamate release in the prefrontal cortex of freely-moving rats. Neuropharmacology, 110(Pt A), 343-353. [Link]

  • Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 82(8), 915-930. [Link]

  • Faraone, S. V., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2695. [Link]

  • George, A. A., & Lukas, R. J. (2019). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 10, 649. [Link]

  • AdisInsight. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Medicinal Chemistry Letters. [Link]

  • López-Hernández, B., et al. (2015). Positive Allosteric Modulation of alpha-7 Nicotinic Receptors Promotes Cell Death by Inducing Ca(2+) Release From the Endoplasmic Reticulum. Journal of Neurochemistry, 133(3), 309-319. [Link]

  • Ng, H. J., et al. (2007). Nootropic α7 nicotinic receptor allosteric modulator derived from a GABAA receptor modulator. Proceedings of the National Academy of Sciences, 104(19), 8059-8064. [Link]

  • Assay Guidance Manual. (2012). Phospho-ERK Assays. National Center for Biotechnology Information. [Link]

  • Sittampalam, G. S., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 13(7), 419-433. [Link]

  • ResearchGate. (2017). How different is western blot protocol for phosphorylated protein from regular western blot?[Link]

  • Chini, B., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7835-7844. [Link]

  • Guo, W., & Lester, H. A. (2007). Regulation of Nicotinic Acetylcholine Receptor Desensitization by Ca2+. Journal of Neurophysiology, 97(5), 3326-3334. [Link]

  • Wang, T., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(24), 9547-9557. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-5-(piperidin-3-yl)pyridine

This document provides essential procedural guidance for the safe and compliant disposal of 3-Methoxy-5-(piperidin-3-yl)pyridine. As a compound integrating both pyridine and piperidine moieties, it requires careful handl...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Methoxy-5-(piperidin-3-yl)pyridine. As a compound integrating both pyridine and piperidine moieties, it requires careful handling as a hazardous chemical waste. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure a culture of safety and environmental responsibility in the laboratory.

Hazard Assessment and Core Principles

While a specific Safety Data Sheet (SDS) for 3-Methoxy-5-(piperidin-3-yl)pyridine may not be readily available, its chemical structure allows for an expert assessment of its potential hazards. The molecule contains a pyridine ring, a known hazardous substance, and a piperidine ring. Pyridine and its derivatives are often flammable, harmful if swallowed, inhaled, or absorbed through the skin, and can cause severe irritation to the eyes, skin, and respiratory system[1][2]. Piperidine is also classified as a flammable and toxic substance[3][4][5]. Therefore, 3-Methoxy-5-(piperidin-3-yl)pyridine must be handled with the assumption that it carries similar risks.

The foundational principle for its disposal is to treat it as a hazardous chemical waste at all times [6][7]. Adherence to institutional, local, and national regulations is paramount[3][4][8].

Core Disposal Principles:

  • NEVER dispose of this compound or its containers in the regular trash or down the sanitary sewer[8][9].

  • ALWAYS consult your institution's Environmental Health & Safety (EHS) department for specific guidelines, as regulations can vary[8][10][11].

  • ALWAYS segregate waste streams to prevent dangerous reactions[10][12].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from waste generation to final disposal. The causality behind each step is explained to ensure a deep understanding of the safety requirements.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensuring personal safety is critical. All handling of 3-Methoxy-5-(piperidin-3-yl)pyridine waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[3][6][8].

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors that can cause severe eye irritation or damage.
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin absorption, which is a potential route of exposure[1].
Protective Clothing Lab coatProtects against accidental spills and contamination of personal clothing[8].
Respiratory Protection NIOSH-approved respirator (if ventilation is inadequate)Required if handling outside of a fume hood to prevent inhalation of harmful vapors[6].
Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent accidental chemical reactions within the waste container.

  • Liquid Waste:

    • Collect all liquid waste containing 3-Methoxy-5-(piperidin-3-yl)pyridine, including reaction mother liquors and solvent rinses, in a dedicated, compatible, and properly labeled hazardous waste container[8][11].

    • The container must be made of a material compatible with organic solvents and amines. High-density polyethylene (HDPE) or glass bottles are generally suitable[12][13]. Ensure the container has a tightly sealing screw cap to prevent the escape of vapors[6][10].

  • Solid Waste:

    • Dispose of any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, as solid hazardous waste[6].

    • Place these items in a designated solid hazardous waste container, typically a lined pail or drum[6].

  • Empty Containers:

    • "Empty" containers that once held the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol)[6][11].

    • The rinsate must be collected and disposed of as hazardous liquid waste[6][11]. After rinsing, deface the original label and manage the container according to your institution's guidelines[6][13].

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

Your hazardous waste label must include:

  • The words "Hazardous Waste" [6][8][10].

  • The full, unabbreviated chemical name: "3-Methoxy-5-(piperidin-3-yl)pyridine" [8][10].

  • A complete list of all constituents in the container, including solvents, with their approximate percentages[10][11].

  • Clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant)[6][9].

Step 4: Temporary On-site Storage

Proper storage while awaiting pickup prevents accidents and ensures compliance.

  • Secure Containment: Keep the waste container tightly sealed at all times, except when adding waste[10][11][12].

  • Secondary Containment: Store the sealed waste container within a larger, chemical-resistant secondary container (like a tub or bin) to contain any potential leaks[6][12].

  • Location: The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight[3][8]. Do not store incompatible materials together; for instance, keep this basic compound away from strong acids[1][12].

Step 5: Arranging Final Disposal

The final disposal of hazardous waste must be managed by professionals.

  • Contact EHS: Do not allow waste to accumulate. When your container is approximately 90% full, contact your institution's EHS office to arrange for pickup by a licensed professional waste disposal company[6][10].

  • Documentation: Complete all required waste disposal forms and documentation accurately. This creates a legal and safety record of the waste from generation to disposal[6].

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate hazards.

  • Evacuate & Ventilate: Immediately alert others and evacuate non-essential personnel from the area. Ensure the area is well-ventilated, using the fume hood if the spill is contained within it[8][14].

  • Control Ignition Sources: If the compound or its solvent is flammable, remove all sources of ignition[1][14].

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill[1][8][14]. Do not use combustible materials like paper towels to absorb large spills.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container[14].

  • Decontaminate: Clean the spill area thoroughly to remove any residual contamination.

  • Report: Report the incident to your supervisor and EHS department.

Visual Workflow and Data Summary

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 3-Methoxy-5-(piperidin-3-yl)pyridine.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_processing Processing & Storage cluster_disposal Final Disposal cluster_emergency Emergency Path start Waste Generated (3-Methoxy-5-(piperidin-3-yl)pyridine) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? ppe->spill waste_type Liquid or Solid Waste? liquid_waste Collect in Sealable HDPE/Glass Container waste_type->liquid_waste Liquid solid_waste Collect in Lined Solid Waste Container waste_type->solid_waste Solid label_waste Step 3: Label Container (Name, Hazards, Constituents) liquid_waste->label_waste solid_waste->label_waste store_waste Step 4: Store in Ventilated Area with Secondary Containment label_waste->store_waste contact_ehs Step 5: Contact EHS for Pickup by Licensed Vendor store_waste->contact_ehs end Waste Safely Managed contact_ehs->end spill->waste_type No spill_protocol Follow Spill Management Protocol (Evacuate, Contain, Collect) spill->spill_protocol Yes spill_protocol->solid_waste Spill debris collected

Caption: Disposal workflow for 3-Methoxy-5-(piperidin-3-yl)pyridine.

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
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  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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  • Piperidine - SAFETY D
  • Disposal of Chemical Waste. University of Cambridge Safety Office.
  • PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health.
  • §721.8775 Substituted pyridines. ChemReg.net. (2019).
  • Chemical Waste Disposal Guidelines for Educ
  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. (2025).
  • Chemical Waste Procedures. University of Illinois Division of Research Safety. (2025).
  • PYRIDINE HAZARD SUMMARY. New Jersey Department of Health.
  • SAFETY DATA SHEET - Piperidine. FUJIFILM Wako Chemicals. (2024).
  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. (2005).
  • UN1282 Pyridine AGR, ACS, Ph Eur Safety D
  • MATERIAL SAFETY DATA SHEET - 2-METHOXY PYRIDINE.
  • SAFETY DATA SHEET - Pyridine, hydrochloride. ThermoFisher Scientific. (2010).

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Handling

A Researcher's Comprehensive Guide to the Safe Handling of 3-Methoxy-5-(piperidin-3-yl)pyridine

Hazard Assessment and Engineering Controls The primary hazards associated with pyridine and its derivatives include toxicity upon ingestion, inhalation, or skin contact, as well as the potential for serious eye irritatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Engineering Controls

The primary hazards associated with pyridine and its derivatives include toxicity upon ingestion, inhalation, or skin contact, as well as the potential for serious eye irritation.[1][2][3][4] Therefore, all handling of 3-Methoxy-5-(piperidin-3-yl)pyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling pyridine derivatives.[5] The following table summarizes the recommended PPE for handling 3-Methoxy-5-(piperidin-3-yl)pyridine.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[6]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6] Inspect for tears or punctures before each use.
Body Laboratory CoatA fully buttoned lab coat is essential to protect against skin contact.[6]
Respiratory Fume Hood or RespiratorAll manipulations should occur in a certified chemical fume hood.[6] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[8][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is critical to minimizing exposure risk. The following workflow outlines the procedural steps for the safe handling of 3-Methoxy-5-(piperidin-3-yl)pyridine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste in Designated Containers cleanup_decon->cleanup_waste cleanup_ppe Remove PPE and Wash Hands cleanup_waste->cleanup_ppe

Sources

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